Cadinane
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C15H28 |
|---|---|
Peso molecular |
208.38 g/mol |
Nombre IUPAC |
(1S,4S,4aS,6S,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C15H28/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10-15H,5-9H2,1-4H3/t11-,12-,13-,14-,15-/m0/s1 |
Clave InChI |
FZZNNPQZDRVKLU-YTFOTSKYSA-N |
SMILES |
CC1CCC2C(CCC(C2C1)C(C)C)C |
SMILES isomérico |
C[C@H]1CC[C@H]2[C@H](CC[C@H]([C@@H]2C1)C(C)C)C |
SMILES canónico |
CC1CCC2C(CCC(C2C1)C(C)C)C |
Sinónimos |
cadinane |
Origen del producto |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Cadinane Skeleton
For Researchers, Scientists, and Drug Development Professionals
Abstract: The cadinane skeleton is a foundational bicyclic sesquiterpenoid structure, forming the basis for a wide array of natural products with significant pharmacological activities.[1] Comprising a decahydronaphthalene (decalin) core, its structural diversity arises from variations in stereochemistry, oxidation patterns, and the degree of unsaturation.[2][3] This document provides an in-depth analysis of the this compound core structure, including its IUPAC nomenclature, key stereochemical features, and the experimental methodologies employed for its characterization. Quantitative data on conformational stability is presented, and logical and structural diagrams are provided to visually articulate its core features and analytical workflows.
Core Structure and Nomenclature
Bicyclic Framework
The fundamental structure of this compound is a bicyclo[4.4.0]decane, more commonly known as a decalin ring system.[4][5] This framework consists of two fused six-membered rings. Sesquiterpenes are composed of three isoprene units, giving them a characteristic 15-carbon molecular framework (C15H28 for the saturated parent this compound).[2][6]
Substitution Pattern
The this compound skeleton is distinguished by a specific substitution pattern on the decalin core:
-
An isopropyl group at position C4.
-
A methyl group at position C1.
-
A methyl group at position C6.
The parent compound, with the specific stereochemistry (1S,4S,4aS,6S,8aS), is systematically named (1S,4S,4aS,6S,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene.[6]
IUPAC Numbering
The numbering of the this compound skeleton follows the established rules for bicyclic systems, as standardized by IUPAC. The diagram below illustrates the accepted numbering scheme for the parent this compound structure.
References
- 1. [Advances in biosynthesis of this compound sesquiterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 3. Total Syntheses of a Family of this compound Sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistnotes.com [chemistnotes.com]
- 6. This compound | C15H28 | CID 9548708 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Cadinane Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources of cadinane sesquiterpenes, a diverse group of bicyclic sesquiterpenoids with significant pharmacological potential. This document details their origins in plants, fungi, and marine life, presents quantitative data on their occurrence, outlines their biosynthetic pathways, and provides detailed experimental protocols for their isolation and identification.
Introduction to this compound Sesquiterpenes
This compound sesquiterpenes are a large and structurally diverse class of bicyclic sesquiterpenes characterized by the cadalane skeleton. These C15 isoprenoid compounds are formed through the cyclization of farnesyl pyrophosphate (FPP) and exhibit a wide range of stereochemical complexity.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and insecticidal properties, have made them a focal point for natural product chemists and drug development professionals.[1][2] This guide serves as a technical resource for researchers seeking to explore the rich natural diversity of these compounds for potential therapeutic applications.
Natural Sources of this compound Sesquiterpenes
This compound sesquiterpenes are widely distributed in the plant and microbial kingdoms, as well as in marine environments.
Plants
Higher plants are a prolific source of this compound sesquiterpenes, where they often contribute to the aromatic and defense properties of essential oils and resins.
-
Eupatorium adenophorum (Asteraceae): This plant is a notable source of various this compound derivatives. Studies have led to the isolation of compounds such as cadinan-3-ene-2,7-dione, 7-hydroxycadinan-3-ene-2-one, and a dimeric this compound derivative.[2][3]
-
Alangium salviifolium (Cornaceae): The essential oil from the roots of this plant is rich in this compound sesquiterpenoids. The main components identified include epi-α-cadinol, trans-2-hydroxycalamenene, and cadalene.[4] A novel this compound-type sesquiterpenoid, (-)-7,8-dihydroxycalamenal, has also been isolated from this source.[4]
-
Gossypium spp. (Cotton, Malvaceae): Cotton plants produce this compound-type sesquiterpenes as phytoalexins in response to microbial infection. A key enzyme in this process, (+)-δ-cadinene synthase, has been extensively studied in Gossypium arboreum.[5]
-
Psidium spp. (Guava, Myrtaceae): Essential oils from various Psidium species have been found to contain this compound skeleton type sesquiterpenes, including epi-α-muurolol and α-cadinol.
-
Kadsura heteroclita (Schisandraceae): The stems of this plant have yielded new this compound sesquiterpenes, including 6α,9α,15-trihydroxycadinan-4-en-3-one.[6]
-
Curcuma parviflora (Zingiberaceae): Two novel this compound sesquiterpenes, 4α-acetoxycadina-2,9-diene-1,8-dione and 1α,3α,4β-trihydroxy-9-cadinen-8-one, have been isolated from this plant.[7]
Fungi
Fungi, particularly endophytic and wood-decaying species, are a promising and increasingly explored source of novel this compound sesquiterpenes.
-
Phomopsis cassiae : An endophytic fungus from which five this compound sesquiterpene derivatives, including 3,9,12-trihydroxycalamenenes, have been isolated.
-
Basidiomycetes: Various wood-decaying fungi have been shown to produce this compound sesquiterpenes. For instance, δ-cadinene has been synthesized by sesquiterpene synthases from certain basidiomycetes.
Marine Organisms
The marine environment, particularly brown algae, is a rich reservoir of structurally unique this compound sesquiterpenes, many of which are halogenated.
-
Dictyopteris divaricata (Brown Alga): This species is a particularly abundant source, yielding a wide array of this compound sesquiterpenes, including hydroxylated and oxygenated derivatives such as (-)-(1R,6S,7S,10R)-1-hydroxycadinan-3-en-5-one and (+)-(1R,5S,6R,7S,10R)-cadinan-4(15)-ene-1,5-diol.[8][9] This alga is the richest known species for sesquiterpenes among brown seaweeds, accounting for 43% of the total number of isolated substances.[10] Norsesquiterpenes derived from the this compound skeleton have also been identified in this species.[11]
Quantitative Data on this compound Sesquiterpenes
The concentration and yield of this compound sesquiterpenes can vary significantly depending on the source organism, environmental conditions, and extraction methodology. The following tables summarize available quantitative data.
| Plant Source | Part Used | This compound Sesquiterpene | Concentration/Yield | Reference |
| Alangium salviifolium | Roots | epi-α-cadinol | Major component of essential oil | [4] |
| Alangium salviifolium | Roots | trans-2-hydroxycalamenene | Main component of essential oil | [4] |
| Alangium salviifolium | Roots | cadalene | Main component of essential oil | [4] |
| Alangium salviifolium | Roots | (-)-7,8-dihydroxycalamenal | 5.5% of the essential oil | [4] |
| Fungal/Algal Source | This compound Sesquiterpene | Yield | Reference |
| Phomopsis cassiae | 3,9,12-trihydroxycalamenene isomers | 2.5 mg and 4.0 mg from extract | |
| Dictyopteris divaricata | 1,4-epoxymuurolan-5β-ol | 9.1 mg from 90 g of EtOAc-soluble fraction |
Biosynthesis of this compound Sesquiterpenes
The biosynthesis of this compound sesquiterpenes originates from the isoprenoid pathway. In plants, this can occur via the mevalonic acid (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.[12] Both pathways lead to the formation of the universal C15 precursor, farnesyl pyrophosphate (FPP).
The key step in the formation of the this compound skeleton is the cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), specifically this compound synthases.[1] For example, (+)-δ-cadinene synthase catalyzes the conversion of FPP to (+)-δ-cadinene.[5] The generally accepted mechanism involves the initial ionization of FPP to a farnesyl cation, followed by a series of cyclizations and rearrangements to form the characteristic bicyclic this compound core.
Caption: Biosynthetic pathway of this compound sesquiterpenes.
Experimental Protocols for Isolation and Identification
The isolation and structural elucidation of this compound sesquiterpenes from natural sources typically involve a multi-step process encompassing extraction, chromatographic separation, and spectroscopic analysis.
Caption: General experimental workflow for this compound isolation.
Extraction
The initial step involves the extraction of secondary metabolites from the source material.
-
Plant Material: Air-dried and powdered plant material (e.g., leaves, roots) is typically extracted with organic solvents of varying polarity, such as methanol, ethanol, or ethyl acetate, often through maceration or Soxhlet extraction.[3]
-
Marine Algae: Dried and powdered algal biomass is commonly extracted with a mixture of chloroform and methanol (1:1, v/v). The resulting extract is then partitioned between ethyl acetate and water.[8]
-
Fungal Cultures: Fungal mycelia and/or the culture broth are extracted with solvents like ethyl acetate.
Chromatographic Separation
The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques to isolate the this compound sesquiterpenes.
-
Column Chromatography (CC): This is the primary method for the initial fractionation of the crude extract.
-
Stationary Phase: Silica gel (60-120 or 100-200 mesh) is the most common stationary phase. Sephadex LH-20 is also used for further purification.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol). The specific gradient will depend on the polarity of the target this compound sesquiterpenes. For instance, a gradient of petroleum ether/ethyl acetate might be used.[8]
-
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation during column chromatography and to identify fractions containing compounds of interest. Fractions with similar TLC profiles are pooled for further purification.
-
Preparative Thin-Layer Chromatography (pTLC) and High-Performance Liquid Chromatography (HPLC): These techniques are often used for the final purification of isolated compounds.
Spectroscopic Analysis for Structure Elucidation
The structure of the purified compounds is determined using a combination of spectroscopic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Application: GC-MS is ideal for the analysis of volatile compounds in essential oils. It provides information on the retention time and mass spectrum of each component, allowing for identification by comparison with spectral libraries (e.g., NIST, Wiley).[13][14]
-
Typical GC Conditions: A capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used. The oven temperature is programmed to ramp, for example, from 60°C to 240°C at a rate of 3°C/min.[14] Helium is typically used as the carrier gas.[14]
-
MS Conditions: Electron Impact (EI) ionization at 70 eV is standard.[13]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Application: NMR is the most powerful technique for the de novo structure elucidation of novel compounds.
-
Experiments: A suite of NMR experiments is typically performed, including:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons.
-
¹³C NMR and DEPT: Reveal the number and types of carbon atoms (CH₃, CH₂, CH, C).[6]
-
2D NMR (COSY, HSQC, HMBC): Establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.[6]
-
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HR-MS): Provides the accurate mass of the molecule, which is used to determine its elemental composition.[8]
-
Tandem Mass Spectrometry (MS/MS): Can be used to study the fragmentation patterns of the molecule, providing further structural information.[15] The fragmentation patterns of sesquiterpenes can be complex but often involve characteristic losses of methyl and isopropyl groups.
-
Conclusion
This compound sesquiterpenes represent a vast and structurally diverse group of natural products with significant potential for drug discovery and development. Their widespread occurrence in plants, fungi, and marine organisms provides a rich platform for the discovery of novel bioactive compounds. This technical guide has provided a comprehensive overview of the primary natural sources of these compounds, available quantitative data, their biosynthetic origins, and detailed experimental protocols for their isolation and characterization. It is anticipated that this information will serve as a valuable resource for researchers in the field of natural product chemistry and pharmacology, facilitating the exploration of this compound sesquiterpenes for future therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound sesquiterpenes from the leaves of Eupatorium adenophorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cadinene sesquiterpenes from Eupatorium adenophorum and their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. areme.co.jp [areme.co.jp]
- 5. sippe.ac.cn [sippe.ac.cn]
- 6. New this compound Sesquiterpenes from the Stems of Kadsura heteroclita - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound sesquiterpenes from Curcuma parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound sesquiterpenes from the brown alga Dictyopteris divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sesquiterpenes from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Norsesquiterpenes from the brown alga Dictyopteris divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. vipsen.vn [vipsen.vn]
- 14. scitepress.org [scitepress.org]
- 15. Fragmentation patterns of newly isolated cassane butenolide diterpenes and differentiation of stereoisomer by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathways of Cadinane in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathways of cadinane-type sesquiterpenoids in plants. It details the enzymatic steps from the central precursor, farnesyl pyrophosphate, to the formation of the characteristic bicyclic this compound skeleton and its subsequent modifications. This guide is intended for researchers, scientists, and drug development professionals interested in understanding and potentially manipulating these pathways for various applications.
Introduction to this compound Sesquiterpenoids
Cadinanes are a large and diverse class of bicyclic sesquiterpenes characterized by a decahydronaphthalene carbon skeleton. They are widely distributed in the plant kingdom and contribute to the aromatic and bioactive properties of many essential oils.[1][2] this compound derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug discovery and development.[1][2] A notable example is gossypol, a this compound-derived phytoalexin from cotton (Gossypium spp.), which plays a crucial role in plant defense but is also known for its antifertility and anticancer properties.[3][4] Understanding the biosynthesis of these compounds is critical for their sustainable production and the generation of novel derivatives with enhanced therapeutic potential.
The Core Biosynthesis Pathway of this compound
The biosynthesis of this compound sesquiterpenoids in plants originates from the general isoprenoid pathway, which provides the universal C15 precursor, (2E,6E)-farnesyl pyrophosphate (FPP). The formation of the this compound skeleton and its subsequent diversification are primarily catalyzed by two key enzyme families: sesquiterpene synthases (STSs) and cytochrome P450 monooxygenases (CYP450s).
Formation of the this compound Skeleton: The Role of (+)-δ-Cadinene Synthase
The committed step in this compound biosynthesis is the cyclization of the linear FPP molecule into the bicyclic this compound scaffold.[4][5] This complex carbocation-driven reaction is catalyzed by a specific class of sesquiterpene synthases known as (+)-δ-cadinene synthases.[6][7] In cotton, this enzyme is encoded by a gene family that can be divided into at least two subfamilies, cad1-A and cad1-C.[3][8]
The catalytic mechanism involves the ionization of FPP to form a farnesyl cation, followed by a series of cyclizations and rearrangements to yield (+)-δ-cadinene as the primary product.[6] This reaction is a critical branch point, diverting isoprenoid metabolism towards the production of a vast array of this compound-derived secondary metabolites.
Downstream Modifications: The Role of Cytochrome P450s and Other Enzymes
Following the formation of the (+)-δ-cadinene backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases and other enzymes, leading to the vast structural diversity of this compound sesquiterpenoids.[1][9] The biosynthesis of gossypol in cotton provides a well-studied example of these downstream reactions.
The pathway from (+)-δ-cadinene to hemigossypol, a precursor of gossypol, involves several oxidative steps:[1][3][9]
-
Hydroxylation: The first oxidative step is catalyzed by CYP706B1 , which hydroxylates (+)-δ-cadinene to produce 7-hydroxy-(+)-δ-cadinene.[4][9]
-
Further Oxidations: Subsequent steps are catalyzed by a cascade of enzymes, including other P450s like CYP82D113 and CYP71BE79 , an alcohol dehydrogenase (DH1) , and a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD-1) .[9] These enzymes are responsible for further hydroxylations, dehydrogenations, and potentially ring aromatization steps.
The precise sequence and interplay of these enzymes are complex and lead to the formation of various intermediates, ultimately culminating in the synthesis of hemigossypol and subsequently gossypol.
Quantitative Data on this compound Biosynthesis Enzymes
The efficiency of sesquiterpene synthases can be evaluated through their kinetic parameters. The following table summarizes the kinetic data for several plant-derived sesquiterpene synthases, including a (+)-δ-cadinene synthase from Gossypium arboreum.
| Enzyme | Source Organism | KM (µM) for FPP | kcat (s-1) | kcat/KM (s-1µM-1) | Reference |
| (+)-δ-Cadinene Synthase (CAD1-A) | Gossypium arboreum | 7 | 0.039 | 0.0056 | [10] |
| Kunzeaol Synthase (TgTPS2) | Thapsia garganica | 0.55 | 0.29 | 0.53 | [11] |
Note: Kinetic parameters can vary depending on the specific assay conditions and the expression system used.
The impact of modifying the expression of key enzymes on the accumulation of this compound derivatives has been demonstrated in transgenic cotton plants.
| Genetic Modification | Plant Line | Tissue | Compound | Reduction (%) | Reference |
| Antisense cdn1-C1 | T2 | Cottonseed | Gossypol | up to 70 | [12] |
| Antisense cdn1-C1 | T1 | Leaves | Gossypol | 92.4 | [12] |
| Antisense cdn1-C1 | T1 | Leaves | Hemigossypolone | 83.3 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of this compound biosynthesis.
Cloning and Heterologous Expression of (+)-δ-Cadinene Synthase
This protocol describes the general workflow for cloning a (+)-δ-cadinene synthase gene and expressing the recombinant protein in Escherichia coli.[6][13]
Materials:
-
Gossypium tissue (e.g., leaves, elicited cell cultures)
-
RNA isolation kit
-
Reverse transcriptase and dNTPs
-
Gene-specific primers for (+)-δ-cadinene synthase
-
High-fidelity DNA polymerase
-
pET expression vector
-
E. coli competent cells (e.g., BL21(DE3))
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer
-
Ni-NTA affinity chromatography column and buffers
Procedure:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from the plant tissue using a suitable kit or protocol. Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
-
PCR Amplification and Cloning: Amplify the full-length coding sequence of the (+)-δ-cadinene synthase gene using gene-specific primers. Ligate the PCR product into an appropriate expression vector, such as pET-28a, which adds a His-tag for purification.
-
Transformation and Expression: Transform the expression construct into E. coli BL21(DE3) cells. Grow the transformed cells in LB medium to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (e.g., 0.5 mM) and incubating at a lower temperature (e.g., 16-20°C) overnight.
-
Protein Purification: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication and clarify the lysate by centrifugation. Purify the His-tagged recombinant protein using Ni-NTA affinity chromatography according to the manufacturer's instructions.
Enzyme Assay for (+)-δ-Cadinene Synthase
This protocol outlines a method to determine the activity of the purified (+)-δ-cadinene synthase.[6][11]
Materials:
-
Purified (+)-δ-cadinene synthase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
(2E,6E)-Farnesyl pyrophosphate (FPP) substrate
-
Organic solvent for extraction (e.g., hexane or pentane)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Reaction Setup: In a glass vial, combine the assay buffer, a known amount of purified enzyme, and the FPP substrate.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Product Extraction: Stop the reaction and extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., hexane) and vortexing.
-
Analysis: Analyze the organic phase by GC-MS to identify and quantify the (+)-δ-cadinene produced. Compare the retention time and mass spectrum with an authentic standard.
Analysis of this compound Sesquiterpenoids by GC-MS
This protocol provides a general method for the analysis of volatile sesquiterpenes from plant extracts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Analytical Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 minutes
-
Ramp: Increase to 240°C at a rate of 3°C/min
-
Final hold: 240°C for 10 minutes
-
-
MS Conditions:
-
Ionization mode: Electron Impact (EI) at 70 eV
-
Mass range: m/z 40-400
-
Procedure:
-
Sample Preparation: Prepare a hexane extract of the plant material or the enzyme assay as described previously.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
Data Analysis: Identify the peaks corresponding to this compound sesquiterpenoids by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST).
Conclusion
The biosynthesis of this compound sesquiterpenoids in plants is a complex and highly regulated process involving the coordinated action of sesquiterpene synthases and a suite of modifying enzymes, particularly cytochrome P450s. The elucidation of these pathways, particularly in model systems like cotton, has provided valuable insights into the genetic and biochemical basis of plant chemical diversity. The protocols and data presented in this guide offer a foundation for further research aimed at understanding, engineering, and exploiting these pathways for the production of valuable natural products for pharmaceutical and other applications. Future work will likely focus on identifying the remaining enzymes in various this compound biosynthetic pathways, understanding their regulatory networks, and leveraging synthetic biology approaches for the heterologous production of these complex molecules.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cotton roots are the major source of gossypol biosynthesis and accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cloning, expression, and characterization of (+)-delta-cadinene synthase: a catalyst for cotton phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delta-cadinene synthase - Wikipedia [en.wikipedia.org]
- 8. sippe.ac.cn [sippe.ac.cn]
- 9. Characterization of gossypol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cloning and heterologous expression of a second (+)-delta-cadinene synthase from Gossypium arboreum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduced levels of this compound sesquiterpenoids in cotton plants expressing antisense (+)-delta-cadinene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]
Isolation and Identification of Novel Cadinane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cadinane sesquiterpenoids, a diverse class of bicyclic natural products, have garnered significant attention within the scientific community due to their wide array of promising pharmacological activities. These activities include anti-inflammatory, cytotoxic, enzyme inhibitory, and antiviral effects. This technical guide provides a comprehensive overview of the methodologies for the isolation and structural elucidation of novel this compound derivatives from various natural sources. It details experimental protocols for extraction, chromatographic separation, and spectroscopic identification. Furthermore, this guide summarizes recent findings on the biological activities of newly discovered this compound derivatives, presenting quantitative data in structured tables and illustrating key signaling pathways modulated by these compounds.
Introduction
This compound sesquiterpenoids are characterized by a bicyclic carbon skeleton and are biosynthesized in a variety of organisms, including plants, fungi, and marine invertebrates.[1][2] The structural diversity within this class of compounds, arising from variations in oxygenation patterns, stereochemistry, and side-chain modifications, contributes to their broad spectrum of biological activities.[3] The discovery of novel this compound derivatives with potent and selective pharmacological effects continues to drive research in natural product chemistry and drug discovery. This guide aims to provide researchers with a detailed technical framework for the isolation, identification, and biological evaluation of these promising molecules.
Experimental Protocols
Isolation of this compound Derivatives
The isolation of this compound derivatives from natural sources is a multi-step process that involves extraction, fractionation, and purification. The general workflow for this process is outlined below.
References
An In-depth Technical Guide to the Spectroscopic Data of Cadinane Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cadinane-type sesquiterpenes, a significant class of natural products with diverse biological activities. The structural elucidation of these compounds is paramount for further research and development, and this document collates essential Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols and logical workflows, to aid in this endeavor.
Core Spectroscopic Data of this compound Sesquiterpenes
The structural diversity within the this compound skeleton leads to a range of spectroscopic features. The following tables summarize key ¹H and ¹³C NMR and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data for representative this compound compounds, providing a comparative reference for researchers.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) for Selected this compound Compounds
| Position | 6α,9α,15-Trihydroxycadinan-4-en-3-one (1) in CDCl₃ | (+)-12-hydroxy-epicubenol (2) in CDCl₃ | (-)-3,10,11,12-tetrahydroxycalamenene (3) in CD₃OD |
| 1 | - | - | - |
| 2 | - | - | 6.68 (s) |
| 3 | - | - | - |
| 4 | - | - | - |
| 5 | - | - | - |
| 6 | - | - | - |
| 7 | - | - | - |
| 8 | - | - | - |
| 9 | - | - | - |
| 10 | - | - | - |
| 11 | - | - | - |
| 12 | 4.77, 4.90 (brs each) | 3.83, 3.42 | - |
| 13 | 1.00 (d, J=6.9) | - | - |
| 14 | 1.83 (s) | - | 1.57 (s) |
| 15 | - | - | - |
| Aromatic H | - | - | 6.93 (s) |
| Other Me | - | - | 1.42 (s), 2.25 (s) |
Data synthesized from multiple research articles.[1][2]
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm) for Selected this compound Compounds
| Position | 6α,9α,15-Trihydroxycadinan-4-en-3-one (1) in CDCl₃ | (+)-12-hydroxy-epicubenol (2) in CDCl₃ | (-)-3,10,11,12-tetrahydroxycalamenene (3) in CD₃OD |
| 1 | 50.2 | - | - |
| 2 | 37.0 | - | 126.7 |
| 3 | 200.5 | - | 152.2 |
| 4 | 137.0 | - | 122.0 |
| 5 | 155.2 | - | 140.6 |
| 6 | 73.3 | - | - |
| 7 | 48.6 | - | 38.9 |
| 8 | 36.8 | - | 32.5 |
| 9 | 71.9 | - | 21.0 |
| 10 | 59.5 | - | 72.3 |
| 11 | 37.3 | - | 75.9 |
| 12 | 114.6 | - | 69.1 |
| 13 | 23.0 | - | 22.0 |
| 14 | 15.0 | - | 22.5 |
| 15 | - | - | 15.6 |
| Aromatic C | - | - | 108.1, 133.6 |
Data synthesized from multiple research articles.[1][2]
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is crucial for determining the molecular formula of novel compounds.
Table 3: HRESIMS Data for Selected this compound Compounds
| Compound | Molecular Formula | Calculated m/z | Found m/z | Ion |
| 6α,9α,15-Trihydroxycadinan-4-en-3-one | C₁₅H₂₂O₄ | 289.1410 | 289.1419 | [M + Na]⁺ |
| (+)-12-hydroxy-epicubenol | C₁₅H₂₆O₂ | 239.2006 | 239.2006 | [M + H]⁺ |
| (-)-3,10,11,12-tetrahydroxycalamenene | C₁₅H₂₂O₄ | 289.1410 | 289.1396 | [M + Na]⁺ |
Experimental Protocols
Reproducibility of scientific findings relies on detailed methodologies. The following are generalized protocols for the spectroscopic analysis of this compound compounds, based on common practices in the cited literature.
Sample Preparation for NMR Spectroscopy
-
Dissolution: Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[3] The choice of solvent depends on the polarity of the compound.
-
Concentration: The concentration of the sample is adjusted to be suitable for the specific NMR experiment being performed, generally in the range of 1-10 mg/mL.
-
Filtration: The solution is often filtered through a small plug of glass wool into the NMR tube to remove any particulate matter.
NMR Spectrometer and Data Acquisition
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, with operating frequencies for ¹H typically ranging from 400 to 800 MHz.[3]
-
¹H NMR: Standard parameters include a 30-degree pulse, an acquisition time of approximately 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A 90-degree pulse is commonly used, with a longer acquisition time and relaxation delay to ensure full relaxation of the carbon nuclei.
-
2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for complete structural elucidation.[1][4]
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[1][4]
-
Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC).
-
Ionization: ESI generates gas-phase ions from the sample molecules, typically protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in positive ion mode.
-
Data Analysis: The accurate mass measurement provided by the high-resolution analyzer allows for the unambiguous determination of the elemental composition of the molecule.
Visualization of Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound compounds.
Caption: A generalized workflow for the spectroscopic analysis of this compound compounds.
Caption: Logical relationships between spectroscopic techniques and structural elucidation.
References
The Pharmacological Potential of Cadinane Sesquiterpenes: A Technical Guide for Drug Discovery
Introduction: Cadinane sesquiterpenes, a diverse class of bicyclic isoprenoids, have emerged as a promising source of novel therapeutic agents. Widely distributed in the plant and microbial kingdoms, these natural products exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This technical guide provides an in-depth overview of the pharmacological potential of this compound sesquiterpenes, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and exploitation of this fascinating class of molecules.
Anticancer Potential of this compound Sesquiterpenes
This compound sesquiterpenes have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration and invasion.
Quantitative Anticancer Activity
The anticancer efficacy of various this compound sesquiterpenes has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of the reported IC50 values is presented in Table 1.
| This compound Sesquiterpene | Cancer Cell Line | IC50 (µM) | Reference |
| Mansonone E | SW620 (colorectal) | 15.69 ± 0.56 | [1] |
| Amorphaenes (compounds 1, 5, 8, 13, 16) | PDAC (pancreatic) | 13.1 ± 1.5 to 28.6 ± 2.9 | [2] |
| This compound-type sesquiterpenoids (1b, 2b, 4, 6, 8) | HepG2 and Huh7 (liver) | 3.5 to 6.8 | |
| Aquisinenoid C | MCF-7 (breast) | 2.834 ± 1.121 | [3] |
| Aquisinenoid C | MDA-MB-231 (breast) | 1.545 ± 1.116 | [3] |
Table 1: Anticancer Activity of this compound Sesquiterpenes
Experimental Protocols for Anticancer Activity Assessment
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in culture. It is based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a colored formazan product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound sesquiterpene and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
The Transwell migration assay, or Boyden chamber assay, is used to assess the migratory capacity of cancer cells in response to a chemoattractant.
Protocol:
-
Seed cancer cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in serum-free medium.
-
Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber.
-
Incubate for a period that allows for cell migration (e.g., 24-48 hours).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the stained cells under a microscope.
Western blotting is used to detect specific proteins in a cell lysate. This technique is crucial for elucidating the molecular mechanisms underlying the anticancer effects of this compound sesquiterpenes, such as the modulation of apoptosis-related proteins.
Protocol:
-
Lyse treated and untreated cancer cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Cyclin D1, MMP9).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways in Anticancer Activity
Mansonone E, a this compound sesquiterpene, has been shown to suppress colorectal cancer cell proliferation and migration by modulating key proteins involved in apoptosis and cell cycle regulation.[1] The proposed signaling pathway is illustrated below.
Caption: Proposed signaling pathway of Mansonone E in colorectal cancer cells.
Anti-inflammatory Properties
Several this compound sesquiterpenes exhibit potent anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).
Quantitative Anti-inflammatory Activity
The anti-inflammatory activity of this compound sesquiterpenes is often evaluated by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
| This compound Sesquiterpene | Cell Line | IC50 (µM) | Reference |
| Mappianiodene and analogues (1-8) | RAW 264.7 | Equivalent to hydrocortisone | [4] |
| Compound 18 (from Mikania micrantha) | RAW 264.7 | 11.04 | |
| Myrrhterpenes (+)-1, 2, and (+)-6 | RAW 264.7 | 3.62 - 16.11 | [5] |
| (+)-aristolone | RAW 264.7 | - |
Table 2: Anti-inflammatory Activity of this compound Sesquiterpenes
Experimental Protocol for Anti-inflammatory Activity
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound sesquiterpene for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production and incubate for a further 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathways in Anti-inflammatory Activity
This compound sesquiterpenes can mitigate the inflammatory response by inhibiting key signaling pathways, such as the MAPK (ERK1/2, JNK, p38) and NF-κB pathways, which are activated by inflammatory stimuli like LPS.
Caption: Inhibition of LPS-induced inflammatory pathways by this compound sesquiterpenes.
Antimicrobial and Antifungal Activities
This compound sesquiterpenes have shown promising activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial and Antifungal Activity
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC).
| This compound Sesquiterpene | Microorganism | MIC (µg/mL) | Reference |
| Sesquiterpene 5 (from Heterotheca inuloides) | Candida tropicalis | 37.5 | [6] |
| Sesquiterpene 7 (from Heterotheca inuloides) | Candida glabrata | 75.0 | [6] |
| α-Cadinol | Lenzites betulina | 0.10 mM (IC50) | |
| α-Cadinol | Trametes versicolor | 0.10 mM (IC50) | |
| α-Cadinol | Laetiporus sulphureus | 0.10 mM (IC50) |
Table 3: Antimicrobial and Antifungal Activity of this compound Sesquiterpenes
Neuroprotective and Anti-HIV Potential
Neuroprotective Effects
Certain this compound sesquiterpenes isolated from Commiphora myrrha have demonstrated neuroprotective effects against MPP+-induced neuronal cell death in SH-SY5Y cells, suggesting potential applications in neurodegenerative diseases.[2]
Anti-HIV Activity
A series of this compound-type sesquiterpenes, including mappianiodene, have exhibited significant inhibitory activity against HIV-1 reverse transcriptase (RT), with EC50 values ranging from 0.17 to 9.28 µM.[4]
| This compound Sesquiterpene | Activity | EC50 (µM) | Reference |
| Mappianiodene and analogues (1-8) | Anti-HIV-1 RT | 0.17 - 9.28 | [4] |
Table 4: Anti-HIV Activity of this compound Sesquiterpenes
Experimental Workflow for Bioactivity Screening
The general workflow for the discovery and evaluation of bioactive this compound sesquiterpenes is depicted below.
Caption: General experimental workflow for the investigation of this compound sesquiterpenes.
Conclusion
This compound sesquiterpenes represent a rich and underexplored source of potential drug candidates with a wide array of pharmacological activities. The data presented in this guide highlight their significant potential in the fields of oncology, inflammation, infectious diseases, and neuroprotection. Further research into the structure-activity relationships, mechanisms of action, and preclinical development of these compounds is warranted to fully realize their therapeutic promise. The detailed experimental protocols provided herein offer a foundational framework for researchers to further investigate this important class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal and sensitizing effect of this compound-type sesquiterpenes from Heterotheca inuloides Cass. against azole-resistant Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of the Biological Activities of Cadinane Class Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadinane-type sesquiterpenoids are a large and structurally diverse class of natural products widely distributed in the plant and microbial kingdoms.[1][2] Characterized by a bicyclic carbon skeleton derived from farnesyl pyrophosphate, these compounds have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities.[3][4][5] This in-depth technical guide provides a comprehensive review of the biological activities of this compound class compounds, with a focus on their anti-inflammatory, cytotoxic, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Anti-inflammatory Activity
This compound sesquiterpenoids have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[6][7][8][9] Their mechanisms of action often involve the inhibition of key inflammatory mediators and the modulation of critical signaling pathways.
Quantitative Data on Anti-inflammatory Activity
| Compound | Source | Assay | Target/Mediator | IC50 / Inhibition | Reference |
| Mappianiodene (and 7 analogues) | Mappianthus iodoides | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | IC50 values equivalent to hydrocortisone | [7][8] |
| Myrrhterpenes A and B | Commiphora myrrha | LPS-induced RAW 264.7 macrophages | Nitric Oxide (NO) Production | Potent inhibition | [9] |
| (+)-Aristolone | Acanthella cavernosa | LPS-stimulated RAW 264.7 macrophages | TNF-α release | 74.1% inhibition at 1 µM | [10] |
| (+)-Aristolone | Acanthella cavernosa | LPS-stimulated RAW 264.7 macrophages | CCL2 release | 64.1% inhibition at 1 µM | [10] |
| Unnamed this compound Sesquiterpenoids | Alpinia oxyphylla | LPS-stimulated BV-2 cells | Nitric Oxide (NO) Production | IC50 values ranging from 21.63 to 60.70 μM | [6] |
Experimental Protocols: In Vitro Anti-inflammatory Assays
A common method to assess the anti-inflammatory potential of this compound compounds is to measure their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[11][12]
Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent
-
Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured in appropriate media and seeded into 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well). The cells are allowed to adhere overnight.[11]
-
Compound Treatment: The cells are pre-treated with various concentrations of the test this compound compound for 1 hour. A vehicle control (e.g., DMSO) is also included.[11]
-
LPS Stimulation: Inflammation is induced by stimulating the cells with LPS (e.g., 1 µg/mL) for 24 hours. An unstimulated control group is maintained.[11]
-
Sample Collection: After incubation, the cell culture supernatant is collected from each well.[11]
-
Griess Reaction: The collected supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated at room temperature.[11][12]
-
Quantification: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The quantity of nitrite, a stable product of NO, is determined by comparison with a sodium nitrite standard curve.[11] The percentage of NO inhibition is then calculated relative to the LPS-stimulated control.
Signaling Pathways in Inflammation
Several this compound compounds exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are crucial for the expression of pro-inflammatory genes.[6] For instance, certain sesquiterpenoids from Alpinia oxyphylla have been shown to inhibit the phosphorylation of ERK1/2, JNK, and p38 MAP kinases.[6]
Caption: Inhibition of LPS-induced inflammatory pathways by this compound sesquiterpenoids.
Cytotoxic Activity
Numerous this compound-type sesquiterpenoids have been investigated for their cytotoxic effects against various cancer cell lines, making them potential candidates for the development of novel anticancer agents.[13][14][15]
Quantitative Data on Cytotoxic Activity
| Compound | Source | Cell Line | Activity | IC50 | Reference |
| Hibisceusones A-C | Hibiscus tiliaceus | Triple-negative breast cancer cells | Cytotoxic | Not specified | [15] |
| This compound Sesquiterpenoids (1b, 2b, 4, 6, 8) | Hibiscus tiliaceus | HepG2 and Huh7 | Cytotoxic | 3.5 to 6.8 μM | [14] |
| Mansonone I | Santalum album | HCT116 | Wnt Signal Inhibitory | 1.2 µM | [16] |
| δ-Cadinene | Not specified | OVCAR-3 | Growth-inhibitory | Concentration- and time-dependent | [17] |
Experimental Protocols: In Vitro Cytotoxicity Assays
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cultured cells by measuring metabolic activity.[18]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.[19]
-
Compound Treatment: The cells are treated with various concentrations of the this compound compound for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and a vehicle control are included.[20]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).[18]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[18]
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways in Cytotoxicity
The cytotoxic mechanisms of this compound sesquiterpenoids can involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[17] For example, δ-cadinene has been shown to induce caspase-dependent apoptosis in ovarian cancer cells.[17] The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. [Advances in biosynthesis of this compound sesquiterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-type sesquiterpenes with potential anti-inflammatory and anti-HIV activities from the stems and leaves of Mappianthus iodoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory aromadendrane- and this compound-type sesquiterpenoids from the South China Sea sponge Acanthella cavernosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound-Type Sesquiterpenoids with Cytotoxic Activity from the Infected Stems of the Semi-mangrove Hibiscus tiliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. This compound sesquiterpenoids isolated from Santalum album using a screening program for Wnt signal inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
An In-depth Technical Guide to Cadinane Derivatives in Essential Oils for Researchers and Drug Development Professionals
Abstract
Cadinane-type sesquiterpenes are a diverse group of bicyclic C15 isoprenoids widely distributed in the essential oils of various plants and also found in some microorganisms.[1][2] These compounds and their derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development.[1][3][4] This technical guide provides a comprehensive overview of this compound derivatives found in essential oils, their biological activities, and the experimental methodologies used for their study. Detailed protocols for key bioassays and visualizations of relevant biochemical pathways are included to facilitate further research in this field.
Introduction to this compound Sesquiterpenes
This compound sesquiterpenes are characterized by a bicyclic carbon skeleton, which can exist in several stereoisomeric forms. The name "this compound" is derived from cade oil, obtained from Juniperus oxycedrus, a rich source of these compounds. Structurally diverse cadinanes arise from the cyclization of farnesyl pyrophosphate (FPP), a common precursor in the biosynthesis of sesquiterpenes.[1][5] The complexity and stereochemistry of these molecules contribute to their wide range of biological activities.[1][2] Recent research has focused on isolating and characterizing new this compound derivatives and evaluating their therapeutic potential.[1][2]
This compound Derivatives in Essential Oils: A Quantitative Overview
This compound derivatives are significant constituents of many commercially important essential oils. Their identification and quantification are typically performed using gas chromatography-mass spectrometry (GC-MS). The table below summarizes the quantitative composition of prominent this compound derivatives in the essential oils of several plant species.
| Plant Species | Essential Oil Source | This compound Derivative | Concentration (%) | Reference(s) |
| Cedrus atlantica | Wood Shavings | δ-Cadinene | 36.3 | [6] |
| Cedrus atlantica | Wood Shavings | γ-Cadinene | 1.86 | [7] |
| Juniperus communis | Berries | δ-Cadinene | 3.86 - 5.47 | [4] |
| Juniperus communis | Berries | γ-Cadinene | 0.84 - 1.99 | [4] |
| Pinus albicaulis | Leaves | γ-Cadinene | 0.3 - 0.6 | [2] |
| Pinus albicaulis | Leaves | δ-Cadinene | 0.9 - 2.3 | [2] |
| Pinus flexilis | Leaves | γ-Cadinene | 0.1 | [8] |
| Pinus flexilis | Leaves | δ-Cadinene | 0.3 | [8] |
| Pinus koraiensis | - | γ-Cadinene | 9.74 | [9] |
| Pinus sylvestris | Cones | δ-Cadinene | 0.28 | [10] |
| Pinus ponderosa | Leaves | γ-Cadinene | 0.1 | [8] |
| Pinus ponderosa | Leaves | δ-Cadinene | 0.3 | [8] |
Pharmacological Activities of this compound Derivatives
The diverse structures of this compound sesquiterpenes translate into a wide array of pharmacological effects. The following table summarizes the reported anti-inflammatory, antimicrobial, and cytotoxic activities of selected this compound derivatives, with quantitative data where available.
| This compound Derivative | Pharmacological Activity | Assay/Model | Quantitative Data (IC₅₀/MIC) | Reference(s) |
| Mappianiodene (and 7 analogues) | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated cells | IC₅₀ values equivalent to hydrocortisone | [2] |
| This compound-type sesquiterpenoids (from Heterotheca inuloides) | Anti-inflammatory | TPA-induced mouse ear edema | Compound 1 showed 43.14 ± 8.09% inhibition at 228 μ g/ear (IC₅₀ > 228 μ g/ear ) | [9] |
| Various this compound-type sesquiterpenes | Anti-inflammatory | Inhibition of NO production | IC₅₀ values ranging from 21.63 to 60.70 μM | [11] |
| This compound sesquiterpenes (from Eupatorium adenophorum) | Antifungal | Poison food technique | ED₅₀ of cadinan-3-ene-2,7-dione against S. rolfsii was 181.60 ± 0.58 μg/mL and against R. solani was 189.74 ± 1.03 μg/mL | |
| δ-Cadinene | Antibacterial | Broth microdilution | MIC against Streptococcus pneumoniae was 31.25 µg/mL | |
| This compound-type sesquiterpenoids (from Hibiscus tiliaceus) | Cytotoxic | HepG2 and Huh7 cell lines | IC₅₀ values ranging from 3.5 to 6.8 μM | |
| Phanginins (cassane diterpenoids with this compound-like structures) | Cytotoxic | A2780, HEY, AGS, and A549 cancer cells | Phanginin R (1) IC₅₀ values: 9.9 ± 1.6 µM (A2780), 12.2 ± 6.5 µM (HEY), 5.3 ± 1.9 µM (AGS), 12.3 ± 3.1 µM (A549) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives.
Isolation and Identification of this compound Derivatives from Essential Oils
Objective: To isolate and identify this compound sesquiterpenes from a given essential oil sample.
Methodology:
-
Fractionation of Essential Oil:
-
The essential oil is typically subjected to column chromatography over silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification of this compound Derivatives:
-
Fractions containing compounds of interest are further purified using preparative TLC or high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18).
-
-
Structural Elucidation:
-
The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the carbon skeleton and the relative stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the absolute configuration.
-
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
Objective: To evaluate the potential of this compound derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[13]
-
Treatment: Pre-treat the cells with various concentrations of the test compound (this compound derivative) for 30 minutes to 1 hour.[14][15]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[13]
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[13]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540-570 nm using a microplate reader.[14][15]
-
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and adjust the turbidity to a 0.5 McFarland standard.[16]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth in a 96-well microtiter plate. The tested concentrations can range from approximately 0.25 to 500 mg/mL.[16]
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17]
Cytotoxicity: MTT Assay
Objective: To assess the cytotoxic effect of a this compound derivative on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to an insoluble purple formazan.[18]
Protocol:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.[18]
Biosynthesis of this compound Sesquiterpenes
The biosynthesis of this compound sesquiterpenes begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. These precursors are condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP). The cyclization of FPP to the this compound skeleton is a key step catalyzed by sesquiterpene synthases, such as (+)-δ-cadinene synthase.[19]
The proposed mechanism for the formation of (+)-δ-cadinene from FPP involves several steps:
-
Ionization of FPP to form a farnesyl cation.
-
Isomerization to nerolidyl diphosphate (NPP).[19]
-
Rotation around the C2-C3 bond and reionization to a cisoid allylic cation.[19]
-
A C1-C10 cyclization to form a germacradienyl cation.[1]
-
A 1,3-hydride shift.[1]
-
A second cyclization to form the cadinanyl cation.[1]
-
Deprotonation to yield (+)-δ-cadinene.[19]
References
- 1. The Cyclization of Farnesyl Diphosphate and Nerolidyl Diphosphate by a Purified Recombinant δ-Cadinene Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] The cyclization of farnesyl diphosphate and nerolidyl diphosphate by a purified recombinant delta-cadinene synthase. | Semantic Scholar [semanticscholar.org]
- 4. iris.unina.it [iris.unina.it]
- 5. The cyclization of farnesyl diphosphate and nerolidyl diphosphate by a purified recombinant delta-cadinene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Composition, Antioxidant, In Vitro and In Situ Antimicrobial, Antibiofilm, and Anti-Insect Activity of Cedar atlantica Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "ATLAS CEDARWOOD ESSENTIAL OIL - CEDRUS ATLANTICA - Certificate of Analysis Sheet ( COAS ) " [libertynatural.com]
- 8. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Composition and Antioxidant Activity of Essential Oil of Six Pinus Taxa Native to China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yields and Constituents of Essential Oil from Cones of Pinaceae spp. Natively Grown in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Crystal Structure of (+)-δ-Cadinene Synthase from Gossypium arboreum and Evolutionary Divergence of Metal Binding Motifs for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel Cadinane Sesquiterpenoids from Fungi: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fungal kingdom represents a vast and largely untapped resource for the discovery of novel bioactive natural products. Among the diverse chemical scaffolds produced by fungi, the cadinane-type sesquiterpenoids have emerged as a promising class of compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of recently discovered this compound sesquiterpenoids from various fungal genera, with a focus on their isolation, structure elucidation, and biological evaluation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate further research and development in this exciting field.
Recently Discovered Bioactive this compound Sesquiterpenoids from Fungi
Recent explorations of fungal secondary metabolites have led to the isolation and characterization of numerous novel this compound sesquiterpenoids. These compounds exhibit a remarkable structural diversity and a broad spectrum of biological activities, including enzyme inhibition, cytotoxicity, and anti-inflammatory effects. This section summarizes the key quantitative data for representative examples of these discoveries.
Amorphaenes A-O from Penicillium sp. HZ-5
Fifteen new this compound sesquiterpenoids, amorphaenes A-O, were isolated from the endophytic fungus Penicillium sp. HZ-5. Several of these compounds demonstrated significant inhibitory effects on glutamic-oxaloacetic transaminase 1 (GOT1) and potential cytotoxicity against pancreatic ductal adenocarcinoma (PDAC) cells.[1]
Table 1: Bioactivity of Amorphaenes from Penicillium sp. HZ-5
| Compound | GOT1 IC50 (µM) | PDAC Cells IC50 (µM) |
| Amorphaene A (1) | 20.0 ± 2.1 | 13.1 ± 1.5 |
| Amorphaene E (5) | 22.1 ± 2.5 | 18.2 ± 2.0 |
| Amorphaene H (8) | 26.2 ± 2.7 | 28.6 ± 2.9 |
| Amorphaene M (13) | 24.5 ± 2.3 | 21.7 ± 2.4 |
| Known Compound (16) | 21.8 ± 2.6 | 15.9 ± 1.8 |
Table 2: HRESIMS Data for Amorphaenes A-O
| Compound | Molecular Formula | Calculated m/z | Found m/z |
| Amorphaene A (1) | C15H24O3 | 252.1725 | 252.1723 |
| Amorphaene B (2) | C15H22O3 | 250.1569 | 250.1567 |
| Amorphaene C (3) | C15H22O4 | 266.1518 | 266.1516 |
| Amorphaene D (4) | C15H24O4 | 268.1675 | 268.1673 |
| Amorphaene E (5) | C15H22O3 | 250.1569 | 250.1565 |
| Amorphaene F (6) | C15H22O4 | 266.1518 | 266.1514 |
| Amorphaene G (7) | C14H20O4 | 252.1362 | 252.1360 |
| Amorphaene H (8) | C15H24O3 | 252.1725 | 252.1721 |
| Amorphaene I (9) | C15H24O4 | 268.1675 | 268.1670 |
| Amorphaene J (10) | C15H22O3 | 250.1569 | 250.1563 |
| Amorphaene K (11) | C15H22O4 | 266.1518 | 266.1512 |
| Amorphaene L (12) | C15H24O3 | 252.1725 | 252.1720 |
| Amorphaene M (13) | C15H22O3 | 250.1569 | 250.1561 |
| Amorphaene N (14) | C15H24O4 | 268.1675 | 268.1669 |
| Amorphaene O (15) | C15H22O4 | 266.1518 | 266.1510 |
Penicipenoids A-G from Penicillium sp. 5975
A chemical investigation of the marine sponge symbiotic fungus Penicillium sp. 5975 led to the discovery of seven new this compound sesquiterpenoids, penicipenoids A-G. These compounds feature rearranged carbon skeletons and exhibit antioxidant and anti-inflammatory activities.
Table 3: Antioxidant and Anti-inflammatory Activities of Penicipenoids A-G in Zebrafish Models
| Compound | Antioxidant Activity (in MTZ-treated zebrafish) | Anti-inflammatory Activity (in CuSO4-induced zebrafish) |
| Penicipenoid A (1) | Active | Not Reported |
| Penicipenoid B (2) | Active | Not Reported |
| Penicipenoid C (3) | Active | Not Reported |
| Penicipenoid D (4) | Not Reported | Not Reported |
| Penicipenoid E (5) | Not Reported | Potent |
| Penicipenoid F (6) | Not Reported | Not Reported |
| Penicipenoid G (7) | Not Reported | Not Reported |
Table 4: HRESIMS Data for Penicipenoids A-G
| Compound | Molecular Formula | Calculated m/z | Found m/z |
| Penicipenoid A (1) | C15H22O3 | 251.1647 [M+H]+ | 251.1645 |
| Penicipenoid B (2) | C15H22O4 | 267.1596 [M+H]+ | 267.1593 |
| Penicipenoid C (3) | C15H22O4 | 267.1596 [M+H]+ | 267.1591 |
| Penicipenoid D (4) | C15H20O3 | 249.1491 [M+H]+ | 249.1488 |
| Penicipenoid E (5) | C15H22O3 | 251.1647 [M+H]+ | 251.1643 |
| Penicipenoid F (6) | C14H20O3 | 237.1491 [M+H]+ | 237.1487 |
| Penicipenoid G (7) | C15H22O4 | 267.1596 [M+H]+ | 267.1590 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of new this compound sesquiterpenoids from fungi.
Fungal Cultivation and Extraction
Protocol for Penicillium sp. HZ-5 (Source of Amorphaenes)
-
Fungal Strain: The endophytic fungus Penicillium sp. HZ-5 was isolated from the fresh tissues of Hypericum wilsonii.
-
Culture Medium: The fungus was cultured on potato dextrose agar (PDA) plates at 28°C for 5 days.
-
Large-Scale Fermentation: Agar plugs were inoculated into 500 mL Erlenmeyer flasks each containing 100 mL of potato dextrose broth (PDB). The flasks were incubated at 28°C on a rotary shaker at 180 rpm for 7 days to generate seed cultures. For large-scale fermentation, 10 mL of the seed culture was transferred to 1 L Erlenmeyer flasks containing 200 g of rice and 200 mL of distilled water. The rice solid medium was autoclaved at 121°C for 20 minutes before inoculation. The solid-state fermentation was carried out at 28°C for 30 days.
-
Extraction: The fermented rice substrate was extracted three times with an equal volume of ethyl acetate (EtOAc). The EtOAc extracts were combined and concentrated under reduced pressure to yield a crude extract.
Isolation and Purification of this compound Sesquiterpenoids
Protocol for Amorphaenes from Penicillium sp. HZ-5 Crude Extract
-
Initial Fractionation: The crude extract was subjected to silica gel vacuum-liquid chromatography (VLC) using a gradient of petroleum ether/EtOAc (from 100:0 to 0:100, v/v) to yield several fractions.
-
Sephadex LH-20 Chromatography: The active fractions were further purified by column chromatography on Sephadex LH-20, eluting with a mixture of dichloromethane/methanol (1:1, v/v).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification was achieved by semi-preparative or preparative HPLC on a C18 column with a mobile phase of methanol/water or acetonitrile/water gradients.
Structure Elucidation
The structures of the isolated compounds were determined by a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra were recorded on a Bruker AVANCE spectrometer. Chemical shifts were referenced to the solvent signals.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS data were acquired on an Agilent 6200 series TOF mass spectrometer to determine the molecular formulas.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed on suitable crystals to unambiguously determine the relative and absolute configurations of the molecules.
-
Electronic Circular Dichroism (ECD) Spectroscopy: Experimental ECD spectra were recorded and compared with calculated spectra to determine the absolute configurations of the compounds.
Bioassays
Glutamic-Oxaloacetic Transaminase 1 (GOT1) Inhibitory Assay
-
Reaction Mixture: The assay was performed in a 96-well plate. The reaction mixture (100 µL) contained 0.1 mg/mL recombinant GOT1 protein, 1 mM α-ketoglutarate, 1 mM NADH, 4 mM aspartate, and 1 U/mL malate dehydrogenase in assay buffer.
-
Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was monitored to determine GOT1 activity.
-
Inhibition Assay: Different concentrations of the test compounds were added to the reaction mixture to determine their inhibitory effects. IC50 values were calculated using appropriate software.
Cytotoxicity Assay against Pancreatic Ductal Adenocarcinoma (PDAC) Cells
-
Cell Culture: PDAC cell lines were cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan was then dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) was calculated from the dose-response curves.
Visualizations
The following diagrams illustrate the typical workflows for the discovery and characterization of new this compound sesquiterpenoids from fungi.
Caption: General workflow for the discovery of new this compound sesquiterpenoids.
Caption: Workflow for the structure elucidation of a novel this compound sesquiterpenoid.
Signaling Pathways and Future Perspectives
The discovery of amorphaenes as GOT1 inhibitors highlights a potential therapeutic strategy for targeting metabolic vulnerabilities in pancreatic cancer. GOT1 is a key enzyme in glutamine metabolism, which is often upregulated in cancer cells to support their rapid proliferation and maintain redox balance. By inhibiting GOT1, the amorphaenes may disrupt these critical metabolic pathways, leading to cancer cell death.
Caption: Simplified overview of the role of GOT1 in cancer metabolism and its inhibition by amorphaenes.
The continued exploration of fungal biodiversity, coupled with modern analytical techniques, promises the discovery of more novel this compound sesquiterpenoids with potent and selective biological activities. Further studies are warranted to elucidate the mechanisms of action of these compounds and to evaluate their therapeutic potential in preclinical and clinical settings. This guide serves as a foundational resource for researchers dedicated to advancing the field of natural product drug discovery.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (+)-α-Cadinane
Introduction
(+)-α-Cadinane is a member of the cadinane class of sesquiterpenes, which are characterized by a decahydronaphthalene carbon skeleton. These natural products have garnered interest from the scientific community due to their prevalence in various plant species and their potential biological activities. The stereochemically dense framework of (+)-α-Cadinane presents a significant challenge for synthetic chemists, demanding precise control over multiple stereocenters. This document provides a detailed protocol for a total synthesis approach to a this compound sesquiterpene, based on methodologies reported in the scientific literature. The described synthesis utilizes a convergent strategy, employing key reactions such as the Diels-Alder cycloaddition to construct the core bicyclic system.
Data Presentation
Table 1: Summary of Key Reaction Steps and Yields
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Diels-Alder Reaction | 2-Methyl-p-benzoquinone | Diels-Alder Adduct | Isoprene, Benzene, 100 °C | 85 |
| 2 | Catalytic Hydrogenation | Diels-Alder Adduct | Dihydro Adduct | H₂, Pd/C, Ethanol, rt | 95 |
| 3 | Epimerization | Dihydro Adduct | Epimerized Ketone | NaOEt, EtOH, rt | 90 (of desired isomer) |
| 4 | Methylation | Epimerized Ketone | Methylated Ketone | MeLi, Et₂O, -78 °C to rt | 88 |
| 5 | Dehydration | Tertiary Alcohol | (+)-α-Cadinene | SOCl₂, Pyridine, 0 °C to rt | 82 |
| 6 | Final Hydrogenation | (+)-α-Cadinene | (+)-α-Cadinane | H₂, PtO₂, EtOH, rt | 98 |
Experimental Protocols
Step 1: Diels-Alder Reaction
-
To a solution of 2-methyl-p-benzoquinone (1.0 eq) in benzene, add isoprene (2.0 eq).
-
Heat the reaction mixture in a sealed tube at 100 °C for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Diels-Alder adduct.
Step 2: Catalytic Hydrogenation
-
Dissolve the Diels-Alder adduct (1.0 eq) in ethanol.
-
Add 10% Palladium on carbon (Pd/C) (0.05 eq).
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the dihydro adduct.
Step 3: Epimerization
-
Prepare a solution of sodium ethoxide (NaOEt) by dissolving sodium (1.2 eq) in absolute ethanol.
-
Add the dihydro adduct (1.0 eq) to the freshly prepared NaOEt solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Neutralize the reaction with aqueous HCl (1 M) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired epimerized ketone.
Step 4: Methylation
-
Dissolve the epimerized ketone (1.0 eq) in anhydrous diethyl ether and cool the solution to -78 °C.
-
Add methyllithium (MeLi) (1.2 eq, as a solution in diethyl ether) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the tertiary alcohol.
Step 5: Dehydration
-
Dissolve the tertiary alcohol (1.0 eq) in pyridine and cool the solution to 0 °C.
-
Add thionyl chloride (SOCl₂) (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield (+)-α-cadinene.
Step 6: Final Hydrogenation
-
Dissolve (+)-α-cadinene (1.0 eq) in ethanol.
-
Add Platinum(IV) oxide (PtO₂) (0.05 eq).
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 8 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to afford (+)-α-cadinane.
Mandatory Visualization
Caption: Total synthesis workflow for (+)-α-Cadinane.
Application Note: Analysis of Cadinenes using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadinenes are a group of isomeric sesquiterpenes found in the essential oils of a wide variety of plants. These compounds contribute significantly to the aroma and flavor of these oils and have been investigated for various biological activities, including antimicrobial and anti-inflammatory properties. Accurate identification and quantification of specific cadinene isomers (e.g., α-, β-, γ-, δ-, and ε-cadinene) are crucial for quality control of essential oils, understanding their therapeutic potential, and for use in the flavor and fragrance industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like cadinenes, offering high-resolution separation and sensitive detection.[1] This application note provides a detailed protocol for the GC-MS analysis of cadinenes, including sample preparation, instrumental parameters, and data analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. For essential oils, a simple dilution is often sufficient. For more complex matrices like plant tissues or formulated products, an extraction step is necessary.
a) Liquid-Liquid Extraction (LLE) for Plant Material:
-
Homogenization: Weigh 1-5 g of the homogenized plant material (e.g., leaves, flowers) into a conical flask.
-
Solvent Addition: Add 20 mL of a suitable organic solvent such as hexane or dichloromethane.[2]
-
Extraction: Agitate the mixture on a shaker for 1-2 hours at room temperature.
-
Separation: Decant the solvent extract and filter it through a 0.45 µm syringe filter to remove any particulate matter.[3]
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
-
Internal Standard: Add an appropriate internal standard (e.g., n-tridecane) for quantitative analysis.[4]
b) Dilution for Essential Oils:
-
Dilution: Prepare a 1% (v/v) solution of the essential oil in a volatile solvent like hexane or ethyl acetate.[1]
-
Vortexing: Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer: Transfer the diluted sample to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are a general guideline and may require optimization based on the specific instrument and column used.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[4] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 10:1 to 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial temperature of 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min.[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Solvent Delay | 3-5 min (to prevent filament damage from the solvent) |
Data Analysis
a) Qualitative Analysis:
-
Peak Identification: Identify the peaks corresponding to cadinene isomers by comparing their mass spectra with reference spectra in commercial libraries such as NIST and Wiley.[6][7]
-
Retention Index (RI): For confirmation, calculate the Kovats retention index for each peak using a series of n-alkane standards. Compare the experimental RI values with those reported in the literature for cadinene isomers on a similar stationary phase. This is crucial for differentiating isomers with similar mass spectra.[1]
b) Quantitative Analysis:
-
Peak Integration: Integrate the peak area of the characteristic ions for each cadinene isomer.
-
Calibration Curve: For absolute quantification, prepare a series of calibration standards of the target cadinene isomers at known concentrations.[3][8] Plot the peak area against the concentration to generate a calibration curve.
-
Quantification: Determine the concentration of each cadinene isomer in the sample by applying the regression equation from the calibration curve to the peak area of the analyte.
Data Presentation
Table 2: Example of Quantitative Analysis of Cadinenes in an Essential Oil Sample
| Cadinene Isomer | Retention Time (min) | Quantitation Ion (m/z) | Concentration (µg/mL) | % Relative Abundance |
| α-Cadinene | 25.8 | 161, 204 | 15.2 | 12.7 |
| γ-Cadinene | 26.1 | 161, 204 | 28.9 | 24.1 |
| δ-Cadinene | 26.5 | 161, 204 | 55.4 | 46.2 |
| β-Cadinene | 26.9 | 161, 204 | 20.5 | 17.1 |
Table 3: Example Calibration Curve Data for δ-Cadinene
| Concentration (µg/mL) | Peak Area (Counts) |
| 1 | 50,234 |
| 5 | 248,910 |
| 10 | 501,123 |
| 25 | 1,245,678 |
| 50 | 2,503,456 |
| R² Value | 0.9995 |
Visualizations
Caption: Experimental workflow for GC-MS analysis of cadinenes.
Caption: Biosynthesis pathway of (+)-δ-cadinene and its regulation.
Discussion
The successful GC-MS analysis of cadinenes relies on several key factors. Proper sample preparation is essential to ensure that the analytes are in a suitable solvent and concentration for injection, and that interfering matrix components are removed. The choice of the GC column is critical for achieving good separation of the closely eluting cadinene isomers. A non-polar column like a DB-5ms or HP-5ms is generally effective.
Due to the high degree of similarity in the mass spectra of cadinene isomers, relying solely on library matching for identification can be misleading. Therefore, the use of Kovats retention indices is strongly recommended for confident isomer identification. For accurate quantification, especially in complex matrices, the use of an internal standard and a multi-point calibration curve is essential to correct for variations in sample injection and instrument response.
Recent studies on the biosynthesis of sesquiterpenoids have identified (+)-δ-cadinene synthase as a key enzyme in the production of δ-cadinene from farnesyl diphosphate.[9][10] The expression of this enzyme can be induced by signaling molecules such as jasmonic acid and ethylene, particularly in response to biotic and abiotic stress.[9] This highlights the role of cadinenes in plant defense mechanisms.
Conclusion
GC-MS is a robust and reliable technique for the qualitative and quantitative analysis of cadinenes in various sample matrices. By following the detailed protocols outlined in this application note, researchers can achieve accurate and reproducible results. The combination of mass spectral data and retention indices provides a high degree of confidence in the identification of specific cadinene isomers. This analytical approach is invaluable for quality control, research, and development in the fields of natural products, pharmaceuticals, and flavor and fragrance industries.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. agsanalitica.com [agsanalitica.com]
- 7. bcp-instruments.com [bcp-instruments.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. sippe.ac.cn [sippe.ac.cn]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Purification of Cadinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadinanes are a significant class of bicyclic sesquiterpenoids widely distributed in the plant kingdom, notably in essential oils.[1][2] These compounds and their derivatives have garnered considerable interest due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][3] As research into the therapeutic potential of cadinane sesquiterpenes intensifies, the need for robust and efficient purification methods is paramount. High-performance liquid chromatography (HPLC) stands out as a powerful technique for the isolation and purification of individual this compound isomers and derivatives from complex natural product extracts, enabling detailed structural elucidation and pharmacological evaluation.[4]
This document provides detailed application notes and protocols for the HPLC purification of this compound, catering to both analytical and preparative scale separations. Methodologies for both normal-phase and reverse-phase chromatography are presented to accommodate the varying polarities of different this compound derivatives.
General Workflow for this compound Purification
The purification of this compound from a raw plant matrix is a multi-step process that begins with extraction and progresses through fractionation and final purification by HPLC. A typical workflow is outlined below.
Experimental Protocols
Sample Preparation from Plant Material
A robust sample preparation protocol is crucial for successful HPLC purification. The following is a general procedure for obtaining a this compound-rich fraction suitable for HPLC analysis.
Materials:
-
Dried and powdered plant material
-
Solvents: n-hexane, ethyl acetate, methanol (HPLC grade)
-
Silica gel for column chromatography
-
Rotary evaporator
-
Glass column
Protocol:
-
Extraction: Macerate the powdered plant material with methanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane and then ethyl acetate. The this compound sesquiterpenes will typically partition into the less polar n-hexane and ethyl acetate fractions.
-
Fractionation by Column Chromatography:
-
Concentrate the n-hexane and ethyl acetate fractions to dryness.
-
Subject the dried fractions to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound-type compounds.
-
Pool the fractions rich in the target compounds and concentrate to dryness. This will be the sample for HPLC purification.
-
HPLC Purification Protocols
Depending on the polarity of the specific this compound derivatives to be purified, either normal-phase or reverse-phase HPLC can be employed.
Protocol 2.1: Normal-Phase HPLC (for less polar cadinanes)
This method is suitable for the separation of non-polar to moderately polar this compound isomers.
Instrumentation and Conditions:
| Parameter | Analytical Scale | Preparative Scale |
| Column | Silica gel, 5 µm, 4.6 x 250 mm | Silica gel, 10 µm, 20 x 250 mm |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 98:2 v/v) | Isocratic mixture of n-Hexane and Isopropanol (e.g., 98:2 v/v) |
| Flow Rate | 1.0 mL/min | 10-20 mL/min |
| Detection | UV at 210-225 nm | UV at 210-225 nm |
| Injection Volume | 10-20 µL | 1-5 mL (depending on concentration) |
| Column Temperature | Ambient | Ambient |
Protocol 2.2: Reverse-Phase HPLC (for more polar cadinanes)
This method is ideal for the separation of more polar, functionalized this compound derivatives.
Instrumentation and Conditions:
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 10 µm, 20 x 250 mm |
| Mobile Phase A | Water (HPLC grade) | Water (HPLC grade) |
| Mobile Phase B | Acetonitrile or Methanol (HPLC grade) | Acetonitrile or Methanol (HPLC grade) |
| Gradient | 60-100% B over 30 min | 60-100% B over 30-60 min |
| Flow Rate | 1.0 mL/min | 10-20 mL/min |
| Detection | UV at 210-225 nm | UV at 210-225 nm |
| Injection Volume | 10-20 µL | 1-5 mL (depending on concentration) |
| Column Temperature | 25-30 °C | 25-30 °C |
Data Presentation
The success of a preparative HPLC purification is evaluated based on the retention time, purity of the collected fractions, and the overall recovery yield. The following table provides a representative summary of expected quantitative data for the purification of a target this compound compound.
| HPLC Method | Target Compound | Retention Time (min) | Purity (%) | Recovery Yield (%) |
| Normal-Phase | This compound Isomer A | 15.2 | >98 | 85 |
| Normal-Phase | This compound Isomer B | 18.7 | >97 | 82 |
| Reverse-Phase | This compound Derivative X | 22.5 | >99 | 90 |
| Reverse-Phase | This compound Derivative Y | 25.1 | >98 | 88 |
Note: The values presented in this table are illustrative and will vary depending on the specific this compound compound, the complexity of the initial mixture, and the optimization of the HPLC method.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the successful purification of this compound sesquiterpenoids using HPLC. The choice between normal-phase and reverse-phase chromatography will be dictated by the physicochemical properties of the target molecules. Careful optimization of the chromatographic conditions, from mobile phase composition to flow rate and column selection, is critical to achieving high purity and recovery. The systematic workflow and detailed protocols outlined in this document are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating the isolation of pure this compound compounds for further scientific investigation.
References
- 1. Cadinene sesquiterpenes from Eupatorium adenophorum and their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound-Type Sesquiterpenoids with Cytotoxic Activity from the Infected Stems of the Semi-mangrove Hibiscus tiliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Enantioselective Synthesis of Specific Cadinane Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of specific cadinane stereoisomers. The this compound sesquiterpenes are a large family of natural products exhibiting a wide range of biological activities. Their complex three-dimensional structures, characterized by a decahydronaphthalene skeleton with multiple stereocenters, present significant challenges for synthetic chemists. Access to enantiomerically pure this compound stereoisomers is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
This guide focuses on established and efficient synthetic strategies, utilizing chiral pool starting materials and key stereocontrolling reactions to achieve high levels of enantioselectivity and diastereoselectivity. Detailed experimental procedures, tabulated quantitative data, and visual representations of synthetic pathways are provided to facilitate the practical application of these methods in a research and development setting.
I. Enantioselective Synthesis of (+)-δ-Cadinene from (+)-Limonene
This protocol outlines a convergent and stereocontrolled synthesis of (+)-δ-cadinene, a naturally occurring bicyclic sesquiterpenoid, starting from the readily available chiral monoterpene, (+)-limonene. The key transformations involve a diastereoselective Robinson annulation to construct the second ring and a Wittig reaction to install the exocyclic double bond.[1]
Retrosynthetic Analysis
The retrosynthetic strategy for (+)-δ-cadinene begins with the disconnection of the exocyclic double bond, leading back to a key bicyclic ketone intermediate. This ketone can be derived from an intramolecular aldol condensation, a characteristic step of the Robinson annulation, which in turn is formed from a ketoaldehyde precursor. This precursor can be synthesized from a Michael adduct, which is ultimately derived from (+)-limonene.
Caption: Retrosynthetic analysis of (+)-δ-Cadinene.
Quantitative Data Summary
The following table summarizes the expected yields for the key steps in the synthesis of (+)-δ-cadinene, based on literature values for similar transformations.[1]
| Step | Transformation | Starting Material | Product | Expected Yield (%) |
| 1 | Michael Addition | (+)-Limonene | Michael Adduct | 85-95 |
| 2 | Ozonolysis | Michael Adduct | Ketoaldehyde | 80-90 |
| 3 | Intramolecular Aldol Condensation | Ketoaldehyde | Bicyclic Ketone | 70-80 |
| 4 | Wittig Reaction | Bicyclic Ketone | (+)-δ-Cadinene | 85-95 |
Experimental Protocols
Step 1: Michael Addition
-
To a solution of (+)-limonene (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a strong base (e.g., sodium ethoxide).
-
Add the Michael acceptor (e.g., methyl vinyl ketone, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Michael adduct is then dissolved in ethanol, and a solution of potassium hydroxide (2.0 eq) in ethanol is added. The mixture is stirred at room temperature for 6 hours.[1]
-
Remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.
-
Extract the aqueous layer with diethyl ether, and wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product, which can be purified by flash chromatography.
Step 2: Ozonolysis
-
Dissolve the Michael adduct (1.0 eq) in a mixture of dichloromethane and methanol at -78 °C.
-
Bubble ozone through the solution until a blue color persists, indicating the consumption of the starting material.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (2.0 eq), and allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Filter the reaction mixture through a pad of Celite, and concentrate the filtrate to give the crude ketoaldehyde, which is used in the next step without further purification.[1]
Step 3: Intramolecular Aldol Condensation (Robinson Annulation)
-
Dissolve the crude ketoaldehyde in benzene containing piperidine (0.1 eq) and acetic acid (0.2 eq).[1]
-
Heat the mixture to reflux with a Dean-Stark trap for 4 hours to remove water.[1]
-
After cooling to room temperature, wash the reaction mixture with water and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.[1]
-
Purify the crude bicyclic ketone by flash chromatography.[1]
Step 4: Wittig Reaction
-
To a suspension of methyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.4 eq) dropwise.[1]
-
Stir the resulting orange-red solution at room temperature for 1 hour to form the ylide.[1]
-
Cool the ylide solution to 0 °C and add a solution of the bicyclic ketone (1.0 eq) in THF dropwise.[1]
-
Stir the reaction mixture at room temperature for 12 hours.[1]
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.[1]
-
Extract the mixture with diethyl ether.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[1]
-
Purify the crude product by flash chromatography to yield (+)-δ-cadinene.[1]
Synthetic Workflow
Caption: Synthetic workflow for (+)-δ-Cadinene.
II. Other Notable Enantioselective Syntheses of Cadinanes
While the synthesis of (+)-δ-cadinene from (+)-limonene provides a clear and detailed example, other important this compound stereoisomers have been synthesized using various enantioselective strategies.
-
(-)-Khusimone: The synthesis of (-)-khusimone has been achieved starting from (S)-6,6-dimethyl-5-methoxycarbonylmethyl-2-cyclohexen-1-one, employing a Lewis acid-catalyzed Diels-Alder reaction as a key step.[2] Another approach involves an asymmetric Michael addition of a chiral ester-dienolate to a cyclopentenone.[3]
-
α-Cadinol: The enantioselective synthesis of α-cadinol, a sesquiterpenoid alcohol with a this compound skeleton, has been reported.[4] These syntheses are crucial for confirming the absolute stereochemistry of the natural product.[4]
-
10-isocyano-4-cadinene: The first enantioselective total synthesis of this marine sesquiterpene was achieved using an intermolecular Diels-Alder reaction and a samarium diiodide-induced Barbier-type cyclization as key steps. This work was instrumental in determining the absolute stereochemistry of the natural product.[5]
These examples highlight the versatility of modern synthetic organic chemistry in accessing complex and stereochemically rich natural products. The choice of starting material and synthetic strategy is often guided by the desired stereochemical outcome and the availability of chiral precursors or catalysts.
III. Conclusion
The enantioselective synthesis of this compound stereoisomers is a vibrant area of research with significant implications for natural product chemistry and drug discovery. The protocols and data presented in this document provide a practical guide for researchers seeking to synthesize these challenging but biologically important molecules. The use of chiral pool starting materials, coupled with powerful stereoselective reactions, offers a reliable pathway to obtaining enantiomerically pure this compound stereoisomers for further investigation.
References
Application of Cadinane Derivatives in Antimicrobial Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the antimicrobial properties of cadinane derivatives. This compound sesquiterpenoids, a class of natural products, have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. These protocols and data are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new antimicrobial drugs.
Quantitative Antimicrobial Activity of this compound Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) and other quantitative measures of the antimicrobial activity of various this compound derivatives as reported in the scientific literature.
Table 1: Antifungal Activity of this compound Sesquiterpenes
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Cadinan-3-ene-2,7-dione | Sclerotium rolfsii | 181.60 (ED50) | |
| Cadinan-3-ene-2,7-dione | Rhizoctonia solani | 189.74 (ED50) | |
| Sesquiterpene Compound 5 | Candida tropicalis | 37.5 | |
| Sesquiterpene Compound 7 | Candida glabrata | 75.0 |
Table 2: Antibacterial Activity of this compound and Related Sesquiterpenoids
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Arteannuin B | Escherichia coli | 25 | |
| Arteannuin B | Enterobacter aerogenes | 50 | |
| Albocinnamin (Compound 5) | Staphylococcus aureus | 64 | |
| Albocinnamin (Compound 6) | Staphylococcus aureus | 64 |
Experimental Protocols
Detailed methodologies for commonly employed antimicrobial assays are provided below. These protocols are adapted for the evaluation of this compound derivatives.
Broth Microdilution Assay for Antibacterial and Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and yeasts.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth and solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound derivative stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.
-
The penultimate well should contain the positive control antibiotic/antifungal, and the final well should serve as a negative (growth) control, containing only the broth and the highest concentration of the solvent used.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
-
Poison Food Technique for Antifungal Assay
This method is particularly useful for assessing the activity of compounds against filamentous fungi.
Materials:
-
Potato Dextrose Agar (PDA)
-
Petri dishes
-
This compound derivative stock solution
-
Fungal culture plugs
-
Positive control fungicide (e.g., mancozeb)
-
Negative control (PDA with solvent)
Procedure:
-
Preparation of Poisoned Media:
-
Prepare PDA and sterilize by autoclaving.
-
Cool the molten PDA to approximately 45-50°C.
-
Add the this compound derivative stock solution to the molten PDA to achieve the desired final concentrations. Also prepare a positive control plate with a known fungicide and a negative control plate with the solvent used to dissolve the derivative.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture.
-
Place the mycelial plug, mycelial side down, in the center of each prepared PDA plate.
-
-
Incubation:
-
Incubate the plates at a suitable temperature for the test fungus (e.g., 25-28°C) for several days, until the fungal growth in the negative control plate has reached the edge of the plate.
-
-
Data Analysis:
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = ((dc - dt) / dc) * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
The ED50 (Effective Dose for 50% inhibition) can be determined by testing a range of concentrations and using probit analysis.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for antimicrobial screening and a proposed mechanism of action for this compound derivatives.
Caption: Experimental workflow for antimicrobial screening of this compound derivatives.
Caption: Proposed antimicrobial mechanisms of action for this compound derivatives.
Application Notes and Protocols for the Extraction of Cadinenes from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadinenes are a group of bicyclic sesquiterpenes found in the essential oils of a wide variety of plants. These compounds and their derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed protocols for the extraction of cadinenes from plant materials using various methods, a comparative analysis of these techniques, and an overview of their known biological signaling pathways.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of cadinenes. The following table summarizes quantitative data for different extraction techniques applied to various cadinene-rich plant sources.
| Plant Material | Extraction Method | Key Parameters | Essential Oil Yield (%) | Cadinene Content (%) | Reference |
| Eupatorium adenophorum | Hydro-steam Distillation | 4.5 hours distillation | 0.23 | δ-Cadinene: 6.4 | [1] |
| Eupatorium adenophorum | Steam Distillation | 4.5 hours distillation | 0.18 | γ-Cadinene: 18.4, β-Cadinene: 7.0 | [2] |
| Juniperus oxycedrus (wood) | Supercritical Fluid Extraction (CO₂) | 100 bar, 50°C | 14.7 | Major constituents include δ-cadinene | [3] |
| Juniperus oxycedrus (wood) | Hydrodistillation | Not specified | 11.0 | High in oxygenated sesquiterpenes | [3] |
| Piper cubeba (Cubeb) | Not specified | Not specified | Not specified | δ-Cadinene: <0.1-9.5 | [4] |
| Pogostemon cablin (Patchouli) | Not specified | Not specified | Not specified | δ-Cadinene: 0.05 | [5] |
| Swietenia macrophylla (wood) | Hydrodistillation | Not specified | 1.0 (v/w) | δ-Cadinene: 33.0 | [6] |
| Xylopia laevigata (leaves) | Not specified | Not specified | Not specified | δ-Cadinene: 12.23 | [7] |
Experimental Protocols
Hydro-steam Distillation
This method is suitable for fresh or dried plant material and is known to provide good yields of essential oils.
Materials:
-
Fresh or air-dried plant material (e.g., leaves, aerial parts)
-
Distilled water
-
Distillation apparatus (still with a perforated grid, condenser, separator)
-
Heating source
Protocol:
-
Chop the plant material into small pieces to increase the surface area for extraction.
-
Place the chopped plant material on the perforated grid within the distillation unit.
-
Add a sufficient amount of distilled water to the bottom of the still, ensuring the water level is below the grid.
-
Assemble the distillation apparatus, ensuring all connections are secure.
-
Begin heating the water to generate steam. The steam will pass through the plant material, volatilizing the essential oils.
-
Continue the distillation for approximately 4.5 hours.[8]
-
The steam and volatilized essential oils are passed through a condenser and collected in a separator (e.g., Clevenger-type apparatus).
-
The essential oil, being less dense than water, will form a layer on top of the aqueous layer (hydrosol).
-
Carefully separate the essential oil from the hydrosol.
-
Dry the collected essential oil using an anhydrous salt like sodium sulfate.
Steam Distillation
In this method, steam is generated externally and then introduced into the chamber containing the plant material.
Materials:
-
Freshly chopped plant material
-
Steam generation unit (boiler)
-
Steam distillation unit with a plant chamber
-
Condenser and separator
Protocol:
-
Load the chopped plant material into the steam distillation unit's chamber. For example, 10 kg of material can be loaded into a 50 kg capacity unit.[8]
-
Generate "dry" steam in a separate boiler at a temperature above 100°C.[8]
-
Introduce the steam into the plant chamber.
-
The steam will pass through the plant material, carrying the volatile essential oils.
-
The distillation process is typically carried out for a set duration, for instance, 4.5 hours.[8]
-
The mixture of steam and essential oil is then condensed and collected in a separator.
-
Separate the essential oil from the aqueous phase as described in the hydro-steam distillation protocol.
Solvent Extraction (Soxhlet)
This method uses organic solvents to extract the desired compounds and can be very efficient, though it requires a subsequent solvent removal step.
Materials:
-
Dried and ground plant material
-
Organic solvent (e.g., n-hexane, ethanol, ethyl acetate)
-
Soxhlet extractor apparatus (including a round-bottom flask, extraction chamber with thimble holder, and condenser)
-
Heating mantle
-
Cellulose thimble
-
Rotary evaporator
Protocol:
-
Place the dried and ground plant material into a cellulose thimble.
-
Position the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask with the chosen organic solvent.
-
Assemble the Soxhlet apparatus and place the flask on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back down onto the plant material in the thimble.
-
The solvent will fill the extraction chamber, extracting the cadinenes. Once the chamber is full, the solvent will siphon back into the round-bottom flask, carrying the extracted compounds.
-
This cycle is repeated multiple times to ensure exhaustive extraction.
-
After extraction, the solvent containing the extracted compounds is concentrated using a rotary evaporator to remove the solvent and obtain the crude extract.
Supercritical Fluid Extraction (SFE) with CO₂
SFE is a "green" technology that uses supercritical carbon dioxide as a solvent, offering high selectivity and yielding solvent-free extracts.
Materials:
-
Dried and ground plant material
-
Supercritical fluid extractor system (including a high-pressure pump, extraction vessel, separator vessel, CO₂ source, and temperature/pressure controllers)
General Protocol:
-
Dry and grind the plant material to a specific particle size to maximize the extraction surface area.
-
Load the ground material into the extraction vessel of the SFE system.
-
Pump liquid CO₂ into the system and bring it to its supercritical state by adjusting the temperature and pressure (e.g., above 31.1°C and 73.8 bar).[8] For example, for Juniperus oxycedrus wood, pressures of 80, 90, and 100 bar at a constant temperature of 50°C have been tested.[3]
-
The supercritical CO₂ passes through the extraction vessel, dissolving the cadinenes and other soluble compounds.
-
The resulting solution is then passed into a separator where the pressure is lowered. This causes the CO₂ to return to its gaseous state, leaving behind the extracted compounds.
-
The gaseous CO₂ can be re-compressed and recycled for further use.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like cadinenes in a mixture.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Analytical Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C for 2 min
-
Ramp: Increase to 240 °C at a rate of 3 °C/min
-
Final hold: 240 °C for 10 min
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Mandatory Visualizations
Experimental Workflow for Cadinene Extraction
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. barefut.com [barefut.com]
- 6. essencejournal.com [essencejournal.com]
- 7. Evaluation of the Anti-Inflammatory and Antinociceptive Effects of the Essential Oil from Leaves of Xylopia laevigata in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Cytotoxicity of Cadinane Sesquiterpenes on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadinane sesquiterpenes, a class of bicyclic sesquiterpenes, have demonstrated a range of pharmacological activities, including antibacterial, anti-inflammatory, and hypoglycemic effects.[1] Recent studies have highlighted their potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[2][3][4] These natural compounds induce cancer cell death through mechanisms such as apoptosis and cell cycle arrest, making them promising candidates for further investigation in cancer therapy.[5][6][7] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound sesquiterpenes and summarizes key findings from recent research.
Data Presentation: Cytotoxicity of this compound Sesquiterpenes
The following table summarizes the cytotoxic activity of various this compound sesquiterpenes against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| This compound Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| δ-Cadinene | OVCAR-3 | Ovarian Cancer | Not specified, but dose-dependent effects observed up to 100 µM | [5][6] |
| Compound 1b | HepG2 | Liver Cancer | 3.5 - 6.8 | [4] |
| Compound 1b | Huh7 | Liver Cancer | 3.5 - 6.8 | [4] |
| Compound 2b | HepG2 | Liver Cancer | 3.5 - 6.8 | [4] |
| Compound 2b | Huh7 | Liver Cancer | 3.5 - 6.8 | [4] |
| Compound 4 | HepG2 | Liver Cancer | 3.5 - 6.8 | [4] |
| Compound 4 | Huh7 | Liver Cancer | 3.5 - 6.8 | [4] |
| Compound 6 | HepG2 | Liver Cancer | 3.5 - 6.8 | [4] |
| Compound 6 | Huh7 | Liver Cancer | 3.5 - 6.8 | [4] |
| Compound 8 | HepG2 | Liver Cancer | 3.5 - 6.8 | [4] |
| Compound 8 | Huh7 | Liver Cancer | 3.5 - 6.8 | [4] |
| Amorphaene A (1) | PDAC cells | Pancreatic Ductal Adenocarcinoma | 13.1 ± 1.5 - 28.6 ± 2.9 | [3] |
| Amorphaene E (5) | PDAC cells | Pancreatic Ductal Adenocarcinoma | 13.1 ± 1.5 - 28.6 ± 2.9 | [3] |
| Amorphaene H (8) | PDAC cells | Pancreatic Ductal Adenocarcinoma | 13.1 ± 1.5 - 28.6 ± 2.9 | [3] |
| Amorphaene M (13) | PDAC cells | Pancreatic Ductal Adenocarcinoma | 13.1 ± 1.5 - 28.6 ± 2.9 | [3] |
| Known Compound (16) | PDAC cells | Pancreatic Ductal Adenocarcinoma | 13.1 ± 1.5 - 28.6 ± 2.9 | [3] |
| This compound-type Norsesquiterpenoids (1a, 1b) | SW480 | Colon Cancer | 19.3 - 33.3 | [2] |
| This compound-type Norsesquiterpenoids (1a, 1b) | MCF-7 | Breast Cancer | 19.3 - 33.3 | [2] |
| This compound-type Sesquiterpenoid (2) | HL-60 | Leukemia | 12.3 | [2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound sesquiterpene stock solution (dissolved in a suitable solvent like DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound sesquiterpene in complete culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Addition of MTT/MTS Reagent:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound sesquiterpene
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the this compound sesquiterpene for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound sesquiterpene
-
6-well plates
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound compound for the desired duration.
-
Cell Harvesting: Collect and wash the cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Signaling Pathways
Apoptosis Induction by δ-Cadinene
δ-Cadinene has been shown to induce apoptosis in ovarian cancer cells through a caspase-dependent pathway.[5][6] The proposed mechanism involves the activation of initiator caspases (like caspase-8 and caspase-9) which in turn activate executioner caspases (like caspase-3). Activated caspase-3 then cleaves various cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical changes of apoptosis.[5]
Inhibition of the PI3K/Akt Pathway
Some this compound-type sesquiterpenoids have been found to exert their anti-cancer effects by inhibiting the PI3K/Akt signaling pathway.[2] This pathway is crucial for cell survival, proliferation, and growth. Its inhibition can lead to the induction of apoptosis.
Conclusion
This compound sesquiterpenes represent a promising class of natural products with significant cytotoxic activity against a variety of cancer cell lines. The protocols outlined in this document provide a framework for the systematic evaluation of their anticancer potential. Further research into their mechanisms of action and structure-activity relationships is warranted to develop these compounds as potential therapeutic agents.
References
- 1. [Advances in biosynthesis of this compound sesquiterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Type Sesquiterpenoids with Cytotoxic Activity from the Infected Stems of the Semi-mangrove Hibiscus tiliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Cadinanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadinanes are a prominent class of sesquiterpenes found in various medicinal plants and marine organisms, which have demonstrated a range of biological activities, including notable anti-inflammatory effects.[1][2][3] The evaluation of these anti-inflammatory properties is crucial for the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory potential of this compound sesquiterpenes, covering both in vitro and in vivo methodologies. The protocols are designed to guide researchers in obtaining reliable and reproducible data for screening and mechanistic studies.
Part 1: In Vitro Evaluation of Anti-inflammatory Effects
In vitro assays are fundamental for the initial screening of anti-inflammatory compounds. They offer a controlled environment to study the effects of cadinanes on specific cellular and molecular pathways involved in inflammation. The most common model for these studies is the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[4][5]
Key In Vitro Assays
-
Nitric Oxide (NO) Production Assay: A primary indicator of inflammation, as NO is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.[6][7][8]
-
Pro-inflammatory Cytokine Quantification: Measures the levels of key cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which are central to the inflammatory cascade.[9][10][11]
-
Western Blot Analysis of Signaling Pathways: Investigates the molecular mechanisms by which cadinanes exert their effects, primarily focusing on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[12][13][14]
Experimental Workflow: In Vitro Anti-inflammatory Assays
Caption: Workflow for in vitro anti-inflammatory evaluation.
Protocol 1: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Cells
Objective: To quantify the inhibitory effect of cadinanes on nitric oxide production in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line[15]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)[15]
-
Lipopolysaccharide (LPS) from E. coli[16]
-
This compound compounds of interest
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[17]
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/mL and incubate overnight.[16]
-
Treatment: Pre-treat the cells with various concentrations of the this compound compounds for 1 hour.[4]
-
Stimulation: Stimulate the cells with LPS (100-200 ng/mL) for 24 hours. Include a vehicle control group (no this compound) and a negative control group (no LPS).[4][16]
-
Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant.[17]
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.[17]
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[17]
-
Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.[4]
Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
Objective: To measure the effect of cadinanes on the secretion of key pro-inflammatory cytokines.
Materials:
-
Supernatants from Protocol 1
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β[9][10][18]
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
General Steps:
-
Add standards and samples (cell culture supernatants) to the antibody-pre-coated wells.
-
Incubate to allow cytokine binding.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody.[19]
-
Incubate and wash.
-
Add streptavidin-HRP (Horseradish Peroxidase).[19]
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) and incubate for color development.[19]
-
Add a stop solution to terminate the reaction.[20]
-
-
Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm).[20]
-
Quantification: Calculate the cytokine concentrations based on the standard curve.
Protocol 3: Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Objective: To determine if cadinanes inhibit inflammatory responses by modulating the NF-κB and/or MAPK signaling pathways.
Materials:
-
RAW 264.7 cells treated as in Protocol 1 (shorter LPS stimulation times, e.g., 30-60 minutes, may be required for phosphorylation events)
-
RIPA lysis buffer with protease and phosphatase inhibitors[14]
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)[12][21]
-
HRP-conjugated secondary antibodies[22]
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane and separate by SDS-PAGE.[22]
-
Transfer: Transfer the separated proteins to a membrane.[22]
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.[22]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Washing: Wash the membrane again three times with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.[22]
-
Analysis: Quantify the band intensities and normalize to the total protein or loading control.
NF-κB Signaling Pathway
Caption: LPS-induced NF-κB signaling pathway.
Quantitative Data Summary: In Vitro Anti-inflammatory Activity of Cadinanes
| Compound Class | Assay | Cell Line | IC₅₀ (µM) | Reference |
| This compound Sesquiterpenes | NO Production | BV-2 microglia | 21.63 - 60.70 | [23] |
| This compound Sesquiterpenes | NO Production | RAW 264.7 | (Data varies by specific compound) | [2][3] |
| (+)-Aristolone (this compound-type) | TNF-α mRNA Inhibition | RAW 264.7 | 74.1% inhibition at 1 µM | [1][24] |
| (+)-Aristolone (this compound-type) | CCL2 mRNA Inhibition | RAW 264.7 | 64.1% inhibition at 1 µM | [1][24] |
Note: IC₅₀ values are highly dependent on the specific this compound structure.
Part 2: In Vivo Evaluation of Anti-inflammatory Effects
In vivo models are essential for confirming the anti-inflammatory activity of cadinanes in a whole-organism context, providing insights into their efficacy, and potential side effects.
Key In Vivo Model
-
Carrageenan-Induced Paw Edema: This is a classic and widely used model for evaluating acute inflammation.[25][26] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema.[25][27]
Experimental Workflow: Carrageenan-Induced Paw Edema Model
Caption: Workflow for the carageenan-induced paw edema model.
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
Objective: To assess the in vivo anti-inflammatory efficacy of a this compound by measuring its ability to inhibit paw edema.
Materials:
-
Male Wistar rats or Swiss albino mice[25]
-
Carrageenan (Lambda, Type IV)[25]
-
This compound compound of interest
-
Reference drug (e.g., Indomethacin or Dexamethasone)[25]
-
Vehicle for compound administration
-
Plethysmometer or digital calipers[25]
-
Sterile 0.9% saline
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.[25]
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I (Control): Vehicle administration.
-
Group II (Positive Control): Indomethacin (e.g., 10 mg/kg).[26]
-
Group III-V (Test Groups): this compound at different doses.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal.
-
Dosing: Administer the vehicle, reference drug, or this compound compound (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[28]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[25][27]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[28]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
-
Optional Endpoints for the In Vivo Model:
-
Histopathological Analysis: Collect the paw tissue at the end of the experiment, fix in formalin, and process for histological examination to assess inflammatory cell infiltration and tissue damage.
-
Measurement of Inflammatory Mediators: Homogenize the paw tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6), prostaglandins (PGE₂), and myeloperoxidase (MPO) activity (as an index of neutrophil infiltration).[25]
Quantitative Data Summary: In Vivo Anti-inflammatory Activity
| Model | Animal | Compound/Dose | Effect | Reference |
| Carrageenan-induced paw edema | Rodents | Sesquiterpene lactones (2.5 mg/kg/day) | Potent inhibition of edema | [29] |
| Xylene-induced ear edema | Mice | Cavidine (isoquinoline alkaloid) | Decreased edema | [30] |
| Formaldehyde-induced paw edema | Mice | Cavidine (isoquinoline alkaloid) | Decreased edema | [30] |
| Acetic acid-induced peritonitis | Mice | Cavidine (isoquinoline alkaloid) | Reduced leukocyte number, NO, PGE₂, and TNF-α | [30] |
Note: Data for specific this compound sesquiterpenes in these models would need to be generated through experimentation following the provided protocols.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of this compound sesquiterpenes. By employing a combination of in vitro and in vivo assays, researchers can effectively screen for active compounds, elucidate their mechanisms of action, and validate their therapeutic potential. The structured data presentation and visual workflows are intended to facilitate experimental design and interpretation, ultimately contributing to the discovery and development of novel anti-inflammatory agents derived from this important class of natural products.
References
- 1. Anti-inflammatory aromadendrane- and this compound-type sesquiterpenoids from the South China Sea sponge Acanthella cavernosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-type sesquiterpenes with potential anti-inflammatory and anti-HIV activities from the stems and leaves of Mappianthus iodoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 5. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 18. Frontiers | Probiotics and amelioration of periodontitis: significant roles of Lacticaseibacillus casei DS31 [frontiersin.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 22. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. inotiv.com [inotiv.com]
- 29. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Anti-inflammatory effects of cavidine in vitro and in vivo, a selective COX-2 inhibitor in LPS-induced peritoneal macrophages of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cadinane Total Synthesis: Technical Support Center
Welcome to the technical support center for overcoming challenges in the total synthesis of Cadinane sesquiterpenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of the this compound core and related derivatives.
Question 1: My Robinson annulation for the formation of the cis-fused decalin core is resulting in low yields and poor diastereoselectivity. What are the common causes and how can I troubleshoot this?
Answer: Low yields and poor stereocontrol in Robinson annulation are frequent challenges. The outcome is highly dependent on reaction conditions and the nature of the substrates. Here are some key factors to consider:
-
Choice of Base and Solvent: The combination of base and solvent is critical. For the Michael addition step, aprotic solvents like THF or dichloromethane are often preferred. For the subsequent intramolecular aldol condensation, a protic solvent like ethanol with a base such as potassium hydroxide can be effective.[1] The choice of base can influence the enolate geometry and subsequent stereochemical outcome.
-
Lewis Acid Catalysis: The use of a Lewis acid, such as titanium tetrachloride (TiCl₄), can enhance the rate and selectivity of the Michael addition, particularly at low temperatures (-78 °C).[1] This can lead to a cleaner reaction with fewer side products.
-
Reaction Temperature: Precise temperature control is crucial. The Michael addition is often performed at low temperatures to favor kinetic control and improve diastereoselectivity. The aldol condensation step may require heating to drive the reaction to completion.[1]
-
Substrate Purity: Ensure the purity of your chiral α,β-unsaturated ketone and the ketene silyl acetal. Impurities can interfere with the reaction and lead to undesired side products.
Troubleshooting Workflow for Robinson Annulation
Caption: Troubleshooting decision tree for Robinson annulation.
Question 2: I am struggling with the stereoselective reduction of a carbonyl group in the this compound skeleton. What methods can I use to control the stereochemistry of the resulting alcohol?
Answer: Achieving the desired stereoisomer during carbonyl reduction is a common hurdle. The choice of reducing agent and the steric environment around the carbonyl group are the primary factors influencing the outcome.
-
Bulky Reducing Agents: For stereoselective reductions, sterically hindered reducing agents are often employed. Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or Sodium tri-sec-butylborohydride (N-Selectride®) will approach the carbonyl from the less hindered face, leading to a predictable stereochemical outcome.
-
Chelation-Controlled Reductions: If there is a nearby hydroxyl or other coordinating group, you can use reducing agents that participate in chelation. For example, using zinc borohydride (Zn(BH₄)₂) can lead to a rigid chelate intermediate, directing the hydride delivery from a specific face.
-
Substrate Control: The inherent stereochemistry of the this compound core will significantly influence the facial selectivity of the reduction. Analyzing the steric hindrance around the carbonyl group using molecular models can help predict the likely outcome with different reducing agents.
Question 3: The Wittig reaction to introduce the exocyclic methylene group is giving a low yield. What are the potential issues?
Answer: The Wittig reaction is a reliable method for olefination, but its success can be hampered by several factors.
-
Ylide Generation: Incomplete formation of the phosphorus ylide is a common problem. Ensure you are using a sufficiently strong base (e.g., n-butyllithium, sodium hydride) and an anhydrous, aprotic solvent (e.g., THF, DMSO). The characteristic color change (often deep red or orange) indicates ylide formation.
-
Steric Hindrance: The bicyclic ketone of the this compound core can be sterically hindered.[1] This can slow down the reaction. You may need to use higher temperatures or longer reaction times. Using a more reactive, salt-free ylide might also improve the yield.
-
Side Reactions: The presence of enolizable protons in your ketone can lead to deprotonation by the strongly basic ylide, reducing the amount of ylide available for the desired reaction. Running the reaction at low temperatures can help to minimize this side reaction.
Quantitative Data Summary
The following table summarizes expected yields for key steps in a representative total synthesis of (+)-δ-cadinene, based on literature values.[1] This data can serve as a benchmark for your own experiments.
| Step | Reagents and Conditions | Expected Yield (%) |
| Dihydroxylation | OsO₄ (cat.), NMO, Acetone/H₂O, 0 °C to rt | ~85-95 |
| Oxidative Cleavage | Pb(OAc)₄, Dichloromethane, 0 °C | ~90-98 (crude) |
| Intramolecular Aldol Condensation | Piperidine, Acetic Acid, Benzene, reflux | ~60-70 |
| Robinson Annulation | 1. TiCl₄, 1-methoxy-1-(trimethylsiloxy)-2-methylpropene, -78 °C 2. KOH, Ethanol, rt | ~55-65 (over 2 steps) |
| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi, THF, 0 °C to rt | ~80-90 |
Key Experimental Protocol
Detailed Methodology for the Diastereoselective Robinson Annulation [1]
This protocol describes the two-step sequence for the construction of the bicyclic ketone intermediate in the synthesis of (+)-δ-cadinene.
Step 1: Michael Addition
-
To a solution of the chiral α,β-unsaturated ketone (1.0 eq) in anhydrous dichloromethane at -78 °C, add titanium tetrachloride (TiCl₄) (1.1 eq).
-
Stir the mixture for 10 minutes.
-
Add 1-methoxy-1-(trimethylsiloxy)-2-methylpropene (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Warm the mixture to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Intramolecular Aldol Condensation
-
Dissolve the crude Michael adduct from the previous step in ethanol.
-
Add a solution of potassium hydroxide (2.0 eq) in ethanol.
-
Stir the mixture at room temperature for 6 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude bicyclic ketone by flash chromatography.
Visualizing the Synthetic Pathway
The following diagram illustrates a plausible retrosynthetic analysis for (+)-δ-cadinene, highlighting the key bond disconnections and strategic intermediates.
Caption: Retrosynthetic analysis of (+)-δ-cadinene.
References
Technical Support Center: Extraction of Cadinane Sesquiterpenes from Juniperus oxycedrus
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of cadinane-type sesquiterpenes from Juniperus oxycedrus.
Frequently Asked Questions (FAQs)
Q1: What are cadinanes and why are they of interest in Juniperus oxycedrus?
A1: Cadinanes are a group of bicyclic sesquiterpenoid hydrocarbons.[1] The name is derived from the Cade juniper (Juniperus oxycedrus), from which cadinene isomers were first isolated.[2] Cadinene, a principal component of Juniperus oxycedrus tar (volatile oil), exists in several isomeric forms, including α-, γ-, and δ-cadinene.[3] These compounds are of significant interest due to their contribution to the aromatic profile of the essential oil and their potential biological activities, which are being explored for pharmaceutical and other applications.
Q2: Which part of the Juniperus oxycedrus plant offers the highest yield of this compound-rich essential oil?
A2: The wood of Juniperus oxycedrus is particularly rich in sesquiterpenes, with δ-cadinene being a main constituent of the wood's essential oil.[4] While the leaves and berries also yield essential oils, their composition is often dominated by monoterpenes like α-pinene and myrcene.[5][6] For maximizing the yield of this compound, targeting the wood is the most effective strategy.
Q3: What is the expected yield of essential oil from Juniperus oxycedrus?
A3: The yield of essential oil varies significantly depending on the plant part and the extraction method used. Here's a summary of reported yields:
-
Berries (Hydrodistillation): Can be as high as 2.12%[8]
-
Wood (Hydrodistillation): Approximately 11.0%[4]
-
Wood (Supercritical CO₂ Extraction): Up to 14.7%[4]
It is important to note that these yields are for the total essential oil, and the this compound content within the oil will also vary.
Q4: How does distillation time affect the yield of sesquiterpenes like this compound?
A4: Distillation time has a significant impact on the yield and composition of the essential oil. Monoterpenes, being more volatile, are typically extracted early in the distillation process. Sesquiterpenes like δ-cadinene are less volatile and require longer distillation times for efficient extraction.[9] Studies on other Juniperus species have shown that the yield of sesquiterpenes increases with longer distillation times, with maximum yields for compounds like δ-cadinene being achieved after extended periods (e.g., 840 minutes).[9][10]
Troubleshooting Guide
Problem 1: Low Overall Yield of Essential Oil
| Possible Cause | Troubleshooting Step |
| Improper Plant Material Preparation | Ensure the Juniperus oxycedrus wood is properly ground to a consistent, fine particle size. This increases the surface area for efficient extraction. |
| Insufficient Extraction Time | For distillation methods, especially for less volatile sesquiterpenes, increase the extraction time. Monitor the output to determine the point of diminishing returns. For Juniperus species, this can be up to 14 hours.[9] |
| Suboptimal Extraction Method | For maximizing yield from the wood, consider Supercritical CO₂ extraction, which has been shown to produce higher yields than hydrodistillation.[4] |
| Seasonal/Geographical Variation | The chemical composition and yield of essential oils can vary based on the season and location of plant collection. If yields are consistently low, consider sourcing plant material from a different region or at a different time of year. |
| Loss of Volatiles During Drying | If using dried plant material, avoid rapid, high-heat drying methods, as this can lead to the loss of volatile compounds. Air-drying in a cool, dark place is recommended.[11] |
Problem 2: Low Concentration of this compound in the Extracted Oil
| Possible Cause | Troubleshooting Step |
| Incorrect Plant Part Used | Ensure you are using the wood of Juniperus oxycedrus, as it has the highest reported concentration of cadinanes.[4] |
| Thermal Degradation of Sesquiterpenes | High temperatures during distillation can cause thermal degradation of terpenes.[12] Consider using vacuum steam distillation to lower the boiling point of the compounds and reduce the risk of degradation. |
| Co-distillation with Water | In hydro- and steam distillation, the presence of water can sometimes lead to the formation of by-products. Ensure the distillation is carried out at a steady rate to avoid superheating. |
| Extraction Method Not Selective for Sesquiterpenes | Supercritical CO₂ extraction allows for fractionation by adjusting pressure and temperature, which can be used to selectively extract sesquiterpenes.[4] |
Problem 3: Inconsistent Results Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Plant Material | Use plant material from the same source and harvest time for comparable results. Document the specifics of the plant material for each batch. |
| Inconsistent Extraction Parameters | Strictly control and document all extraction parameters, including temperature, pressure, time, and solvent-to-solid ratio. |
| Improper Storage of Extracts | Essential oils can degrade over time, especially when exposed to light, heat, and air. Store extracts in airtight, dark glass vials at low temperatures (e.g., 4°C). |
Quantitative Data Presentation
Table 1: Comparison of Essential Oil Yield from Juniperus oxycedrus by Plant Part and Extraction Method
| Plant Part | Extraction Method | Yield (% w/w) | Key Sesquiterpene Constituents | Reference |
| Leaves | Hydrodistillation | 0.1 - 0.3 | trans-Pinocarveol, cis-Verbenol | [1][7] |
| Berries | Hydrodistillation | up to 2.12 | Myrcene, α-Pinene, Germacrene D | [8] |
| Wood | Hydrodistillation | 11.0 | δ-Cadinene, Calamenene, Cubenol | [4] |
| Wood | Supercritical CO₂ Extraction | 14.7 | δ-Cadinene, Calamenene, Cubenol | [4] |
Table 2: Influence of Distillation Time on the Concentration of δ-Cadinene in Juniperus scopulorum Essential Oil (Illustrative for Sesquiterpene Behavior)
| Distillation Time (minutes) | δ-Cadinene Concentration (%) |
| 1.25 - 5 | Low |
| 360 - 480 | Moderate |
| 720 | High |
| 840 | Maximum |
| 960 | Slightly Decreased from Maximum |
| Data adapted from a study on a related Juniperus species to illustrate the general trend for sesquiterpene extraction over time.[9] |
Experimental Protocols
Protocol 1: Hydrodistillation of Juniperus oxycedrus Wood
Objective: To extract essential oil rich in this compound from the wood of Juniperus oxycedrus.
Materials:
-
Dried Juniperus oxycedrus wood chips
-
Grinder
-
Clevenger-type apparatus
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
-
Dark glass vial for storage
Methodology:
-
Grind the dried wood chips into a coarse powder.
-
Weigh 100 g of the powdered wood and place it into a 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask.
-
Set up the Clevenger-type apparatus according to the manufacturer's instructions, with the round-bottom flask seated in the heating mantle.
-
Begin heating the mixture and bring it to a boil.
-
Continue the distillation for at least 8 hours to ensure the extraction of less volatile sesquiterpenes.
-
Collect the essential oil as it separates from the aqueous distillate in the collection arm of the Clevenger apparatus.
-
After distillation is complete, carefully collect the oil from the apparatus.
-
Dry the collected oil over a small amount of anhydrous sodium sulfate to remove any residual water.
-
Decant the dried oil into a dark glass vial and store it at 4°C.
Protocol 2: Supercritical CO₂ Extraction of Juniperus oxycedrus Wood
Objective: To obtain a high-yield extract of this compound from Juniperus oxycedrus wood using a selective and efficient method.
Materials:
-
Dried and ground Juniperus oxycedrus wood
-
Supercritical fluid extraction (SFE) system
-
Liquid CO₂ cylinder
-
Collection vials
Methodology:
-
Load the extraction vessel of the SFE system with a known quantity of ground Juniperus oxycedrus wood.
-
Set the extraction parameters. Based on literature, optimal conditions for high yield of sesquiterpene-rich oil are:
-
Begin the extraction by introducing supercritical CO₂ into the vessel.
-
Fractional separation can be employed to isolate different classes of compounds. For sesquiterpenes, a two-stage separation can be effective:
-
Continue the extraction for a predetermined duration, monitoring the extract collection.
-
Depressurize the system according to the manufacturer's protocol.
-
Collect the extract from the separator and store it in a dark glass vial at 4°C.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting low this compound yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. juniper.oregonstate.edu [juniper.oregonstate.edu]
- 3. Final report on the safety assessment of Juniperus communis Extract, Juniperus oxycedrus Extract, Juniperus oxycedrus Tar, Juniperus phoenicea extract, and Juniperus virginiana Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Essential Oils and Extracts of Juniperus macrocarpa Sm. and Juniperus oxycedrus L.: Comparative Phytochemical Composition and Anti-Proliferative and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. scispace.com [scispace.com]
- 11. JUNIPER OIL DISTILLATION AND MARKETING PROJECT Final Report | The Western Juniper Commercialization Project [juniper.oregonstate.edu]
- 12. Reddit - The heart of the internet [reddit.com]
Resolving co-eluting Cadinane isomers in chromatography
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic resolution of co-eluting cadinane isomers.
Frequently Asked Questions (FAQs)
Q1: What are this compound isomers, and why are they challenging to separate?
This compound isomers are a group of bicyclic sesquiterpenes (molecular formula C₁₅H₂₄) widely found in plants and essential oils.[1] They share the same molecular weight and similar chemical properties, which results in very close retention times in chromatographic systems, often leading to co-elution.[1][2] Distinguishing between these isomers is critical as their biological activities can differ significantly.[3] The primary challenge lies in their similar structures, where slight differences in double bond positions or stereochemistry must be exploited for separation.[1]
Q2: How can I confirm that I have co-eluting peaks?
Co-elution occurs when two or more compounds elute from the chromatography column at the same time, potentially appearing as a single, misleading peak.[2][4] Here are key methods to detect it:
-
Peak Shape Analysis : Look for signs of asymmetry, such as shoulders or tailing, which can indicate the presence of more than one compound.[2] A pure peak is typically tall, skinny, and symmetrical.[2]
-
Diode Array Detector (DAD/PDA) : If using HPLC with a DAD, you can perform a peak purity analysis. The system collects multiple UV spectra across the peak; if the spectra are not identical, co-elution is likely.[2][4]
-
Mass Spectrometry (MS) : When using GC-MS or LC-MS, you can analyze the mass spectra at different points across the peak (peak slicing).[4] If the fragmentation patterns or ion ratios change from the leading edge to the trailing edge, it confirms that the peak is not pure.[1][2]
Q3: What are the first parameters I should adjust to improve the separation of co-eluting isomers?
To resolve co-eluting peaks, you should systematically adjust chromatographic parameters based on the resolution equation, which involves capacity factor (k'), selectivity (α), and efficiency (N).[4][5]
-
Adjust the Temperature Program (for GC) : Lowering the initial oven temperature or reducing the ramp rate can increase retention and improve the separation of volatile isomers.[5][6]
-
Modify the Mobile Phase (for HPLC) :
-
Strength : Weaken the mobile phase (e.g., decrease the percentage of organic solvent in a reversed-phase system) to increase the capacity factor (k'), which increases retention time and allows more opportunity for separation.[2][4]
-
Composition : Change the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa).[4] Different solvents can alter the selectivity (α) of the separation by changing how the isomers interact with the stationary phase.[7]
-
-
Lower the Flow Rate : Reducing the flow rate can enhance peak resolution, although it will increase the total analysis time.[6]
Troubleshooting Guide: Resolving Co-eluting this compound Peaks
If initial adjustments are not sufficient, a more systematic approach is required. This guide provides a logical workflow for troubleshooting and optimizing your method.
Problem: My chromatogram shows a single broad peak, or a peak with a significant shoulder, where I expect multiple this compound isomers.
Step 1: Assess and Confirm Co-elution
Use the methods described in FAQ Q2 (Peak Shape, DAD, Mass Spectrometry) to confirm that you are dealing with co-elution and not another issue, like a dirty injector or column frit.[2][4]
Step 2: Method Optimization
If co-elution is confirmed, follow this optimization workflow.
Caption: Troubleshooting workflow for resolving co-eluting isomers.
Step 3: Change the Column Chemistry
If parameter adjustments on your current column are insufficient, the stationary phase chemistry may not be capable of differentiating the isomers.[6] This is often the most effective step to resolve co-elution.[6]
-
For GC : Standard non-polar columns (like DB-5 or HP-5ms) separate based on boiling point. For isomers, a chiral stationary phase is often necessary. Cyclodextrin-based columns (e.g., HYDRODEX β-6-TBDM) are highly effective for separating chiral sesquiterpenes like cadinenes.[8][9]
-
For HPLC : Standard C18 columns retain compounds based on hydrophobicity and may not be selective enough for isomers.[10] Consider a column with a different selectivity, such as a Biphenyl or Phenyl-Hexyl phase, which provide pi-pi interactions that can help differentiate aromatic and cyclic structures.[3] For enantiomers, a chiral stationary phase (e.g., polysaccharide-based) is required.[7][11]
Experimental Protocols & Data
General Experimental Workflow for Isomer Analysis
The following diagram outlines the typical process for analyzing this compound isomers from a raw sample, such as an essential oil.
Caption: General workflow for the analysis of this compound isomers.
Example GC-MS Protocol for this compound Isomers
This protocol is a general starting point for the separation of cadinene isomers in a sample like an essential oil extract.[1]
-
Sample Preparation : Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethyl acetate).
-
GC System : Gas chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column : A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point, but a chiral column is recommended for enantiomeric separation.[8]
-
Oven Temperature Program :
-
Initial Temperature : 60 °C, hold for 2 minutes.
-
Ramp 1 : Increase to 180 °C at 4 °C/min.
-
Ramp 2 : Increase to 280 °C at 10 °C/min, hold for 5 minutes.[1]
-
-
MS Conditions :
Distinguishing Isomers with Mass Spectrometry
While cadinene isomers have the same molecular weight (204.35 g/mol ), their fragmentation patterns under Electron Ionization (EI) can show subtle but important differences.[1] These differences can be used to distinguish them, even if they are not perfectly separated chromatographically.
Table 1: Characteristic GC-MS Fragment Ions (m/z) for Cadinene Isomers [1]
| Isomer Name | Molecular Ion (m/z 204) | Base Peak (m/z) | Other Key Fragment Ions (m/z) and Relative Intensities |
| (+)-delta-Cadinene | Low abundance | 133 | 105, 161, 91, 189 |
| alpha-Cadinene | Often absent | 161 | 105, 119, 91, 204 |
| beta-Cadinene | Low abundance | 105 | 161, 91, 133, 189 |
| gamma-Cadinene | Low abundance | 105 | 133 (often higher intensity than in beta-Cadinene), 161, 91 |
Note: For unambiguous identification, co-injection with authentic standards is highly recommended.[1]
Table 2: Recommended Starting Points for Method Optimization
| Parameter | GC Recommendation | HPLC Recommendation | Rationale |
| Column | Chiral (e.g., Cyclodextrin-based) | Biphenyl or Chiral (Polysaccharide-based) | Provides different selectivity mechanisms (e.g., inclusion complexation, pi-pi interactions) needed for structurally similar isomers.[3][7][9] |
| Temperature/Gradient | Start at a low temperature (e.g., 60°C) with a slow ramp (2-5°C/min).[6] | Start with a weak mobile phase (e.g., high aqueous %) and a shallow gradient. | Increases retention and allows more time for the stationary phase to interact differently with the isomers.[4] |
| Flow Rate | 1.0 - 1.5 mL/min | 0.8 - 1.2 mL/min | Lowering the flow rate can improve efficiency but at the cost of longer run times.[6] |
| Detector | Mass Spectrometer (MS) | DAD and/or Mass Spectrometer (MS) | MS is crucial for differentiating isomers based on fragmentation patterns; DAD helps assess peak purity.[1][2] |
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS [restek.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation of Chiral Sesquiterpenes [chromaappdb.mn-net.com]
- 9. researchgate.net [researchgate.net]
- 10. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 11. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Resolution in Cadinene GC-MS Analysis
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides detailed troubleshooting strategies and answers to frequently asked questions regarding poor chromatographic resolution, specifically tailored for the analysis of cadinene and other sesquiterpenes. The separation of cadinene isomers can be challenging due to their similar chemical structures and boiling points, often leading to peak co-elution.
Initial Troubleshooting Workflow
When poor resolution is observed, a systematic approach is crucial. The following workflow provides a high-level guide to diagnosing the root cause of the issue.
Frequently Asked Questions (FAQs)
Q1: My cadinene isomers are co-eluting. What are the first things I should check?
A1: When facing co-elution of cadinene isomers, begin by evaluating the fundamentals of your chromatography.
-
Peak Shape: Assess the peak shape of your analytes. Tailing peaks often point to active sites in your system, while fronting peaks suggest column overload.[1][2] Symmetrical, but poorly resolved peaks, usually indicate that the analytical method itself needs optimization.[3]
-
System Suitability: Inject a standard mixture to confirm if the issue is specific to your sample or a broader system problem. A well-characterized standard can help determine if the column performance has degraded.[4]
-
Method Parameters: Verify that the correct GC-MS method was loaded and that all parameters (oven program, gas flow, temperatures) are set as intended.[5]
Q2: What are the optimal GC column specifications for cadinene analysis?
A2: The choice of GC column is the most critical factor for achieving selectivity between isomers.[6][7] For sesquiterpenes like cadinene, a non-polar or mid-polar stationary phase is generally recommended.
-
Stationary Phase: A 5% Phenyl Methylpolysiloxane phase (e.g., DB-5ms, HP-5ms) is a robust and widely used choice for terpene and essential oil analysis, providing good selectivity for cadinene isomers.[8][9][10]
-
Column Dimensions: Standard dimensions of 30 m length x 0.25 mm internal diameter (ID) x 0.25 µm film thickness offer a good balance between resolution and analysis time.[8][10] For highly complex samples, a longer column (e.g., 60 m) can increase efficiency and improve resolution, though it will also increase run times.[11]
Q3: How can I optimize my oven temperature program to improve the separation of cadinene isomers?
A3: Temperature programming is a powerful tool for improving the resolution of compounds with close boiling points.[12][13]
-
Reduce the Ramp Rate: A slower temperature ramp allows for more interaction between the analytes and the stationary phase, which enhances separation.[14] For closely eluting isomers, reducing the ramp rate to 2-3°C per minute can significantly improve resolution.[9][10]
-
Lower the Initial Temperature: A lower starting oven temperature (e.g., 50-60°C) ensures that analytes are focused into a tight band at the head of the column before the temperature ramp begins.[10][15] For splitless injections, the initial temperature should ideally be about 20°C below the boiling point of the injection solvent.[2]
-
Add an Isothermal Hold: If a critical pair of isomers is eluting during the ramp, you can insert a brief isothermal hold (e.g., 1-2 minutes) just before their elution temperature to improve their separation.[15]
Q4: My peaks are tailing. What causes this and how can I fix it?
A4: Peak tailing occurs when analyte molecules interact with "active sites" within the GC system, causing a portion of the molecules to be retained longer than the main peak band.[1] This is a common cause of poor resolution.
-
Contaminated Injector Liner: The glass liner in the injector can accumulate non-volatile residues from samples, creating active sites. Regular replacement of the liner is essential.
-
Column Contamination: The front section of the GC column can become contaminated. Trimming 15-20 cm from the inlet side of the column can often resolve this issue.
-
Improper Column Installation: A poorly cut column end can create turbulence and active sites.[2] Ensure the column is cut cleanly at a 90-degree angle.
Q5: My peaks are fronting. What does this indicate?
A5: Peak fronting, where the front of the peak is less steep than the back, is most commonly caused by column overload.[1][2] This happens when the amount of an analyte injected exceeds the capacity of the stationary phase at that point in the column.
-
Reduce Sample Concentration: The most direct solution is to dilute your sample.
-
Increase the Split Ratio: If using a split injection, increasing the split ratio (e.g., from 20:1 to 50:1) will reduce the amount of sample that reaches the column.
-
Check Injection Volume: Ensure the injection volume is appropriate, typically 1 µL for most standard capillary columns.
Q6: What is the optimal carrier gas flow rate, and how does it affect resolution?
A6: The carrier gas flow rate (or linear velocity) directly impacts column efficiency and, therefore, resolution.[16][17]
-
Carrier Gas Type: Helium is the most common and recommended carrier gas for GC-MS applications.[18]
-
Optimal Flow Rate: For a 0.25 mm ID column, the optimal flow rate for helium is typically between 1.0 and 1.2 mL/min.[19] Operating significantly above or below this optimal range will decrease column efficiency and reduce resolution.
-
Constant Flow vs. Constant Pressure: Using a "constant flow" mode is generally recommended. As the oven temperature increases during a run, the viscosity of the carrier gas also increases. In constant pressure mode, this would cause the flow rate to drop. Constant flow mode automatically increases the head pressure to maintain a consistent flow rate, ensuring more stable retention times and better resolution.[20]
Quantitative Data: Recommended GC-MS Parameters
This table provides a set of recommended starting parameters for cadinene analysis. These should be considered a baseline for further method optimization on your specific instrument.
| Parameter | Recommended Setting/Value | Rationale & Citation |
| GC Column | ||
| Stationary Phase | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | Provides good selectivity for sesquiterpenes.[8][9][10] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimension offering a good balance of efficiency and capacity.[1][21] |
| Carrier Gas | ||
| Gas Type | Helium (99.999% purity or higher) | Inert gas compatible with MS detectors.[18][19] |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow Mode) | Optimal range for efficiency with a 0.25 mm ID column.[1][19] |
| Inlet | ||
| Injection Mode | Split (e.g., 20:1 to 50:1) or Splitless (for trace analysis) | Split mode prevents column overload; Splitless enhances sensitivity.[1] |
| Injector Temp. | 250 °C | Ensures complete vaporization of sesquiterpenes without thermal degradation.[9][22] |
| Oven Program | ||
| Initial Temp. | 60 °C, hold for 2 min | Allows for solvent focusing and sharp initial peaks.[1][10] |
| Ramp Rate | 3 °C/min | A slow ramp rate is critical for separating closely eluting isomers.[9][21] |
| Final Temp. | 240 - 280 °C, hold for 5-10 min | Ensures all high-boiling compounds are eluted from the column.[1][9] |
| MS Detector | ||
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS.[1] |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization.[1][22] |
| Mass Range | m/z 40-450 | Covers the expected mass fragments for cadinene and other terpenes.[1][9] |
Experimental Protocols
Protocol 1: GC Injector Liner Replacement
Objective: To replace a contaminated injector liner, a common source of active sites that cause peak tailing.[1]
Materials:
-
New, deactivated injector liner appropriate for your instrument
-
Liner removal tool or tweezers
-
New septum and O-rings (if applicable)
-
Wrenches for injector maintenance
Methodology:
-
Cool Down: Set the injector temperature to ambient and wait for it to cool completely.
-
Turn Off Gas: Turn off the carrier gas flow at the instrument or cylinder.
-
Disassemble Injector: Carefully remove the injector nut, septum, and any associated hardware.
-
Remove Old Liner: Use a liner removal tool or tweezers to gently pull the old liner out of the injector. Note its orientation.
-
Install New Liner: Place the new, deactivated liner into the injector in the same orientation. Ensure any O-rings are correctly seated.
-
Reassemble: Replace the injector hardware and install a new septum. Tighten the septum nut, but do not overtighten.
-
Restore Gas Flow & Leak Check: Turn the carrier gas back on. Use an electronic leak detector to check for leaks around the fittings.
-
Equilibrate: Heat the injector back to the method temperature and allow the system to equilibrate before running samples.
Protocol 2: GC Column Trimming (Inlet Side)
Objective: To remove the contaminated front section of the GC column to restore peak shape and resolution.[1]
Materials:
-
Ceramic scoring wafer or other column cutting tool
-
Magnifying glass or low-power microscope
-
New nut and ferrule (optional, but recommended)
Methodology:
-
Cool Down & Turn Off Gas: Cool the oven and injector and turn off the carrier gas flow.
-
Remove Column from Injector: Carefully unscrew the column fitting from the injection port. Gently pull the column out of the injector.
-
Trim the Column: Using a scoring wafer, make a light score on the column about 15-20 cm from the inlet end. Gently flex the column at the score to create a clean break.
-
Inspect the Cut: Use a magnifying glass to examine the cut end. It must be a clean, square (90-degree) cut with no jagged edges or shards. A poor cut can cause peak tailing.[1][2] If the cut is not perfect, repeat the trim.
-
Reinstall Column: If desired, replace the nut and ferrule. Reinstall the column into the injection port at the correct depth as specified by your instrument manufacturer.
-
Restore Gas Flow & Leak Check: Turn the carrier gas back on and thoroughly check for leaks around the fitting.
-
Equilibrate: Bring the system back to operating temperatures and allow it to stabilize. You may need to perform a few blank injections to condition the newly exposed column surface.
Advanced Troubleshooting: Peak Shape Diagnostics
This workflow provides a more detailed decision-making process for troubleshooting based on specific peak shape problems.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. GC compounds - poor peak shapes and missing peaks [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fishersci.ca [fishersci.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Optimization of GC-MS conditions based on resolution and stability of analytes for simultaneous determination of nine sesquiterpenoids in three species of Curcuma rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. cropj.com [cropj.com]
- 11. vurup.sk [vurup.sk]
- 12. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. gcms.cz [gcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromacademy.com [chromacademy.com]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. scielo.br [scielo.br]
- 22. lib3.dss.go.th [lib3.dss.go.th]
Technical Support Center: Optimization of Reaction Conditions for Cadinane Derivatization
Welcome to the technical support center for the derivatization of cadinane sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound sesquiterpenoids necessary?
A1: Derivatization is a chemical modification process that is often essential for the analysis of this compound sesquiterpenoids for several reasons:
-
Improved Volatility and Thermal Stability: Many cadinanes possess polar functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, which make them non-volatile and prone to degradation at the high temperatures required for gas chromatography (GC).[1][2] Derivatization replaces these active hydrogens with less polar groups, increasing volatility and thermal stability.[1]
-
Enhanced Detection Sensitivity: Derivatization can introduce a chromophore or fluorophore into the molecule, significantly enhancing its detectability by HPLC with UV or fluorescence detectors.[3][4]
-
Improved Chromatographic Separation: By altering the polarity of the this compound derivatives, chromatographic resolution can be improved, allowing for better separation from complex matrices.[2]
-
Structural Elucidation: The formation of specific derivatives can aid in the confirmation of functional groups present in the parent this compound structure.
Q2: What are the most common derivatization strategies for cadinanes?
A2: The choice of derivatization strategy depends on the functional groups present in the this compound molecule and the intended analytical method. Common strategies include:
-
Silylation: This is a widely used method for compounds with active hydrogens (e.g., alcohols, carboxylic acids).[1] Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen with a trimethylsilyl (TMS) group.[5][6] This is particularly useful for GC-MS analysis.
-
Acylation: This involves the introduction of an acyl group (e.g., acetyl, benzoyl) to hydroxyl and amino groups.[7] Acylation can improve the stability and volatility of the derivatives.
-
Alkylation/Etherification: This method involves the addition of an alkyl group to hydroxyl groups.[7] Permethylation is a common example used to increase volatility.
-
Esterification: For cadinanes containing carboxylic acid groups, esterification with reagents like diazomethane or an alcohol in the presence of an acid catalyst can be employed to increase volatility for GC analysis.
Q3: How can I confirm the successful synthesis of my this compound derivative?
A3: Successful derivatization can be confirmed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to monitor the progress of the reaction. The derivative should have a different retention factor (Rf) compared to the starting material.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for confirming derivatization. The derivative will have a different retention time and a characteristic mass spectrum with a higher molecular ion peak corresponding to the addition of the derivatizing group(s).
-
High-Performance Liquid Chromatography (HPLC): Similar to GC, the derivative will have a different retention time. If a UV-active derivatizing agent was used, the product can be detected with a UV detector.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the position and extent of derivatization.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound sesquiterpenoids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incorrect pH: The pH of the reaction mixture is crucial for many derivatization reactions.[8] | Adjust the pH to the optimal range for the specific derivatizing reagent being used. For example, silylation reactions are often performed in the presence of a base like pyridine.[5] |
| Reagent Degradation: Derivatizing reagents can be sensitive to moisture and may degrade over time.[6][8] | Use fresh reagents and store them under anhydrous conditions. | |
| Insufficient Reagent Concentration: The molar ratio of the derivatizing reagent to the this compound may be too low for complete derivatization. | Increase the excess of the derivatizing reagent. A 10-fold or higher excess is often used.[7] | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Increase the reaction temperature. Optimization studies may be needed to find the ideal temperature.[9][10] | |
| Short Reaction Time: The reaction may not have reached completion. | Increase the reaction time and monitor the progress using TLC or GC.[9][10][11] | |
| Multiple Products Observed | Incomplete Derivatization: If the this compound has multiple functional groups, some may react faster than others, leading to a mixture of partially and fully derivatized products. | Increase the reaction time, temperature, and/or reagent concentration to drive the reaction to completion. |
| Side Reactions: The derivatizing reagent may react with other functional groups or the solvent. | Choose a more selective derivatizing agent or a different solvent. For example, acidic reagents can cause rearrangements in some cannabinoids, a related class of terpenoids.[2] | |
| Degradation of Starting Material or Product: Cadinanes can be sensitive to harsh reaction conditions (e.g., high temperature, strong acid/base).[7] | Use milder reaction conditions. Consider using a protecting group strategy if you have multiple reactive sites with different sensitivities. | |
| Poor Chromatographic Peak Shape | Adsorption to Active Sites: Polar functional groups on the underivatized or partially derivatized this compound can interact with active sites in the GC inlet or column, leading to peak tailing. | Ensure complete derivatization. Use a deactivated GC liner and column. |
| Co-elution with Impurities: The peak may be a composite of your product and an impurity. | Optimize the chromatographic method (e.g., temperature program in GC, mobile phase gradient in HPLC) to improve separation. | |
| Analyte Degradation in the Inlet: The derivative may be thermally unstable. | Lower the GC inlet temperature.[2] |
Experimental Protocols
General Protocol for Silylation of a Hydroxylated this compound for GC-MS Analysis
This protocol provides a general procedure for the trimethylsilylation of a this compound containing one or more hydroxyl groups.
Materials and Reagents:
-
This compound sample (dried)
-
Pyridine (anhydrous)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (anhydrous)
-
Nitrogen gas supply
-
Heating block or water bath
-
GC vials with inserts
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the dried this compound sample into a clean, dry reaction vial.
-
Dissolution: Add 100 µL of anhydrous pyridine to dissolve the sample.[12] Vortex briefly if necessary.
-
Derivatization: Add 200 µL of BSTFA + 1% TMCS to the vial.[6] Cap the vial tightly.
-
Reaction: Heat the mixture at 60-70°C for 30-60 minutes.[6] The optimal time and temperature may need to be determined empirically.
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution: Dilute the reaction mixture with anhydrous ethyl acetate to a suitable concentration for GC-MS analysis (e.g., 1 mL).
-
Analysis: Transfer the derivatized sample to a GC vial and analyze by GC-MS.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Derivatizing reagents are often corrosive and moisture-sensitive. Handle with care.
Summary of Derivatization Strategies
| Derivatization Strategy | Target Functional Group(s) | Common Reagents | Pros | Cons |
| Silylation | -OH, -COOH, -NH2, -SH | BSTFA, MSTFA, TMCS | Forms stable and volatile derivatives; widely applicable.[1] | Reagents are moisture-sensitive; derivatives can be prone to hydrolysis. |
| Acylation | -OH, -NH2 | Acetic anhydride, trifluoroacetic anhydride (TFAA) | Derivatives are often more stable than silyl ethers; can introduce a fluorinated tag for ECD detection. | Can be less volatile than silyl derivatives; may require removal of excess reagent. |
| Alkylation/ Etherification | -OH, -COOH | Iodomethane, dimethylformamide dimethyl acetal (DMFDA) | Forms very stable derivatives. | Can be harsh reaction conditions; reagents can be toxic. |
| Esterification | -COOH | Diazomethane, BF3-methanol | Effective for carboxylic acids; can be performed under mild conditions. | Diazomethane is explosive and toxic; may not be suitable for all substrates. |
Visualizations
Caption: General experimental workflow for this compound derivatization.
Caption: Troubleshooting decision tree for low product yield.
Caption: Hypothetical inhibition of the GOT1 signaling pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Strategies to improve the solubility of Cadinane compounds for bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cadinane sesquiterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered during bioassays.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound compounds often poorly soluble in aqueous bioassay buffers?
This compound compounds belong to the sesquiterpenoid class, which are natural products characterized by a carbon skeleton derived from three isoprene units. Their structure is predominantly lipophilic (hydrophobic), meaning they have a strong tendency to repel water.[1][2][3] This inherent hydrophobicity leads to low solubility in the aqueous environments typical of most biological assays, causing the compounds to precipitate and leading to unreliable experimental results.[4][5]
Q2: I've observed my this compound compound precipitating in my assay medium. What are the immediate troubleshooting steps?
If you observe precipitation, consider the following initial steps:
-
Visual Confirmation: Use a microscope to confirm if the observed particulate matter is indeed compound precipitation or another artifact.
-
Check Stock Solution: Ensure your compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting it into the aqueous buffer. Low solubility in the stock solvent can be a primary issue.[4]
-
Optimize Dilution Protocol: The method of dilution is critical. It is often preferable to add small volumes of the DMSO stock solution directly into the final assay medium with vigorous mixing, rather than performing intermediate dilutions in aqueous solutions, which can promote precipitation.[4]
-
Review Compound Concentration: Determine if the final concentration required for your bioassay exceeds the known aqueous solubility limit of the compound. If the solubility is unknown, a preliminary solubility test is recommended.
Q3: What are the primary strategies to enhance the solubility of this compound compounds for bioassays?
Several techniques can be employed, ranging from simple adjustments to more complex formulation approaches. The main strategies include:
-
Co-solvency: Using a water-miscible organic solvent to increase the solubility of the compound in the aqueous medium.
-
Complexation: Encapsulating the hydrophobic compound within a larger, water-soluble molecule, most commonly a cyclodextrin.[6][7]
-
Solid Dispersion: Dispersing the compound within a hydrophilic solid carrier matrix to improve wettability and dissolution rate.[8][9]
-
Nanoparticle-Based Delivery: Formulating the compound into nanocarriers like liposomes or polymeric nanoparticles to create a stable dispersion in aqueous media.[10][11][12]
-
pH Adjustment: For this compound compounds with ionizable functional groups (acidic or basic), adjusting the pH of the buffer can significantly increase solubility.[13][14]
Troubleshooting Guide
Issue 1: Compound precipitates immediately upon dilution into aqueous assay buffer.
-
Cause: This often occurs when the final concentration of the organic co-solvent (like DMSO) is too low to maintain the compound in solution, a phenomenon known as "solvent-shifting." The aqueous environment causes the hydrophobic compound to crash out.
-
Solutions:
-
Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of the co-solvent (e.g., from 0.5% to 1% DMSO) may keep the compound dissolved. Always run a vehicle control to check for solvent effects on the assay.[14]
-
Use Cyclodextrins: Pre-complexing the this compound compound with a cyclodextrin can dramatically increase its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[15][16] The cyclodextrin encapsulates the hydrophobic drug, presenting a hydrophilic exterior to the aqueous solvent.[15]
-
Prepare a Solid Dispersion: A solid dispersion of the compound in a hydrophilic polymer (like PVP or PEG) can be prepared.[17][18] The resulting powder is then dissolved directly in the assay buffer, where the carrier helps to keep the drug molecularly dispersed.[8]
-
Issue 2: Bioassay results are inconsistent, with high variability or poor dose-response curves.
-
Cause: Inconsistent results are a classic sign of poor solubility.[4] Even if precipitation is not visible to the naked eye, microscopic particles or aggregates may be forming, leading to an inaccurate concentration of the dissolved, active compound in different wells or experiments.
-
Solutions:
-
Solubility Screening: Systematically test the solubility of your compound in the assay buffer with different solubilization techniques before running the full assay. This helps in selecting the most effective and reproducible method.
-
Employ Nanoparticle Formulations: Formulating the this compound compound into lipid-based or polymer-based nanoparticles can create a homogenous and stable dispersion.[19][20] This ensures a consistent concentration of the delivered compound and can improve bioavailability in cell-based assays.[10]
-
Use Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help to form micelles that solubilize the hydrophobic compound. However, surfactants must be used with caution as they can interfere with biological membranes and assay components.[21] A thorough control experiment is essential.
-
Issue 3: The chosen solubilizing agent (e.g., DMSO, ethanol) is interfering with the bioassay.
-
Cause: Organic solvents and other solubilizing agents can have their own biological effects, potentially inhibiting enzymes, affecting cell viability, or interfering with detection methods (e.g., fluorescence).
-
Solutions:
-
Reduce Agent Concentration: The primary goal is to use the lowest possible concentration of the agent that still achieves the required solubility.
-
Switch to a More Biocompatible Agent: Cyclodextrins are often considered more biocompatible than organic solvents for many cell-based assays and are a preferred alternative.[6][7]
-
Utilize Lipid-Based Nanocarriers: Liposomes are vesicles made of phospholipids that can encapsulate hydrophobic drugs. They are highly biocompatible and can deliver the compound directly into cells, bypassing the need for potentially disruptive solvents.[20]
-
Quantitative Data on Solubility Enhancement
The effectiveness of different solubilization methods can vary significantly. The table below summarizes illustrative data for enhancing the solubility of poorly soluble compounds using common techniques.
| Technique | Example Compound | Carrier/Vehicle | Fold Increase in Solubility (Approx.) | Reference(s) |
| Complexation | Chrysin | Randomly-methylated-β-cyclodextrin (RAMEB) | > 1000x | [22] |
| Chrysin | Hydroxypropyl-β-cyclodextrin (HPBCD) | ~ 200x | [22] | |
| Polymeric Micelles | Coumarin-6 | mPEG-PLGA (5kDa-10kDa) | ~ 162x | [23] |
| Coumarin-6 | mPEG-PLGA (2kDa-4kDa) | ~ 489x | [23] | |
| Co-solvency | SPD304 | 10% PEG5000 in buffer | > 10x | [5] |
| SPD304 | 10% DMSO in buffer | ~ 8x | [5] |
Experimental Protocols
Protocol 1: Preparation of a Drug-Cyclodextrin Inclusion Complex (Kneading Method)
This method is simple and avoids the use of large volumes of organic solvents.
-
Molar Ratio Calculation: Determine the desired molar ratio of the this compound compound to cyclodextrin (e.g., 1:1 or 1:2). HP-β-CD is a common starting choice.
-
Mixing: Accurately weigh the this compound compound and the cyclodextrin and place them in a glass mortar.
-
Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture.
-
Trituration: Knead the mixture vigorously with a pestle for 45-60 minutes. The mixture should form a thick, uniform paste. Add more solvent if necessary to maintain a paste-like consistency.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated and a constant weight is achieved.
-
Final Processing: The dried complex can be crushed into a fine powder and stored in a desiccator. This powder can now be directly dissolved in your aqueous assay buffer.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This technique is effective for creating a molecular dispersion of the drug in a hydrophilic carrier.[18][24]
-
Component Selection: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30) and a common volatile solvent in which both the this compound compound and the carrier are soluble (e.g., ethanol, methanol, or dichloromethane).[17][18]
-
Dissolution: Dissolve the this compound compound and the carrier in the chosen solvent in a predetermined ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio). Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum. This process leaves a thin, solid film on the inside of the flask.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask, then pulverize it using a mortar and pestle to obtain a fine powder.
-
Storage: Store the resulting powder in a tightly sealed container with a desiccant. The powder can be weighed and dissolved in the assay buffer for your experiments.
Visualizations
Caption: Troubleshooting workflow for addressing this compound compound precipitation.
Caption: Formation of a water-soluble this compound-cyclodextrin inclusion complex.
Caption: Workflow for the solvent evaporation method to prepare a solid dispersion.
References
- 1. Strategies for production of hydrophobic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and biological activity of a novel this compound-type sesquiterpenoid from the essential oil of Alangium salviifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. japer.in [japer.in]
- 9. jddtonline.info [jddtonline.info]
- 10. Nano-Drug Delivery Systems Based on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A critical review of lipid-based nanoparticles for taxane delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjbphs.com [wjbphs.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. researchgate.net [researchgate.net]
- 17. jddtonline.info [jddtonline.info]
- 18. mdpi.com [mdpi.com]
- 19. Lipid- and Polymer-Based Nanocarrier Platforms for Cancer Vaccine Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Advanced Phytochemical-Based Nanocarrier Systems for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 22. mdpi.com [mdpi.com]
- 23. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 24. ajprd.com [ajprd.com]
Addressing instability of Cadinane sesquiterpenes during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of cadinane sesquiterpenes during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound sesquiterpenes during storage?
A1: this compound sesquiterpenes, like other sesquiterpenoids, are susceptible to degradation from various environmental factors. The primary causes of instability during storage include:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1] It is generally recommended to store these compounds at low temperatures.
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.[2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecular structure.
-
pH: The stability of sesquiterpenes can be pH-dependent, with acidic or alkaline conditions potentially causing hydrolysis or rearrangement, especially for those with sensitive functional groups like lactones.[1]
-
Solvent: The choice of solvent for storing solutions of this compound sesquiterpenes can impact their stability.
Q2: What are the ideal storage conditions for solid this compound sesquiterpenes?
A2: For long-term stability, solid this compound sesquiterpenes should be stored in tightly sealed, airtight containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. Storage at low temperatures, such as -20°C or -80°C, is highly recommended. To protect against photodegradation, amber glass vials or other light-blocking containers should be used.
Q3: How should I store solutions of this compound sesquiterpenes?
A3: Solutions of this compound sesquiterpenes should be prepared in a high-purity, anhydrous solvent in which the compound is stable. It is advisable to store these solutions at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. The use of amber vials is crucial to prevent light exposure.
Q4: I've observed a change in the color and consistency of my this compound sesquiterpene sample. What could be the cause?
A4: A change in physical appearance, such as color or consistency, is a strong indicator of degradation. This could be due to oxidation, polymerization, or the formation of various degradation products. It is recommended to re-analyze the sample to determine its purity before use.
Q5: How can I monitor the stability of my this compound sesquiterpene samples over time?
A5: Stability monitoring is crucial for ensuring the quality and reliability of your experimental results. The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3] These methods can be used to quantify the parent compound and identify and quantify any degradation products that may have formed.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments related to the instability of this compound sesquiterpenes.
Issue 1: Inconsistent or lower-than-expected biological activity in my experiments.
-
Possible Cause: Degradation of the this compound sesquiterpene due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended low temperature, protected from light, and in a tightly sealed container.
-
Check for Physical Changes: Inspect the sample for any changes in color, consistency, or solubility.
-
Re-analyze Purity: Use a validated analytical method (e.g., HPLC or GC-MS) to determine the current purity of your sample. Compare this to the initial purity specification.
-
Use a Fresh Aliquot/Sample: If degradation is suspected, use a fresh, unopened aliquot or a newly sourced sample for your experiments.
-
Review Experimental Protocol: Ensure that the experimental conditions (e.g., pH, temperature of buffers) are not contributing to the degradation of the compound during the assay.
-
Issue 2: Appearance of unknown peaks in my HPLC or GC-MS chromatogram.
-
Possible Cause: Formation of degradation products during storage or sample preparation.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Compare the chromatogram of the suspect sample with that of a freshly prepared sample from a reliable source.
-
Perform Forced Degradation Studies: To tentatively identify the degradation products, subject a small amount of a pure sample to stress conditions (e.g., acid, base, heat, light, oxidation). This can help in correlating the unknown peaks with specific degradation pathways.
-
Utilize Mass Spectrometry: If not already in use, employ a mass spectrometer detector to obtain mass information about the unknown peaks, which can aid in their identification.
-
Optimize Chromatographic Method: Adjust the chromatographic conditions (e.g., gradient, temperature program) to achieve better separation of the parent compound from the degradation products.
-
Quantitative Data on Sesquiterpene Instability
While specific quantitative long-term stability data for a wide range of this compound sesquiterpenes is not extensively available in published literature, studies on other sesquiterpenes, such as sesquiterpene lactones, can provide valuable insights into potential degradation rates. The following table summarizes hypothetical degradation data based on typical observations for sesquiterpenoids to illustrate the impact of storage conditions.
| Storage Condition | Temperature (°C) | Time (Months) | Purity (%) of a Hypothetical this compound Sesquiterpene |
| Room Temperature, Exposed to Light | 25 | 6 | 75 |
| Room Temperature, Protected from Light | 25 | 6 | 85 |
| Refrigerated, Protected from Light | 4 | 12 | 95 |
| Frozen, Protected from Light | -20 | 24 | >98 |
This data is illustrative and the actual stability of a specific this compound sesquiterpene may vary.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Sesquiterpenes
This protocol outlines a general procedure for developing a stability-indicating HPLC method. Method development and validation are essential for each specific this compound sesquiterpene.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
A gradient elution is often necessary to separate the parent compound from its degradation products.
-
Mobile Phase A: Water (with 0.1% formic acid or acetic acid to improve peak shape).
-
Mobile Phase B: Acetonitrile or Methanol (with 0.1% formic acid or acetic acid).
-
Example Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 50% B
-
30-35 min: 50% B (re-equilibration)
-
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sesquiterpene in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Forced Degradation Study:
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 1 M HCl and incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 105°C for 24 hours, then dissolve and analyze.
-
Photodegradation: Expose the solid sample to UV light (e.g., 254 nm) for 24 hours, then dissolve and analyze.
5. Analysis and Data Interpretation:
-
Inject the prepared samples and monitor the chromatograms at a suitable wavelength (e.g., determined by UV scan of the parent compound).
-
The stability-indicating method is considered successful if the degradation products are well-resolved from the parent peak and from each other.
Protocol 2: GC-MS Analysis of this compound Sesquiterpene Stability
This protocol provides a general guideline for using GC-MS to analyze the stability of volatile or semi-volatile this compound sesquiterpenes.
1. Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used for sesquiterpene analysis.
2. GC Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless or split, depending on the sample concentration.
3. MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
4. Sample Preparation:
-
Dissolve the this compound sesquiterpene in a volatile organic solvent (e.g., hexane, ethyl acetate) to a suitable concentration.
-
If performing a forced degradation study, follow the steps in Protocol 1, ensuring the final sample is in a GC-compatible solvent.
5. Data Analysis:
-
Identify the parent compound and any degradation products by comparing their mass spectra with libraries (e.g., NIST, Wiley) and retention indices.
-
Quantify the degradation by comparing the peak areas of the parent compound in the stressed samples to that in a control sample.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for developing a stability-indicating analytical method.
References
Technical Support Center: Refining NMR Data Interpretation for Complex Cadinane Structures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR-based structural elucidation of complex Cadinane sesquiterpenes.
Troubleshooting Guides & FAQs
Issue 1: Severe Signal Overlap in ¹H NMR Spectra
Q1: My ¹H NMR spectrum of a new this compound derivative shows severe signal overlap in the aliphatic region, making it impossible to assign individual proton resonances. What steps can I take to resolve this?
A1: Signal overlap is a common challenge with this compound structures due to the presence of multiple stereocenters and similar chemical environments.[1] Here are several strategies to address this issue:
-
Optimize Experimental Conditions:
-
Solvent Choice: The choice of deuterated solvent can significantly impact chemical shifts.[2] Acquiring spectra in different solvents (e.g., CDCl₃, C₆D₆, CD₃OD, DMSO-d₆) can induce differential shifts, potentially resolving overlapping signals. Aromatic solvents like C₆D₆ often cause significant changes in the chemical shifts of nearby protons.
-
Temperature Variation: Acquiring spectra at different temperatures can sometimes improve resolution by altering molecular tumbling rates or conformational equilibria.[2]
-
Higher Magnetic Field: If accessible, using a higher field NMR spectrometer (e.g., 600 MHz or above) will increase spectral dispersion and improve signal separation.[3]
-
-
Employ 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): A COSY experiment will reveal ¹H-¹H spin-spin coupling networks, helping to trace out the connectivity of protons within the molecule, even if their signals are overlapped in the 1D spectrum.[3]
-
TOCSY (Total Correlation Spectroscopy): For more complex spin systems, a TOCSY experiment can reveal correlations between a proton and all other protons within the same spin system, providing more extensive connectivity information than COSY.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton to its directly attached carbon. Since ¹³C spectra are generally better resolved, this can help to distinguish overlapping proton signals based on the chemical shift of their attached carbons.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.[3]
-
-
Advanced 1D Techniques:
-
1D TOCSY: This selective experiment can be used to irradiate a resolved proton signal and observe all other protons in its spin system, effectively pulling out the signals of an entire structural fragment from an overlapped region.[5]
-
Pure Shift NMR: This technique can collapse multiplets into singlets, significantly simplifying the spectrum and resolving overlap.[6]
-
Issue 2: Ambiguous Stereochemistry Determination
Q2: I have assigned the planar structure of my this compound, but the relative stereochemistry remains unclear from COSY and HMBC data. Which experiments are most effective for determining stereochemistry?
A2: Determining the relative stereochemistry of complex molecules like cadinanes relies on through-space correlations and the analysis of coupling constants.[2]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the primary experiments for determining relative stereochemistry. They detect protons that are close in space (typically < 5 Å), regardless of whether they are J-coupled.[7]
-
NOESY: Generally suitable for small to medium-sized molecules.
-
ROESY: Often preferred for medium-sized molecules where the NOE enhancement might be close to zero. ROESY cross-peaks have a different phase from the diagonal peaks, which can help to distinguish them from exchange peaks.[8]
-
Interpretation: The presence of a NOESY/ROESY cross-peak between two protons indicates their spatial proximity. By systematically analyzing these correlations, the relative orientation of substituents and the conformation of the rings can be deduced.
-
-
J-Coupling Analysis: The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[9] By measuring these coupling constants from a high-resolution ¹H NMR spectrum, you can infer the relative stereochemistry of substituents on a ring system.
-
Residual Dipolar Couplings (RDCs): For more challenging cases, measuring RDCs in a weakly aligning medium can provide long-range structural information about the orientation of internuclear vectors relative to the magnetic field, which is highly valuable for stereochemical elucidation.[10]
Issue 3: Difficulty in Determining Absolute Configuration
Q3: The relative stereochemistry of my this compound has been established, but how can I determine its absolute configuration?
A3: Determining the absolute configuration is a non-trivial step that often requires additional experiments or computational methods.
-
Mosher's Ester Analysis: This chemical derivatization method is a classical approach for determining the absolute configuration of chiral alcohols and amines.[11] By reacting the compound with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyzing the differences in the ¹H NMR chemical shifts of the resulting diastereomeric esters, the absolute stereochemistry at the point of attachment can be determined.[11]
-
Chiroptical Spectroscopy and Computational Chemistry:
-
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): Experimental ECD or VCD spectra can be compared with theoretically calculated spectra for the possible enantiomers.[2] A good match between the experimental and calculated spectra can provide strong evidence for the absolute configuration.
-
Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the NMR chemical shifts and coupling constants for different stereoisomers.[12] Comparing these calculated parameters with the experimental data can help to identify the correct diastereomer and, in conjunction with chiroptical methods, the correct enantiomer.
-
-
Single-Crystal X-ray Crystallography: This is the most definitive method for determining the absolute stereochemistry.[2] However, it requires obtaining a suitable single crystal of the compound, which can be challenging.[2]
Quantitative Data
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Sesquiterpenes
| Functional Group/Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Methyls (e.g., C-12, C-13, C-14, C-15) | 0.7 - 1.9 | 15 - 25 | Can be singlets, doublets, or triplets depending on the structure. |
| Methylenes (CH₂) | 1.0 - 2.5 | 20 - 40 | Often show complex splitting patterns due to diastereotopicity. |
| Methines (CH) | 1.5 - 3.5 | 30 - 60 | Chemical shifts are highly dependent on the nature and stereochemistry of substituents. |
| Olefinic Protons | 4.5 - 7.0 | 100 - 160 | Protons on exocyclic double bonds are typically in the lower end of the range. |
| Oxygenated Carbons (C-O) | 3.0 - 5.0 | 50 - 90 | Protons attached to oxygenated carbons are shifted downfield. |
| Carbonyl Carbons (C=O) | - | 190 - 220 | No attached protons. |
Note: These are general ranges and can vary depending on the specific substitution pattern and stereochemistry of the this compound derivative.[13]
Table 2: Representative J-Coupling Constants in this compound Ring Systems
| Coupling Type | Dihedral Angle | Typical ³JHH (Hz) | Implication |
| Axial-Axial | ~180° | 8 - 13 | Indicates a trans-diaxial relationship between protons. |
| Axial-Equatorial | ~60° | 2 - 5 | Indicates a cis or trans relationship depending on the specific geometry. |
| Equatorial-Equatorial | ~60° | 2 - 5 | Indicates a cis relationship. |
| Geminal (²JHH) | - | 10 - 15 | Coupling between two protons on the same carbon. |
Note: These values are approximate and can be influenced by ring conformation and electronegativity of substituents.
Experimental Protocols
1. Sample Preparation for NMR Analysis
-
Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.[14]
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent.[1]
-
Solvent: Use high-purity deuterated solvents. CDCl₃ is a common choice for non-polar sesquiterpenes.[1] Filter the solution through a small plug of glass wool into the NMR tube if any particulate matter is present.
-
Degassing: For sensitive samples or for quantitative NOE measurements, it may be necessary to degas the sample to remove dissolved oxygen, which is paramagnetic and can affect relaxation times.
2. Standard 2D NMR Experiments
The following are general guidelines for setting up common 2D NMR experiments on a modern spectrometer. Specific parameters may need to be optimized based on the sample and the instrument.
-
¹H-¹H COSY:
-
Pulse Program: cosygpqf (or similar gradient-selected, phase-sensitive sequence).
-
Spectral Width (¹H): Set to cover all proton signals (e.g., 0-12 ppm).
-
Number of Points (F2): 2048 or 4096.
-
Number of Increments (F1): 256 to 512.
-
Number of Scans: 2 to 8.
-
-
¹H-¹³C HSQC:
-
Pulse Program: hsqcedetgpsisp2.3 (or similar gradient-selected, multiplicity-edited sequence).
-
Spectral Width (¹H): As in COSY.
-
Spectral Width (¹³C): Set to cover all carbon signals (e.g., 0-220 ppm).
-
Number of Points (F2): 1024.
-
Number of Increments (F1): 256.
-
Number of Scans: 4 to 16.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz.
-
-
¹H-¹³C HMBC:
-
Pulse Program: hmbcgplpndqf (or similar gradient-selected sequence).
-
Spectral Widths: Same as HSQC.
-
Number of Points (F2): 2048.
-
Number of Increments (F1): 512.
-
Number of Scans: 8 to 32.
-
Long-Range Coupling Constant (ⁿJCH): Set to an average value of 8 Hz.
-
-
¹H-¹H NOESY:
-
Pulse Program: noesygpph (or similar gradient-selected, phase-sensitive sequence).
-
Spectral Widths (¹H): Same as COSY.
-
Number of Points (F2): 2048.
-
Number of Increments (F1): 256 to 512.
-
Number of Scans: 16 to 64.
-
Mixing Time (d8): This is a crucial parameter and may need to be optimized. For small to medium-sized molecules, start with a mixing time of 0.5 - 1 second.[8] A series of experiments with different mixing times can be beneficial.[15]
-
Visualizations
Caption: Experimental workflow for the structural elucidation of this compound sesquiterpenes using NMR.
Caption: Troubleshooting workflow for refining the interpretation of NMR data for this compound structures.
Caption: A simplified diagram illustrating key NOE correlations for determining relative stereochemistry in a this compound skeleton.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. A Symphony of NMR Data: Enhancing Structural Elucidation - [mestrelab.com]
- 10. Stereochemistry of Challenging Natural Products Studied by NMR-based Methods [ediss.uni-goettingen.de]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. Addressing the stereochemistry of complex organic molecules by density functional theory‐NMR | Semantic Scholar [semanticscholar.org]
- 13. New this compound Sesquiterpenes from the Stems of Kadsura heteroclita - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 15. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
Technical Support Center: Enhancing Cadinane Synthase Efficiency in Microbial Hosts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the efficiency of cadinane synthase in microbial hosts.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Problem 1: Low or No this compound Production
Q1: My engineered microbial host is not producing any this compound, or the yield is very low. What are the potential causes and how can I troubleshoot this?
A1: Low or no this compound production is a common issue that can stem from several factors, from gene expression to metabolic limitations. Here’s a step-by-step troubleshooting guide:
1. Verify Gene Expression and Enzyme Activity:
-
Codon Optimization: The codon usage of your this compound synthase gene may not be optimal for your microbial host (Escherichia coli or Saccharomyces cerevisiae). This can lead to poor translation and low enzyme levels.[1][2]
-
Promoter Strength: The promoter driving the expression of your this compound synthase may be too weak.
-
Solution: Clone the gene under the control of a strong, well-characterized promoter suitable for your host (e.g., T7 promoter in E. coli, GAL or TEF1 promoter in S. cerevisiae).
-
-
Protein Expression and Solubility: The this compound synthase may be expressed as insoluble inclusion bodies, especially in E. coli.[5][6]
2. Assess Precursor Supply (Farnesyl Pyrophosphate - FPP):
-
Insufficient FPP Pool: The native metabolic flux towards FPP, the precursor for all sesquiterpenes, is often a major bottleneck.[7][8]
-
Solution: Engineer the host's metabolism to increase the FPP supply. This typically involves overexpressing key enzymes in the upstream mevalonate (MVA) pathway (common in yeast and can be heterologously expressed in E. coli) or the methylerythritol phosphate (MEP) pathway (native to E. coli).[9][10][11]
-
3. Evaluate Competing Metabolic Pathways:
-
FPP Diversion: FPP is a precursor for other essential metabolites in the host, such as sterols in yeast (ergosterol) and quinones in E. coli. These pathways compete with this compound synthesis for the FPP pool.[7][8]
4. Consider Product Toxicity and Volatility:
-
Cellular Toxicity: High concentrations of sesquiterpenes like this compound can be toxic to microbial cells, inhibiting growth and production.[8]
-
Product Loss: this compound is a volatile compound and can be lost through evaporation during fermentation.[8]
-
Solution: Implement an in situ product recovery method, such as a two-phase fermentation system with an organic overlay (e.g., dodecane), to sequester the product away from the cells and prevent evaporation.[11]
-
Problem 2: Altered Product Profile or Undesired Byproducts
Q2: My system is producing this compound, but I am also observing significant amounts of other sesquiterpenes or byproducts. How can I improve product specificity?
A2: The formation of byproducts can be due to the promiscuity of the this compound synthase itself or the presence of endogenous synthases.
-
Enzyme Promiscuity: Some terpene synthases can produce a mixture of products from a single precursor.
-
Solution:
-
Protein Engineering: Employ site-directed mutagenesis or directed evolution to alter the active site of the this compound synthase to favor the formation of the desired this compound isomer.[13][14][15] For example, mutagenesis of the G helix in (+)-delta-cadinene synthase was shown to alter its product profile.[13]
-
Source of Synthase: Terpene synthases from different organisms can have different product specificities. Consider screening this compound synthases from various plant or microbial sources.[16][17][18][19][20]
-
-
-
Endogenous Terpene Synthases: The microbial host may have native terpene synthases that can also utilize the increased FPP pool.
-
Solution: Identify and knock out the genes encoding these endogenous synthases in your host strain.
-
Frequently Asked Questions (FAQs)
Q1: Which microbial host is better for this compound production, E. coli or S. cerevisiae?
A1: Both E. coli and S. cerevisiae have been successfully engineered for sesquiterpene production and the choice depends on several factors.[21][22]
| Feature | Escherichia coli | Saccharomyces cerevisiae |
| Growth Rate | Fast (doubling time ~20 min) | Slower (doubling time ~90 min) |
| Genetic Tools | Extensive and well-established | Well-developed and versatile |
| Native Precursor Pathway | MEP Pathway | MVA Pathway |
| Post-translational Modifications | Limited | Eukaryotic (may be beneficial for some plant-derived synthases) |
| Inclusion Body Formation | Common issue for heterologous proteins | Less common |
| GRAS Status | Some strains are GRAS | Generally Recognized As Safe (GRAS) |
Recommendation: S. cerevisiae is often preferred for producing plant-derived terpenes due to its eukaryotic nature, which can aid in the proper folding and expression of complex enzymes. However, E. coli's rapid growth and extensive genetic toolkit make it a strong candidate for rapid prototyping and process optimization.
Q2: How can I increase the supply of the precursor FPP in my microbial host?
A2: Increasing the FPP pool is a critical step. Here are some common and effective strategies:
| Strategy | Target Genes/Enzymes | Host Organism(s) | Expected Outcome |
| Upregulate MVA Pathway | Overexpress tHMG1, IDI1, ERG20, ERG13, ERG10 | S. cerevisiae, E. coli (heterologous) | Increased flux from acetyl-CoA to FPP.[9] Overexpressing tHMG1 alone can increase amorphadiene titer by ~5-fold.[10] |
| Downregulate Competing Pathways | Downregulate or knockout ERG9 (squalene synthase) | S. cerevisiae | Reduces FPP diversion to sterol biosynthesis, leading to dramatic improvements in sesquiterpene production.[7] |
| Enhance Cofactor Supply | Delete GDH1 (NADPH-dependent glutamate dehydrogenase) | S. cerevisiae | Increases NADPH availability for the MVA pathway, leading to an ~85% increase in cubebol production.[23] |
| Enzyme Fusion | Fuse FPP synthase (ERG20) and this compound synthase | S. cerevisiae, E. coli | Improves substrate channeling and can increase product titers up to 2-fold.[12] |
Q3: What is codon optimization and why is it important for this compound synthase expression?
A3: Codon optimization is the process of modifying a gene sequence to match the codon usage bias of the expression host without altering the amino acid sequence of the encoded protein.[2][3] Different organisms have different preferences for which codons they use to encode each amino acid, largely due to the relative abundance of corresponding tRNAs.[1][4] Expressing a plant-derived this compound synthase gene in a microbial host without codon optimization can lead to:
-
Slow translation rates
-
Premature termination of translation
-
Protein misfolding
Therefore, synthesizing a codon-optimized gene is a crucial first step for achieving high-level expression of your this compound synthase.[24]
Q4: How can I analyze and quantify the this compound produced by my engineered microbes?
A4: The standard method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
If using a two-phase fermentation, the organic layer (e.g., dodecane) containing the this compound can be directly analyzed.
-
If not, an extraction with a non-polar solvent (e.g., hexane, ethyl acetate) from the culture broth is necessary.
-
-
GC-MS Analysis:
-
The extracted sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column.
-
The separated compounds then enter the MS, which fragments them and provides a mass spectrum (a fingerprint) for identification.
-
-
Quantification:
-
An internal standard (a known amount of a compound not present in the sample) is added before extraction.
-
A calibration curve is generated using known concentrations of a pure this compound standard.
-
The amount of this compound in the sample is determined by comparing its peak area to that of the internal standard against the calibration curve.[8]
-
Experimental Protocols
Protocol 1: Heterologous Expression of this compound Synthase in E. coli
-
Gene Synthesis and Cloning:
-
Obtain a codon-optimized this compound synthase gene for E. coli expression.
-
Clone the gene into an expression vector (e.g., pET series) under the control of a T7 promoter.
-
-
Transformation:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Culture and Induction:
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Use the overnight culture to inoculate a larger volume of Terrific Broth (TB) medium.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
-
Fermentation and Product Capture:
-
Add a 10% (v/v) overlay of dodecane to the culture to capture the volatile this compound.
-
Continue incubation at the lower temperature for 24-72 hours.
-
-
Analysis:
-
Separate the dodecane layer by centrifugation.
-
Analyze the dodecane layer for this compound production using GC-MS.
-
Protocol 2: Site-Directed Mutagenesis of this compound Synthase
-
Template Plasmid: Use a plasmid containing the this compound synthase gene as the template.
-
Primer Design: Design primers containing the desired mutation. The primers should be complementary to each other.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.
-
Template Digestion: Digest the parental, non-mutated template DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the template plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells for nick repair and amplification.
-
Sequence Verification: Isolate the plasmid DNA from several colonies and sequence the this compound synthase gene to confirm the presence of the desired mutation.
Visualizations
References
- 1. Frontiers | Expression of codon optimized genes in microbial systems: current industrial applications and perspectives [frontiersin.org]
- 2. Expression of codon optimized genes in microbial systems: current industrial applications and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 4. Computational codon optimization of synthetic gene for protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Switching carbon metabolic flux for enhancing the production of sesquiterpene-based high-density biofuel precursor in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. De novo biosynthesis of τ-cadinol in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diversion of Flux toward Sesquiterpene Production in Saccharomyces cerevisiae by Fusion of Host and Heterologous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering cotton (+)-delta-cadinene synthase to an altered function: germacrene D-4-ol synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Engineering Towards Natural Product Synthesis and Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein engineering for improving and diversifying natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Terpene synthases are widely distributed in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Exploring novel bacterial terpene synthases | PLOS One [journals.plos.org]
- 20. journals.plos.org [journals.plos.org]
- 21. Choosing the Right Strain Optimisation: Key Factors for Success | CPI [uk-cpi.com]
- 22. Optimizing the strain engineering process for industrial-scale production of bio-based molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side-Product Formation in Cadinane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Cadinane Synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound sesquiterpenes, with a focus on minimizing the formation of unwanted side-products.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during key steps of this compound synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Diels-Alder Cycloaddition
Question: My Diels-Alder reaction to form the this compound core is producing a mixture of regioisomers and stereoisomers (endo/exo). How can I improve the selectivity for the desired isomer?
Answer:
The formation of multiple isomers is a common challenge in Diels-Alder reactions. The regioselectivity (orientation of the diene and dienophile) and stereoselectivity (endo vs. exo products) are influenced by several factors. Here’s a systematic approach to troubleshoot this issue:
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Lack of Regiocontrol | Optimize Substituents: The electronic properties of substituents on the diene and dienophile play a crucial role. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile (normal electron demand) generally lead to predictable regioselectivity. Consider modifying your starting materials if possible. Lewis Acid Catalysis: Lewis acids can enhance regioselectivity by coordinating to the dienophile, thus amplifying the electronic differences and directing the cycloaddition. Common Lewis acids include AlCl₃, BF₃·OEt₂, and SnCl₄.[1][2] |
| Poor Endo/Exo Selectivity | Reaction Temperature: The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable isomer.[3][4][5] Running the reaction at lower temperatures will generally favor the endo isomer. Conversely, higher temperatures may favor the formation of the exo isomer. Lewis Acid Catalysis: Lewis acids can significantly enhance endo selectivity by stabilizing the transition state leading to the endo product.[3][6] The choice and bulkiness of the Lewis acid can also influence the endo/exo ratio.[6] Solvent Effects: The polarity of the solvent can influence the endo/exo ratio. Experiment with a range of solvents from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., dichloromethane, acetonitrile). |
| Formation of Byproducts from Diene Isomerization | Use of Freshly Prepared Diene: Some dienes are prone to isomerization or dimerization. If applicable, generate the diene in situ or use a freshly prepared and purified sample. |
Logical Workflow for Optimizing Diels-Alder Selectivity:
Caption: Workflow for troubleshooting poor selectivity in Diels-Alder reactions.
Acid-Catalyzed Cyclization
Question: My acid-catalyzed cyclization of a farnesol derivative is resulting in a complex mixture of products, including unwanted skeletal rearrangements. How can I promote the formation of the desired this compound skeleton?
Answer:
Acid-catalyzed cyclizations of acyclic precursors like farnesol derivatives are powerful but can be prone to the formation of multiple products due to the involvement of carbocationic intermediates that can undergo various rearrangements.[7]
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Carbocation Rearrangements | Choice of Acid: The strength and nature of the acid catalyst are critical. Strong Brønsted acids (e.g., H₂SO₄, TFA) or Lewis acids (e.g., SnCl₄, TiCl₄) can initiate the cyclization. The choice of acid can influence the stability of the intermediate carbocations and the propensity for rearrangement. Experiment with a range of acids of varying strengths. Temperature Control: Carbocation rearrangements are often temperature-dependent. Running the reaction at lower temperatures can sometimes suppress unwanted rearrangements by favoring the kinetically controlled product. |
| Formation of Multiple Cyclization Products | Substrate Pre-organization: The conformation of the acyclic precursor at the moment of cyclization plays a key role in determining the product outcome. Introducing conformational constraints in the substrate, for example, through the use of bulky protecting groups or by creating a temporary cyclic tether, can help to favor the desired cyclization pathway. |
| Elimination and Aromatization Side-Products | Reaction Time and Quenching: Over-exposure to acidic conditions can lead to elimination reactions, forming multiple olefin isomers, or even aromatization. Monitor the reaction closely by TLC or GC-MS and quench the reaction as soon as the desired product is formed. |
Experimental Workflow for Optimizing Acid-Catalyzed Cyclization:
Caption: Workflow for optimizing acid-catalyzed cyclization reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common types of side-products in this compound synthesis?
A1: The most common side-products are typically diastereomers and regioisomers of the desired this compound product. In Diels-Alder approaches, this manifests as the formation of the undesired exo or endo isomer, or different regioisomers if both the diene and dienophile are unsymmetrical. In acid-catalyzed cyclizations, side-products can include other sesquiterpene skeletons arising from alternative cyclization pathways or carbocation rearrangements, as well as various olefin isomers from elimination reactions.
Q2: How can I effectively separate the desired this compound isomer from its side-products?
A2: Since diastereomers have different physical properties, they can often be separated by standard chromatographic techniques.[8][9]
-
Column Chromatography: This is the most common method. Careful selection of the stationary phase (silica gel is common) and the eluent system is crucial. Gradient elution is often necessary to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool.[10] Both normal-phase and reverse-phase columns can be effective.
-
Fractional Crystallization: If the desired product or a derivative is crystalline, fractional crystallization can be a highly effective purification method.
Q3: Are there any analytical techniques that are particularly useful for identifying and quantifying side-products in my crude reaction mixture?
A3: Yes, several techniques are essential for analyzing the composition of your product mixture:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile compounds. It can provide information on the relative amounts of different isomers and byproducts in your crude sample.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structure elucidation. Analysis of the crude NMR spectrum can often reveal the presence and approximate ratio of major isomers. Advanced NMR techniques like NOESY can help in determining the relative stereochemistry of the products.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to determine the number of components in your mixture and their relative ratios, which is crucial for monitoring reaction progress and optimizing purification methods.
Section 3: Data Presentation
The following table summarizes representative data on the influence of Lewis acids on the endo/exo selectivity of a Diels-Alder reaction, a key step in many this compound syntheses.
| Lewis Acid | Solvent | Temperature (°C) | endo:exo Ratio | Yield (%) | Reference |
| None (Thermal) | Toluene | 80 | 75:25 | 85 | Fictional Example |
| AlCl₃ | CH₂Cl₂ | -78 | 95:5 | 92 | [1][2] |
| BF₃·OEt₂ | CH₂Cl₂ | -78 | 92:8 | 90 | [1][2] |
| SnCl₄ | CH₂Cl₂ | -78 | 90:10 | 88 | [1][2] |
Note: The data in this table is illustrative and based on general trends observed in Lewis acid-catalyzed Diels-Alder reactions. Actual results will vary depending on the specific substrates.
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a general methodology for a Lewis acid-catalyzed Diels-Alder reaction to form a this compound precursor. Caution: Lewis acids are moisture-sensitive and corrosive. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the dienophile (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Addition of Lewis Acid: Slowly add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise or as a solution in anhydrous DCM, ensuring the internal temperature does not rise significantly. Stir the mixture for 15-30 minutes.
-
Addition of Diene: Add a solution of the diene (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or analytical HPLC.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired isomer from side-products.
Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction:
Caption: Step-by-step workflow for a Lewis acid-catalyzed Diels-Alder reaction.
References
- 1. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 2. ias.ac.in [ias.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Theoretical studies on farnesyl cation cyclization: pathways to pentalenene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How can diastereomers be separated class 11 chemistry CBSE [vedantu.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Single Active-Site Mutagenesis Confers Enhanced Activity and/or Changed Product Distribution to a Pentalenene Synthase from Streptomyces sp. PSKA01 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of α-Cadinene and γ-Cadinene
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Cadinene and γ-Cadinene are diastereoisomers of cadinene, a bicyclic sesquiterpene found in the essential oils of a wide variety of plants.[1] As natural compounds, they have garnered interest for their potential pharmacological activities. This guide provides a comparative overview of the available scientific data on the bioactivities of α-Cadinene and γ-Cadinene, focusing on their antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. It is important to note that much of the current research has been conducted on essential oils containing these compounds as components, and studies directly comparing the bioactivity of the isolated isomers are limited. Therefore, the data presented herein is a compilation from various sources and should be interpreted with consideration of the differing experimental contexts.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of α-Cadinene and γ-Cadinene. It is crucial to recognize that these values are compiled from different studies with varying experimental protocols, which precludes a direct, definitive comparison of potency.
Table 1: Antimicrobial Activity
| Compound | Test Organism | MIC (µg/mL) | Reference |
| α-Cadinene | Data not available | - | |
| γ-Cadinene | Data not available | - | |
| Essential oil containing γ-Cadinene | Staphylococcus aureus | 119.2 | [2] |
| Essential oil containing γ-Cadinene | Escherichia coli | >1000 | [2] |
| Essential oil containing δ-Cadinene and γ-Cadinene | Prevotella nigrescens | 50 | [3] |
MIC: Minimum Inhibitory Concentration
Table 2: Anti-inflammatory Activity
| Compound | Assay | IC50 | Cell Line | Reference |
| α-Cadinene | Data not available | - | - | |
| γ-Cadinene | Data not available | - | - | |
| Essential oil containing α-Cadinene and γ-Cadinene | Nitric Oxide (NO) Production | 1.07 µL/mL | LPS-stimulated macrophages | [4] |
IC50: Half-maximal Inhibitory Concentration
Table 3: Antioxidant Activity
| Compound | Assay | IC50 | Reference |
| α-Cadinene | Data not available | - | |
| γ-Cadinene | Data not available | - | |
| Essential oil containing γ-Cadinene | DPPH Radical Scavenging | 8.3 µL | [5] |
| Essential oil containing α-Cadinene and γ-Cadinene | DPPH Radical Scavenging | 11.98 µg/mL | [6] |
IC50: Half-maximal Inhibitory Concentration
Table 4: Cytotoxic Activity
| Compound | Cell Line | IC50 | Reference |
| α-Cadinene | Data not available | - | |
| γ-Cadinene | Data not available | - | |
| Essential oil containing δ-Cadinene | MCF-7 (Breast Cancer) | 12.90 µg/mL | [3] |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[7][8][9]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined turbidity, typically equivalent to a 0.5 McFarland standard.[8]
-
Serial Dilution: The test compound (α-Cadinene or γ-Cadinene) is serially diluted in a 96-well microtiter plate containing broth.[9]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[8]
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.[9]
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production
The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells, using the Griess assay.[11][12][13]
-
Cell Culture: Macrophage cells are cultured in a 96-well plate.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period before being stimulated with LPS to induce NO production.[12]
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).[13]
-
Absorbance Measurement: The formation of a purple azo dye is measured spectrophotometrically at approximately 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.[12]
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to the untreated, LPS-stimulated cells.
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[14][15][16]
-
Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[16]
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.[15]
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).[14]
-
Absorbance Measurement: The decrease in absorbance of the DPPH solution, resulting from the scavenging of the radical by the antioxidant, is measured spectrophotometrically at around 517 nm.[16]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[15]
Cytotoxic Activity: MTT Assay
The cytotoxic effect of the compounds on cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17][18][19]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[18]
-
Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[17]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which α-Cadinene and γ-Cadinene exert their bioactivities are not yet fully elucidated for the pure compounds. However, studies on essential oils rich in these sesquiterpenes suggest potential mechanisms.
Anti-inflammatory Pathway
Essential oils containing cadinene isomers have been shown to inhibit the production of nitric oxide (NO).[4] This suggests a potential interaction with the inducible nitric oxide synthase (iNOS) pathway. Furthermore, the anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2). It is plausible that α- and γ-Cadinene may exert their anti-inflammatory effects by modulating the NF-κB pathway, although direct evidence for the individual isomers is currently lacking.
Caption: Putative anti-inflammatory signaling pathway.
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the key bioactivity assays.
Antimicrobial MIC Determination Workflow
Caption: Broth microdilution workflow for MIC determination.
In Vitro Anti-inflammatory Assay Workflow
Caption: Workflow for assessing anti-inflammatory activity.
Conclusion
The available evidence suggests that both α-Cadinene and γ-Cadinene, often as components of essential oils, exhibit a range of promising bioactivities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. However, a clear determination of which isomer is more potent in any specific activity is hampered by the lack of direct comparative studies using standardized protocols. Future research should focus on the isolation of pure α-Cadinene and γ-Cadinene and their subsequent evaluation in parallel bioassays to provide a definitive comparison of their therapeutic potential. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by each isomer, which will be critical for advancing their potential development as novel therapeutic agents.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. alpha-Cadinene | 11044-40-9 | Benchchem [benchchem.com]
- 4. iris.unica.it [iris.unica.it]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Anti-Inflammatory and Antinociceptive Effects of the Essential Oil from Leaves of Xylopia laevigata in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol Griess Test [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Griess Reagent System Protocol [promega.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating the Antifungal Potential of Cadinane Sesquiterpenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the exploration of novel antifungal agents. Cadinane sesquiterpenes, a class of natural products found in various plants, have demonstrated promising antifungal activity. This guide provides a comprehensive comparison of the antifungal efficacy of different this compound sesquiterpenes, supported by experimental data, detailed methodologies, and an exploration of their potential mechanisms of action.
Quantitative Comparison of Antifungal Activity
The antifungal activity of this compound sesquiterpenes is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of various this compound sesquiterpenes against clinically relevant Candida species and compares them with the standard antifungal drug, fluconazole.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| This compound Sesquiterpenes | |||
| Compound 5 ((1R,4R)-4H-1,2,3,4-tetrahydro-1-hydroxycadalen-15-oic acid) | Candida tropicalis | 37.5 | [1][2] |
| Candida glabrata | >300 | [1][2] | |
| Compound 7 (cadalenoic acid) | Candida tropicalis | >300 | [1][2] |
| Candida glabrata | 75.0 | [1][2] | |
| Standard Antifungal | |||
| Fluconazole | Candida tropicalis | 256 | [1][2] |
| Candida glabrata | 256 | [1][2] |
Additionally, this compound-type sesquiterpenes isolated from Eupatorium adenophorum have shown notable activity against wood-decaying fungi, with EC50 values (the concentration that inhibits 50% of the fungal growth) ranging from 74.5 to 187.4 μg/mL[3][4]. Another study on sesquiterpenoids from Taiwania cryptomerioides heartwood demonstrated that α-cadinol exhibited strong antifungal activity against the wood-decay fungi Lenzites betulina and Laetiporus sulphureus, with a total mean IC50 of 0.10 mM[5][6].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antifungal activity of this compound sesquiterpenes.
Broth Microdilution Method (CLSI Guidelines)
This method is a standardized and widely accepted technique for determining the MIC of antifungal agents.
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline or distilled water.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
The suspension is then diluted to achieve the final desired inoculum concentration for the assay.
2. Preparation of Antifungal Agent Dilutions:
-
The this compound sesquiterpenes and control antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
A series of twofold dilutions of each compound is prepared in a 96-well microtiter plate using a liquid medium such as RPMI-1640.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth in the control well (containing no antifungal agent).
Poisoned Food Technique
This method is often used to screen the antifungal activity of plant extracts and natural products against filamentous fungi.
1. Preparation of Poisoned Medium:
-
The this compound sesquiterpene is dissolved in a small amount of a suitable solvent and then mixed with a molten agar medium (e.g., Potato Dextrose Agar - PDA) at a desired concentration.
-
The "poisoned" agar is then poured into sterile Petri dishes and allowed to solidify.
2. Inoculation:
-
A small disc of mycelial agar from a fresh culture of the test fungus is placed at the center of the poisoned agar plate.
-
A control plate containing the agar medium without the test compound is also inoculated.
3. Incubation:
-
The plates are incubated at an appropriate temperature (e.g., 25-28°C) for several days.
4. Evaluation of Antifungal Activity:
-
The radial growth of the fungal colony is measured and compared to the growth on the control plate.
-
The percentage of growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.
Mechanism of Action: Targeting Fungal Cell Integrity
Experimental evidence suggests that this compound sesquiterpenes may exert their antifungal effects through a dual mechanism of action, primarily by disrupting the integrity of the fungal cell membrane. This is achieved by targeting two key components: the ergosterol biosynthesis pathway and the drug efflux pumps.
Inhibition of Lanosterol 14α-Demethylase
Lanosterol 14α-demethylase (encoded by the ERG11 gene) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. By inhibiting this enzyme, this compound sesquiterpenes disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates. This compromises the structural integrity and function of the cell membrane, ultimately inhibiting fungal growth.[7][8][9][10]
Inhibition of CDR Efflux Pumps
Candida Drug Resistance (CDR) efflux pumps are ATP-binding cassette (ABC) transporters that play a crucial role in multidrug resistance.[11][12] These pumps actively extrude antifungal agents from the fungal cell, reducing their intracellular concentration and thus their efficacy. Some this compound sesquiterpenes have been shown to inhibit the activity of these efflux pumps. This action restores the susceptibility of resistant fungal strains to conventional antifungal drugs, making these sesquiterpenes potential candidates for combination therapy.[1][2]
References
- 1. Antifungal and sensitizing effect of this compound-type sesquiterpenes from Heterotheca inuloides Cass. against azole-resistant Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Activity of this compound-Type Sesquiterpenes from Eupatorium adenophorum against Wood-Decaying Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux pumps in drug resistance of Candida [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of Efflux Pump Expression and Drug Resistance by the Transcription Factors Mrr1, Upc2, and Cap1 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Cadinane Identification by NMR and X-ray Crystallography
For researchers, scientists, and drug development professionals engaged in the study of natural products, the unambiguous structural elucidation of bioactive compounds is of paramount importance. Cadinane sesquiterpenes, a diverse class of bicyclic natural products, present a compelling case for the application of rigorous analytical techniques due to their complex stereochemistry and potential therapeutic applications. This guide provides an objective comparison of two of the most powerful methods for structural determination—Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography—in the context of identifying and validating the structures of this compound sesquiterpenes.
The complementary nature of these two techniques provides a robust framework for cross-validation, ensuring the accuracy of assigned structures. While NMR spectroscopy offers detailed insights into the chemical environment and connectivity of atoms in solution, X-ray crystallography provides a definitive three-dimensional map of the molecule in the solid state.[1][2][3] This guide will delve into the experimental protocols for each technique, present comparative quantitative data from a case study, and illustrate the logical workflow for cross-validation.
Data Presentation: Comparative Analysis of a this compound Sesquiterpene
To illustrate the cross-validation process, we will consider the hypothetical this compound, (+)-11-hydroxy-epicubenol. The following tables summarize the kind of quantitative data that would be obtained from both NMR spectroscopy and X-ray crystallography, allowing for a direct comparison and validation of the proposed structure.
Table 1: Comparative NMR Spectroscopic Data for (+)-11-hydroxy-epicubenol
| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key NOESY Correlations |
| 1 | 1.85 (m) | 52.3 | C-2, C-6, C-10, C-14 | H-2, H-6, H-14 |
| 2 | 1.60 (m), 1.45 (m) | 27.8 | C-1, C-3, C-4, C-10 | H-1, H-3 |
| 3 | 2.10 (m), 1.95 (m) | 31.5 | C-1, C-2, C-4, C-5 | H-2, H-4 |
| 4 | 5.40 (br s) | 121.7 | C-2, C-3, C-5, C-6, C-15 | H-3, H-5, H-15 |
| 5 | - | 135.2 | - | - |
| 6 | 2.05 (m) | 41.9 | C-1, C-5, C-7, C-8, C-10 | H-1, H-7 |
| 7 | 1.75 (m) | 47.8 | C-6, C-8, C-9, C-11, C-13 | H-6, H-8, H-11, H-13 |
| 8 | 1.55 (m), 1.35 (m) | 24.1 | C-6, C-7, C-9, C-10 | H-7, H-9 |
| 9 | 1.65 (m), 1.25 (m) | 30.7 | C-7, C-8, C-10 | H-8 |
| 10 | 1.90 (m) | 38.6 | C-1, C-2, C-6, C-8, C-9 | H-1 |
| 11 | 1.98 (m) | 36.1 | C-7, C-12, C-13 | H-7, H-12, H-13 |
| 12 | 3.83 (d, 11.3), 3.42 (d, 11.3) | 68.2 | C-7, C-11, C-13 | H-11, H-13 |
| 13 | 0.94 (d, 7.0) | 15.8 | C-7, C-11, C-12 | H-11, H-12 |
| 14 | 0.85 (d, 6.8) | 21.5 | C-1, C-6, C-10 | H-1 |
| 15 | 1.70 (s) | 22.1 | C-4, C-5, C-6 | H-4 |
Data is hypothetical and based on representative values for similar compounds.
Table 2: Comparative X-ray Crystallographic Data for (+)-11-hydroxy-epicubenol
| Parameter | Value |
| Crystal Data | |
| Formula | C₁₅H₂₄O₂ |
| Formula Weight | 236.35 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.5432(3) |
| b (Å) | 12.8765(6) |
| c (Å) | 16.9876(8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1429.87(11) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.098 |
| Structure Refinement | |
| R-factor (R1) | 0.045 |
| Weighted R-factor (wR2) | 0.123 |
| Goodness-of-fit (S) | 1.05 |
| Selected Bond Lengths (Å) | |
| C(4)-C(5) | 1.335(2) |
| C(11)-C(12) | 1.538(3) |
| C(12)-O(1) | 1.429(2) |
| Selected Bond Angles (°) ** | |
| C(1)-C(10)-C(9) | 110.5(1) |
| C(6)-C(7)-C(11) | 112.8(1) |
| Selected Torsion Angles (°) ** | |
| C(1)-C(10)-C(6)-C(5) | -55.2(2) |
Data is hypothetical and based on representative values for similar compounds.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data for the structural elucidation of this compound sesquiterpenes.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the purified this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a high-purity deuterated solvent (e.g., chloroform-d, methanol-d₄, or benzene-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
-
Data Acquisition:
-
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the proton chemical shifts, signal multiplicities (coupling patterns), and integrals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the chemical shifts of all carbon atoms.
-
DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin coupling networks, typically through two or three bonds, which is crucial for establishing the connectivity of the carbon skeleton.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically 2-4 bonds), which is essential for connecting different spin systems and elucidating the overall molecular structure.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing critical information about the relative stereochemistry of the molecule.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce dihedral angles and confirm stereochemical relationships.
-
Systematically interpret the 2D spectra to build up the molecular structure fragment by fragment and then assemble the complete structure.
-
Single-Crystal X-ray Crystallography
-
Crystallization:
-
Obtaining a high-quality single crystal is often the most challenging step. The purified this compound sample (typically >98% purity) is dissolved in a minimal amount of a suitable solvent or solvent mixture.
-
Common crystallization techniques include slow evaporation of the solvent, vapor diffusion (hanging or sitting drop), and cooling of a saturated solution. A variety of solvents and solvent combinations should be screened to find optimal crystallization conditions.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) is selected under a microscope.
-
The crystal is mounted on a goniometer head, often in a cryo-loop, and flash-cooled to a low temperature (e.g., 100 K) in a stream of liquid nitrogen to minimize radiation damage.
-
Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of orientations.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The resulting electron density map is interpreted to build an initial molecular model.
-
The model is then refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can often be determined using anomalous dispersion effects (Flack parameter).
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of a this compound structure using NMR and X-ray crystallography, and the relationship between the two techniques.
Caption: Workflow for the cross-validation of a this compound structure.
Caption: Logical relationship of information derived from NMR and X-ray data.
References
- 1. Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-ray crystallography and NMR reveal complementary views of structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cadinane Derivatives Emerge as Potent Alternatives in the Fight Against Drug-Resistant Bacteria
For Immediate Release
A growing body of research highlights the potential of cadinane derivatives, a class of natural compounds, as effective antibacterial agents, in some cases rivaling or even exceeding the efficacy of standard antibiotics. Comprehensive analysis of experimental data reveals that these sesquiterpenoids exhibit significant inhibitory and bactericidal activity against a broad spectrum of pathogenic bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
This compound derivatives are a subclass of sesquiterpenes, which are naturally occurring organic compounds. Their complex molecular structures offer a promising scaffold for the development of new antimicrobial drugs. The data presented in this guide summarizes the available quantitative evidence of their efficacy, details the experimental methods used for their evaluation, and illustrates their proposed mechanisms of action.
Comparative Efficacy: this compound Derivatives vs. Standard Antibiotics
The antibacterial efficacy of various this compound derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) and, where available, the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables provide a comparative summary of the MIC values for several this compound derivatives against a range of Gram-positive and Gram-negative bacteria, alongside the MIC values of standard antibiotics for the same organisms.
Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Bacillus subtilis | Enterococcus faecalis |
| This compound Derivatives | ||||
| Sesquiterpene Alkaloid 1[1] | 6.25 µg/mL | |||
| Sesquiterpene Alkaloid 2[1] | 6.25 µg/mL | |||
| Polygosumic Acid[2] | 100 µg/mL | |||
| Arteannuin B | ||||
| Pitsubcoside 3[3] | 6.25 µM | |||
| Pitsubcoside 5[3] | ||||
| Compound from I. simonsii (6)[4] | 4 µg/mL | 2-8 µg/mL | ||
| Compound from I. simonsii (7)[4] | 8 µg/mL | 2-8 µg/mL | ||
| Standard Antibiotics | ||||
| Vancomycin | 1-2 µg/mL | 1-4 µg/mL | ||
| Ciprofloxacin | 0.25-1 µg/mL | 0.25-1 µg/mL | ||
| Gentamicin | 0.5-2 µg/mL | >64 µg/mL | ||
| Penicillin | 0.06-0.25 µg/mL | >16 µg/mL |
Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Enterobacter aerogenes | Salmonella sp. |
| This compound Derivatives | ||||
| Polygosumic Acid (penicillin-resistant)[2] | 50 µg/mL | |||
| Arteannuin B[5][6] | 25 µg/mL | 50 µg/mL | ||
| This compound Sesquiterpenoids (unspecified)[5] | 0.5 µg/mL | |||
| Standard Antibiotics | ||||
| Chloramphenicol[5] | 0.5 µg/mL | |||
| Ciprofloxacin | 0.015-0.12 µg/mL | 0.25-1 µg/mL | ||
| Gentamicin | 0.25-1 µg/mL | 1-4 µg/mL | ||
| Tetracycline[7] | 2.5 µg/mL |
Experimental Protocols
The data presented in this comparison guide has been compiled from various studies that have employed standardized methodologies for antimicrobial susceptibility testing. The primary methods cited are the broth microdilution method and the disk diffusion assay, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The general procedure is as follows:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The this compound derivative or standard antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plates are incubated at a controlled temperature (typically 35-37°C) for 16-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Mechanism of Action: A Multi-pronged Attack
While the exact mechanisms of action for all this compound derivatives are still under investigation, current research points towards a primary mode of action involving the disruption of the bacterial cell membrane. This disruption leads to increased membrane permeability and leakage of essential intracellular components, ultimately resulting in cell death. Some studies also suggest that certain sesquiterpenoids may interfere with bacterial DNA gyrase, an enzyme crucial for DNA replication.
References
- 1. Anti-MRSA Sesquiterpenes from the Semi-Mangrove Plant Myoporum bontioides A. Gray - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phcogcommn.org [phcogcommn.org]
Structure-Activity Relationship of Cadinane Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cadinane skeleton, a bicyclic sesquiterpenoid framework, has emerged as a promising scaffold in drug discovery. Its natural derivatives and synthetic analogues have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding the relationship between the chemical structure of these compounds and their biological function is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues, supported by experimental data and detailed methodologies.
Anti-inflammatory Activity
This compound sesquiterpenoids have shown significant potential in modulating inflammatory responses. The primary mechanism often involves the inhibition of key inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Key Structural Features Influencing Anti-inflammatory Activity:
-
Hydroxylation: The presence and position of hydroxyl groups on the this compound scaffold are critical for anti-inflammatory activity. For instance, studies have shown that hydroxylation at C-7 can contribute to inhibitory effects on pro-inflammatory cytokines.
-
Unsaturation: The presence of double bonds in the this compound skeleton can influence activity. Aromaticity in the cadalane-type subgroup often correlates with significant anti-inflammatory properties.
-
Stereochemistry: The spatial arrangement of substituents plays a crucial role. The relative stereochemistry of hydroxyl and isopropyl groups can significantly impact the potency of the anti-inflammatory response.[1]
Comparative Data of Anti-inflammatory this compound Analogues
| Compound | Source | Assay | Activity (IC50/Inhibition %) | Reference |
| 7-hydroxy-3,4-dihydrocadalene | Heterotheca inuloides | TPA-induced mouse ear edema | 43.14 ± 8.09% inhibition at 228 µ g/ear | [2] |
| Mappianiodene | Mappianthus iodoides | LPS-induced NO production in RAW 264.7 cells | IC50 values equivalent to hydrocortisone | [3] |
| (+)-Aristolone | Acanthella cavernosa (sponge) | LPS-induced TNF-α and CCL2 release in RAW 264.7 macrophages | 74.1% (TNF-α) and 64.1% (CCL2) inhibition at 1 µM | [4][5] |
| α-Cadinol | Taiwania cryptomerioides | (Not specified for anti-inflammatory) | - | [6] |
| T-Muurolol | Taiwania cryptomerioides | (Not specified for anti-inflammatory) | - | [6] |
Antimicrobial Activity
Several this compound-type sesquiterpenoids have exhibited notable activity against a range of microbial pathogens, including bacteria and fungi. The structural modifications influencing this activity are a key area of investigation.
Key Structural Features Influencing Antimicrobial Activity:
-
Oxygen-containing Functional Groups: The presence of hydroxyl, carbonyl, and ether functionalities is often correlated with enhanced antimicrobial effects.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the presence and nature of alkyl and functional groups, plays a role in its ability to penetrate microbial cell membranes. A correlation has been observed between the log P value and antifungal activity.[6]
-
Unsaturation: As with anti-inflammatory activity, double bonds within the this compound framework can contribute to antimicrobial potency.[6]
Comparative Data of Antimicrobial this compound Analogues
| Compound | Source/Synthesis | Target Organism | Activity (MIC/IC50) | Reference |
| α-Cadinol | Taiwania cryptomerioides | Lenzites betulina, Trametes versicolor, Laetiporus sulphureus | Total mean IC50: 0.10 mM | [6] |
| 3β-ethoxy-T-muurolol | Synthetic derivative | Wood-decay fungi | Total mean IC50: 0.24 mM | [6] |
| 4βH-cadinan-10β-ol | Synthetic derivative | Wood-decay fungi | Total mean IC50: 0.25 mM | [6] |
| 4βH-muurolan-10β-ol | Synthetic derivative | Wood-decay fungi | Total mean IC50: 0.29 mM | [6] |
Anticancer Activity
Recent studies have highlighted the potential of this compound analogues as cytotoxic agents against various cancer cell lines. The structural features governing this activity are beginning to be elucidated.
Key Structural Features Influencing Anticancer Activity:
-
Novel Ring Systems: The presence of unique fused ring systems, such as a 1,4-dioxane ring, has been associated with potent cytotoxic effects.[7]
-
Dimerization: Dimeric this compound-type sesquiterpenoids have shown significantly high anti-triple-negative breast cancer (TNBC) effects.[8]
-
Stereochemistry of Diastereomers: The specific stereoconfiguration of diastereomers can lead to substantial differences in anticancer potency, with some isomers being 3-4 fold more active than others.[7][8]
Comparative Data of Anticancer this compound Analogues
| Compound | Source | Cell Line | Activity (IC50) | Reference |
| Hibisceusone A | Hibiscus tiliaceus | MDA-MB-231 (TNBC) | - | [8] |
| Hibisceusone B | Hibiscus tiliaceus | MDA-MB-231 (TNBC) | Significantly higher than Hibisceusone A and C | [7][8] |
| Hibisceusone C | Hibiscus tiliaceus | MDA-MB-231 (TNBC) | - | [8] |
| This compound Analogue 1b | Hibiscus tiliaceus | HepG2, Huh7 | 3.5 - 6.8 µM | [7][9] |
| This compound Analogue 2b | Hibiscus tiliaceus | HepG2, Huh7 | 3.5 - 6.8 µM | [7][9] |
| This compound Analogue 4 | Hibiscus tiliaceus | HepG2, Huh7 | 3.5 - 6.8 µM | [7][9] |
| This compound Analogue 6 | Hibiscus tiliaceus | HepG2, Huh7 | 3.5 - 6.8 µM | [7][9] |
| This compound Analogue 8 | Hibiscus tiliaceus | HepG2, Huh7 | 3.5 - 6.8 µM | [7][9] |
Experimental Protocols
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This in vitro assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test this compound analogues. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed, and the absorbance is measured at approximately 540 nm after a short incubation period.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the LPS-stimulated control wells. IC50 values are determined from the dose-response curves.
TPA-Induced Mouse Ear Edema Assay
This in vivo assay is a common model to evaluate the topical anti-inflammatory activity of compounds.
Methodology:
-
Animal Model: Typically, mice (e.g., BALB/c) are used for this assay.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to one ear of each mouse to induce inflammation and edema. The other ear serves as a control.
-
Treatment: The test this compound analogue, dissolved in a suitable vehicle, is applied topically to the TPA-treated ear, usually shortly after TPA application. A control group receives only the vehicle.
-
Measurement of Edema: After a specific period (e.g., 6 hours), the mice are euthanized, and a circular section of each ear is removed using a biopsy punch. The weight of the ear punch is measured.
-
Data Analysis: The extent of edema is determined by the difference in weight between the TPA-treated and control ears. The percentage of inhibition of edema by the test compound is calculated by comparing the edema in the treated group with that in the TPA-only control group.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-Type Sesquiterpenoids from Heterotheca inuloides: Absolute Configuration and Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-type sesquiterpenes with potential anti-inflammatory and anti-HIV activities from the stems and leaves of Mappianthus iodoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory aromadendrane- and this compound-type sesquiterpenoids from the South China Sea sponge Acanthella cavernosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound-type sesquiterpenoid dimeric diastereomers hibisceusones A-C from infected stems of Hibiscus tiliaceus with cytotoxic activity against triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-Type Sesquiterpenoids with Cytotoxic Activity from the Infected Stems of the Semi-mangrove Hibiscus tiliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cadinene Content in Diverse Plant Species
For Researchers, Scientists, and Drug Development Professionals
Cadinene, a group of bicyclic sesquiterpenes (C₁₅H₂₄), is widely distributed throughout the plant kingdom and contributes significantly to the aromatic and bioactive properties of many essential oils.[1] These compounds exist as various isomers, primarily α-, γ-, and δ-cadinene, each with distinct properties and potential therapeutic applications.[2] This guide provides a comparative analysis of cadinene content in different plant species, supported by experimental data, to aid researchers in identifying potent natural sources of these valuable compounds.
Quantitative Comparison of Cadinene Content
The concentration of cadinene isomers varies considerably among different plant species and even within different parts of the same plant. Environmental factors, harvesting time, and extraction methods also play a crucial role in the final yield of these sesquiterpenes.[3] The following table summarizes the quantitative data on cadinene content in the essential oils of several notable plant species, as determined by gas chromatography-mass spectrometry (GC-MS).
| Plant Species | Family | Plant Part Used | Cadinene Isomer(s) | Cadinene Content (% of Essential Oil) | Reference(s) |
| Juniperus oxycedrus | Cupressaceae | Leaves | δ-Cadinene | 14.5 | [4] |
| Wood | δ-Cadinene | Major Component | [5] | ||
| Cones | δ-Cadinene | 7.57 | [6] | ||
| Pogostemon cablin | Lamiaceae | Leaves | δ-Cadinene | Present (unquantified) | [3] |
| Leaves | (+/-)-Cadinene | 1.55 | [7] | ||
| Piper cubeba | Piperaceae | Berries | δ-Cadinene | 0.2 | [8] |
| Leaves | γ-Cadinene | 16.6 | [9] | ||
| Rhododendron anthopogon | Ericaceae | Aerial Parts | δ-Cadinene | 6.70 - 13.8 | [6] |
| Cedrus deodara | Pinaceae | Wood | γ-Cadinene, δ-Cadinene | Present (unquantified) | |
| Gossypium arboreum | Malvaceae | Seedlings, Stems, Leaves | (+)-δ-Cadinene | Precursor to gossypol; content varies with development and elicitation | [10][11] |
| Cryptomeria japonica | Cupressaceae | Bark | δ-Cadinene | 10.4 - 15.9 | [12][13] |
Note: "Present (unquantified)" indicates that the compound was identified but its specific percentage in the essential oil was not reported in the cited literature. "Major Component" indicates that the source identified it as one of the most abundant compounds without providing a precise percentage. The data presented is a synthesis from multiple sources and may show variability.
Biosynthesis of Cadinene in Plants
Cadinene, like other sesquiterpenoids, is synthesized in plants through the isoprenoid pathway. The biosynthesis primarily involves the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. The key precursor for all sesquiterpenes is farnesyl diphosphate (FPP). The cyclization of FPP to form the characteristic bicyclic cadinane skeleton is catalyzed by a class of enzymes known as sesquiterpene synthases, specifically cadinene synthases.
In cotton (Gossypium species), for instance, the enzyme (+)-δ-cadinene synthase plays a pivotal role in the biosynthesis of gossypol, a phytoalexin.[14] The expression of the genes encoding for this enzyme can be developmentally regulated and induced by external factors such as fungal elicitors, highlighting its role in plant defense mechanisms.[10][11]
Figure 1: Simplified signaling pathway for cadinene biosynthesis in plants.
Experimental Protocols
Accurate quantification of cadinene content is crucial for comparative studies. The most widely employed methods are hydrodistillation for essential oil extraction followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.
General Protocol for Essential Oil Extraction by Hydrodistillation
-
Plant Material Preparation: The specific plant part (e.g., leaves, wood, cones) is collected and typically air-dried in the shade to reduce moisture content. The dried material is then ground into a coarse powder.
-
Hydrodistillation: A known weight of the powdered plant material is placed in a round-bottom flask with distilled water. The flask is connected to a Clevenger-type apparatus.[15]
-
Extraction: The mixture is heated to boiling for a specified duration (typically 3-6 hours). The steam, carrying the volatile essential oils, rises, condenses, and is collected in the Clevenger apparatus.[15]
-
Oil Separation and Drying: The collected essential oil is separated from the aqueous layer. Anhydrous sodium sulfate is often added to remove any residual water. The pure oil is then stored in a sealed vial in a cool, dark place until analysis.
General Protocol for GC-MS Analysis
-
Sample Preparation: A dilute solution of the extracted essential oil is prepared in a suitable solvent (e.g., n-hexane or dichloromethane). An internal standard may be added for more precise quantification.
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the analysis. A capillary column suitable for separating terpenes (e.g., HP-5MS) is employed.[5]
-
Chromatographic Conditions:
-
Injector Temperature: Typically set around 250°C.[16]
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, starting at 60°C, holding for a few minutes, and then ramping up to a final temperature of around 240-280°C.[17]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[7]
-
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the fragmented ions is recorded.
-
Compound Identification: The identification of cadinene isomers is achieved by comparing their retention times and mass spectra with those of authentic standards and by matching the mass spectra with established libraries (e.g., NIST, Wiley).[16]
-
Quantification: The relative percentage of each compound is calculated based on the peak area in the chromatogram.
Figure 2: General experimental workflow for cadinene quantification.
This guide provides a foundational understanding of the comparative cadinene content in various plant species. For researchers and drug development professionals, this information can serve as a starting point for selecting promising plant candidates for the isolation of specific cadinene isomers for further pharmacological investigation. It is important to note that the chemical profile of essential oils can be highly variable, and further detailed analysis of specific plant populations is recommended.
References
- 1. staff.cimap.res.in [staff.cimap.res.in]
- 2. Cadinene - Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of volatile compounds contained in the therapeutic essential oils from Pogostemon cablin, Melaleuca leucadendra, and Mentha piperita and their purified fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. researchgate.net [researchgate.net]
- 10. Expression pattern of (+)-delta-cadinene synthase genes and biosynthesis of sesquiterpene aldehydes in plants of Gossypium arboreum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sippe.ac.cn [sippe.ac.cn]
- 15. benchchem.com [benchchem.com]
- 16. turkjps.org [turkjps.org]
- 17. hrpub.org [hrpub.org]
Validation of a New Analytical Method for Cadinane Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and reliable quantification of bioactive compounds is fundamental to advancing research. Cadinanes, a significant class of bicyclic sesquiterpenes, exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and Wnt signaling inhibitory effects.[1][2][3] This guide provides a comprehensive validation overview of a new, hypothetical High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Cadinane. The performance of this new method is compared with established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The validation of this method adheres to the International Conference on Harmonisation (ICH) guidelines, ensuring data accuracy, precision, and reliability.[4][5] The parameters assessed include linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7]
Comparison of Analytical Method Performance
The selection of an appropriate analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput. The following table summarizes the performance data of the new HPLC-MS/MS method in comparison to GC-MS and NMR for the quantification of this compound.
| Parameter | New HPLC-MS/MS Method | GC-MS Method | NMR Spectroscopy Method |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.990 |
| Range | 0.1 - 1000 ng/mL | 1 - 2000 ng/mL | 1 - 5000 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.5% | 90.1% - 109.8% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 10.0% |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 1 ng/mL | 1 µg/mL |
| Specificity | High (based on parent/daughter ion transition) | High (based on fragmentation pattern) | Moderate (potential for signal overlap) |
| Sample Throughput | High | Moderate | Low |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical data. The following sections outline the protocols for the new HPLC-MS/MS method and the comparative GC-MS and NMR methods.
1. New HPLC-MS/MS Method
-
Sample Preparation:
-
Accurately weigh 10 mg of the sample (e.g., plant extract, formulation) and dissolve it in 10 mL of methanol.
-
Vortex the solution for 1 minute and then sonicate for 15 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Prepare a series of calibration standards by spiking known concentrations of a certified this compound reference standard into a blank matrix.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for this compound.
-
Data Analysis: Quantify this compound by integrating the peak area of the MRM transition and comparing it to the calibration curve.
-
2. GC-MS Method
-
Sample Preparation:
-
Perform an extraction using a suitable solvent like hexane.
-
Concentrate the extract under a gentle stream of nitrogen.
-
If necessary, perform derivatization to improve volatility and thermal stability.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or selected ion monitoring (SIM) for higher sensitivity.
-
3. NMR Spectroscopy Method
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard (e.g., maleic acid) for quantification.
-
-
Acquisition Parameters:
-
Acquire ¹H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay to allow for complete magnetization recovery for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved proton signal of this compound and compare it to the integral of the internal standard.
-
Calculate the concentration of this compound based on the known concentration of the internal standard and the respective molar amounts.
-
Visualizations
Caption: A generalized workflow for the validation of a new analytical method.
Caption: Simplified Wnt signaling pathway and the inhibitory role of this compound.
References
- 1. This compound sesquiterpenoids isolated from Santalum album using a screening program for Wnt signal inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Advances in biosynthesis of this compound sesquiterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-type sesquiterpenes with potential anti-inflammatory and anti-HIV activities from the stems and leaves of Mappianthus iodoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ema.europa.eu [ema.europa.eu]
Unveiling the In Vivo Anti-Inflammatory Potential of Cadinane Sesquiterpenes: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory properties of a cadinane sesquiterpene against established anti-inflammatory agents. This analysis is supported by experimental data from preclinical animal models, offering insights into its potential therapeutic applications.
This compound sesquiterpenes, a class of bicyclic sesquiterpenes found in various medicinal plants, have garnered scientific interest for their diverse pharmacological activities, including anti-inflammatory effects. This guide delves into the in vivo validation of these properties, comparing a representative this compound sesquiterpenoid to the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the flavonoid Quercetin.
Comparative Efficacy in Preclinical Models of Acute Inflammation
To evaluate and compare the anti-inflammatory activity of the this compound sesquiterpene, data from the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model is presented alongside data for Indomethacin and Quercetin from the widely recognized carrageenan-induced rat paw edema model. It is important to note that while both are robust models for acute inflammation, direct comparison of percentage inhibition across different models should be interpreted with caution due to inherent methodological differences.
| Compound | Animal Model | Dose | Route of Administration | Time Point (post-induction) | Inhibition of Edema (%) |
| This compound Sesquiterpenoid | Mouse (TPA-induced ear edema) | 228 µ g/ear | Topical | 6 hours | 43.14 ± 8.09 |
| Indomethacin | Rat (Carrageenan-induced paw edema) | 10 mg/kg | Intraperitoneal | 3 hours | ~50-60% |
| Quercetin | Rat (Carrageenan-induced paw edema) | 100 mg/kg | Oral | 4 hours | ~45-55% |
Mechanistic Insights: The Role of the NF-κB Signaling Pathway
The anti-inflammatory effects of many natural products, including sesquiterpenes, are often attributed to their ability to modulate key inflammatory signaling pathways. A central player in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound sesquiterpenes may exert their anti-inflammatory effects by interfering with one or more steps in this critical pathway, thereby reducing the production of inflammatory mediators.
Experimental Protocols
Detailed methodologies for the in vivo inflammation models are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.
Procedure:
-
Animals: Male Wistar rats (180-220 g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compound (e.g., this compound, Quercetin) or reference drug (e.g., Indomethacin) is administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
TPA-Induced Ear Edema in Mice
This model is particularly useful for evaluating topically applied anti-inflammatory agents.
Procedure:
-
Animals: Swiss mice (20-25 g) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Induction and Treatment: A solution of TPA (e.g., 2.5 µg in acetone) is applied to the inner and outer surfaces of the right ear. The test compound (e.g., this compound sesquiterpenoid) is co-applied with TPA or administered shortly before or after. The left ear typically serves as a vehicle control.
-
Measurement of Edema: At a specific time point after TPA application (e.g., 6 hours), the mice are euthanized, and a standard-sized biopsy is taken from both ears using a dermal punch.
-
Data Analysis: The weight of the ear punch from the TPA-treated ear is compared to that of the control ear to determine the degree of edema. The percentage inhibition of edema is calculated for the treated group relative to the TPA-only group.
Conclusion
The presented data suggests that this compound sesquiterpenes possess in vivo anti-inflammatory properties. While the TPA-induced ear edema model demonstrates a notable reduction in inflammation, further studies utilizing standardized models such as carrageenan-induced paw edema are warranted for a more direct and robust comparison with established anti-inflammatory agents. The potential modulation of the NF-κB signaling pathway provides a plausible mechanism for these observed effects and represents a key area for future investigation. This guide serves as a foundational resource for researchers interested in the further development of this compound sesquiterpenes as novel anti-inflammatory therapeutics.
A Head-to-Head Comparison of Cadinane Cytotoxicity Against Different Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Cadinane sesquiterpenes, a large group of bicyclic sesquiterpenoids, have garnered significant interest in the field of oncology for their potential cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of the cytotoxic performance of several this compound compounds, supported by experimental data from peer-reviewed studies. Detailed methodologies for the key experiments are provided to ensure reproducibility and aid in the design of future research.
Quantitative Cytotoxicity Data
The cytotoxic activity of various this compound sesquiterpenes is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for several this compound compounds against a panel of human cancer cell lines.
| This compound Sesquiterpene | Cancer Cell Line | Cell Line Type | IC50 Value | Reference(s) |
| α-Cadinol | MCF-7 | Breast Adenocarcinoma | 18.0 µg/mL | [1] |
| 7-Hydroxy-3,4-dihydrocadalene | MCF-7 | Breast Adenocarcinoma | 55.24 µM | [2] |
| 7-Hydroxycadalene | HCT-15 | Colon Adenocarcinoma | 18.89 ± 1.2 µM | [2] |
| Hibisceusone B | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [2] |
| This compound Sesquiterpenoids (compounds 1b, 2b, 4, 6, 8) from Hibiscus tiliaceus | HepG2 | Hepatocellular Carcinoma | 3.5 - 6.8 µM | [3] |
| Huh7 | Hepatocellular Carcinoma | 3.5 - 6.8 µM | [3] | |
| Menecubebane B | Eca9706 | Esophageal Carcinoma | 20.8 µM | [2] |
| HeLa | Cervical Carcinoma | 30.6 µM | [2] | |
| Compound 4 from Eupatorium adenophorum | HCT-8 | Ileocecal Adenocarcinoma | Activity noted, IC50 not provided | [4][5] |
| Bel-7402 | Hepatocellular Carcinoma | Activity noted, IC50 not provided | [4][5] | |
| A2780 | Ovarian Carcinoma | Activity noted, IC50 not provided | [4][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily focusing on the widely used MTT and Sulforhodamine B (SRB) assays for determining cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound sesquiterpene stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring a viability of >95%. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound sesquiterpene stock solution in a complete culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that determines cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound sesquiterpene stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the desired incubation period with the compound, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% TCA to each well. Incubate the plate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water to remove the TCA and dead cells. Allow the plate to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plate four times with 1% acetic acid to remove unbound SRB dye. Allow the plate to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound sesquiterpenes are often mediated through the induction of apoptosis, a form of programmed cell death. The specific signaling pathways can vary depending on the compound and the cancer cell type.
One of the implicated pathways is the PI3K/Akt signaling pathway , which is a crucial regulator of cell survival and proliferation. Some this compound compounds have been shown to inhibit this pathway, leading to the downregulation of anti-apoptotic proteins and the promotion of apoptosis. For instance, hibisceusone B from Hibiscus tiliaceus has been reported to induce apoptosis in triple-negative breast cancer cells by inhibiting the PI3Kα pathway.
Another key mechanism involves the induction of oxidative stress . 7-Hydroxy-3,4-dihydrocadalene, for example, has been shown to increase intracellular reactive oxygen species (ROS) levels in MCF-7 cells, which can trigger apoptosis through various downstream pathways[2].
The apoptotic cascade often culminates in the activation of caspases . δ-Cadinene has been demonstrated to induce caspase-dependent apoptosis in ovarian cancer cells. The activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7) leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.
Visualizations
Experimental Workflow
Caption: A generalized workflow for determining the cytotoxicity of this compound sesquiterpenes.
Signaling Pathway
Caption: A simplified diagram of potential signaling pathways involved in this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Type Sesquiterpenoids with Cytotoxic Activity from the Infected Stems of the Semi-mangrove Hibiscus tiliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sesquiterpenes from the leaves of Eupatorium adenophorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - this compound Sesquiterpenes from the Leaves of Eupatorium adenophorum - American Chemical Society - Figshare [acs.figshare.com]
Safety Operating Guide
Navigating the Safe Disposal of Cadinane in a Laboratory Setting
A comprehensive guide for researchers, scientists, and drug development professionals on the proper disposal procedures for Cadinane, ensuring laboratory safety and environmental compliance.
The disposal of chemical waste is a critical aspect of laboratory management, directly impacting personnel safety and environmental health. For sesquiterpenes like this compound, a naturally occurring hydrocarbon found in various plants, specific protocols must be followed to mitigate risks. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory hazardous waste management principles.
Hazard Profile and Essential Safety Precautions
Step-by-Step Disposal Protocol
The recommended primary method for the disposal of this compound is through a licensed chemical waste disposal service, which typically involves controlled incineration.[1] Discharging this compound into the sewer system or allowing it to contaminate soil or water is strictly prohibited.[1]
-
Waste Collection:
-
Collect all waste this compound, including contaminated materials, in a dedicated, properly labeled, and securely sealed container.[1]
-
The container must be made of a material compatible with terpenes; consult your institution's Environmental Health and Safety (EHS) office for specific recommendations.[1]
-
Do not mix this compound waste with other waste streams unless explicitly approved by your EHS office to prevent potentially hazardous reactions.[1][2]
-
-
Spill Management:
-
In the event of a spill, immediately evacuate all non-essential personnel from the area.[1]
-
Eliminate all sources of ignition as a precautionary measure.[1][3]
-
Absorb the spill using an inert material such as vermiculite, sand, or a commercial sorbent.[1][3]
-
Carefully collect the absorbed material into a sealable container and label it as hazardous waste for disposal.[1][3]
-
Thoroughly clean the spill area with soap and water.[1]
-
-
Container Disposal:
-
Empty containers that previously held this compound must also be treated as hazardous waste.[1]
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[1]
-
Crucially, collect the rinsate from all three rinses and dispose of it as hazardous chemical waste.[1][2] Do not pour the rinsate down the drain.
-
After triple-rinsing, the container can be managed according to your institution's procedures for decontaminated lab waste. In some cases, after labels are defaced, glass can be placed in a designated glass disposal container.[2]
-
-
Arranging for Pickup and Disposal:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4]
-
Ensure that incompatible wastes within the SAA are properly segregated.[2][5]
-
Contact your institution's EHS office or hazardous waste management provider to schedule a pickup for the waste.[6]
-
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not widely published and are often dependent on local regulations and the specific capabilities of the disposal facility, the following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline | Citation |
| pH of Aqueous Waste for Drain Disposal | Must be between 5.0 and 12.5 (Note: this compound is not suitable for drain disposal) | [4] |
| Alcohol Content for Ignitable Waste | Products with >10% alcohol are considered ignitable hazardous waste. | [4] |
| Maximum Accumulation Volume in Lab | Generally, no more than 25 gallons of total chemical waste per laboratory. | [2] |
| Maximum Accumulation Time in SAA | Partially filled containers may remain for up to one year; full containers must be removed within three days. | [4] |
Experimental Protocols and Methodologies
The procedures outlined above are based on established hazardous waste management protocols. The "triple-rinse" method for container decontamination is a standard laboratory practice to ensure that residual chemical quantities are minimized before the container is disposed of or recycled.
Triple-Rinse Procedure for Empty this compound Containers:
-
Initial Rinse: Add a small amount of a suitable solvent (e.g., ethanol or acetone) to the empty container, ensuring all interior surfaces are wetted. Securely cap and shake the container.
-
Collection of Rinsate: Pour the solvent rinsate into the designated hazardous waste container for this compound.
-
Repeat: Perform this rinsing and collection process two more times to complete the triple-rinse.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
This structured approach to waste management is fundamental to maintaining a safe and compliant laboratory environment. Always consult your institution's specific guidelines and Environmental Health and Safety office for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. vigon.com [vigon.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Management | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
Essential Safety and Operational Guide for Handling Cadinane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds like Cadinane. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a safe and compliant laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following personal protective equipment is recommended.[1]
Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2][3]
-
A face shield may be necessary for splash protection.
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn.[1] Always inspect gloves for integrity before use and use a proper removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
Lab Coat: A fire-resistant lab coat should be worn to protect against skin contact and potential splashes.[4]
-
Clothing: Wear impervious, fire/flame resistant clothing.[2][3]
Respiratory Protection:
-
All handling of this compound should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapor or mist.[1]
-
If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2][3]
Health Hazards and First Aid
Potential Health Effects:
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause mild eye irritation.[5] Direct contact can lead to temporary irritation.[5]
-
Ingestion: May be fatal if swallowed and enters airways. It is expected to be a low ingestion hazard under normal handling.[5]
-
Inhalation: Knowledge about health hazards is incomplete, but it is advisable to avoid inhaling vapors or mists.[5]
First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, oxygen may be administered. Seek medical attention if symptoms develop or persist.[5]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for several minutes.[5] If skin irritation occurs, seek medical advice.[6]
-
In Case of Eye Contact: Promptly flush eyes with plenty of water for at least 15 minutes while lifting the eyelids.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing during transport to the hospital. If eye irritation persists, get medical attention.[6]
-
If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] Call a physician or poison control center immediately.[5]
Physical and Chemical Properties of Cadinene
| Property | Value |
| Appearance | Clear yellow to lime green oily liquid |
| Odor | Characteristic |
| Flash Point | > 200.0 °F (> 93.3 °C) Closed Cup[5] |
| Boiling Point | -184 °F at 9 mmHg |
| Vapor Pressure | 0.003 mm Hg at 20 °C[5] |
| Density | 0.908 to 0.925 at 77 °F |
| Solubility in Water | Less than 1 mg/mL at 70 °F |
| Auto-ignition Temperature | 501.8 - 503.6 °F (261 - 262 °C)[5] |
Handling, Storage, and Disposal
Safe Handling:
-
Avoid contact with skin and eyes.[3]
-
Avoid inhalation of vapor or mist.
-
Handle in a well-ventilated place.[3]
-
Keep away from sources of ignition.
-
Use non-sparking tools.[3]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.
-
Store in accordance with the information listed on the product insert. Recommended storage temperature is between ≥2 and ≤8 °C.[6]
Spill Management and Disposal: In the event of a spill, it is critical to follow a structured response to ensure safety and minimize environmental contamination.
Caption: Workflow for a safe and effective response to a this compound spill.
Waste Disposal Protocol:
-
Collect Waste: All this compound waste, including unused product and contaminated materials, should be collected in a dedicated, properly labeled, and sealed container.[1]
-
Spill Management: In case of a spill, evacuate the area of non-essential personnel and remove all ignition sources.[1] Absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[1]
-
Container Disposal: Empty containers that held this compound are to be treated as hazardous waste.[1] These containers can be triple-rinsed with a suitable solvent like ethanol or acetone, with the rinsate collected as hazardous waste.[1]
-
Final Disposal: The collected waste must be managed by a licensed hazardous waste disposal company.[1] The preferred method of disposal is controlled incineration.[1] Under no circumstances should this compound be discharged into the sewer system or allowed to contaminate soil or water.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
